Product packaging for BPK-21(Cat. No.:)

BPK-21

Cat. No.: B8216110
M. Wt: 466.3 g/mol
InChI Key: LTDXUNCJQPHZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BPK-21 (CAS 2305052-77-9) is a biologically active small molecule with a molar mass of 466.28 g/mol and the chemical formula C23H16Cl2F3NO2 . It is a valuable research tool in immunology and chemical biology, identified as a covalent inhibitor that suppresses T-cell activation by specifically targeting cysteine 342 (C342) in the ERCC3 helicase, thereby blocking its function . Studies show that at a concentration of 20 µM, this compound significantly impairs T cell activation . Recent research also highlights its role as an excellent inhibitor of the STING (Stimulator of Interferon Genes) pathway by blocking the activation-induced palmitoylation of STING, which is a crucial mediator of innate immunity and inflammation . This dual activity makes this compound a compelling compound for investigating pathways involved in autoimmune diseases, cancer immunotherapy, and inflammatory disorders . The product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16Cl2F3NO2 B8216110 BPK-21

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F3NO2/c1-2-21(30)29(14-15-7-6-10-19(24)22(15)25)16-11-12-20(18(13-16)23(26,27)28)31-17-8-4-3-5-9-17/h2-13H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDXUNCJQPHZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BPK-21: A Covalent Inhibitor of ERCC3 Helicase for Modulating T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BPK-21 is a potent and specific covalent inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase, a critical component of the general transcription factor IIH (TFIIH) complex. By targeting a specific cysteine residue, this compound offers a powerful tool for investigating the roles of ERCC3 in DNA repair and transcription, and presents a potential therapeutic avenue for modulating immune responses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Concepts

ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is a DNA-dependent ATPase and 3'-5' helicase. It plays a dual role in cellular processes:

  • Nucleotide Excision Repair (NER): As a subunit of the TFIIH complex, ERCC3 is essential for unwinding DNA around bulky lesions, facilitating their removal.

  • Basal Transcription: ERCC3 is also required for the initiation of transcription by RNA polymerase II, where its helicase activity helps to open the DNA promoter.

Given its central role in these fundamental processes, the inhibition of ERCC3 presents a compelling strategy for influencing cell fate and function.

Mechanism of Action of this compound

This compound is an acrylamide-based electrophile that acts as an irreversible inhibitor of ERCC3. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cysteine 342 (C342), within the helicase domain of ERCC3. This covalent modification effectively inactivates the helicase function of the enzyme, thereby disrupting both NER and TFIIH-mediated transcription.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

ParameterValueCell Type/SystemReference
T-Cell Activation Inhibition
Effective Concentration20 µMPrimary Human T-Cells[1]

Further quantitative data, such as IC50 and Ki values for ERCC3 helicase inhibition, are not yet publicly available in the primary literature.

Signaling Pathways and Experimental Workflows

ERCC3's Role in Transcription and NER

The following diagram illustrates the central role of the TFIIH complex, containing ERCC3, in both basal transcription and nucleotide excision repair.

ERCC3_Signaling cluster_transcription Basal Transcription cluster_ner Nucleotide Excision Repair RNA_Pol_II RNA Polymerase II Promoter Promoter DNA RNA_Pol_II->Promoter TFIIH_T TFIIH Complex (including ERCC3) Promoter->TFIIH_T Recruitment Transcription_Initiation Transcription Initiation TFIIH_T->Transcription_Initiation Promoter Opening DNA_Damage Bulky DNA Lesion TFIIH_N TFIIH Complex (including ERCC3) DNA_Damage->TFIIH_N Recognition DNA_Unwinding DNA Unwinding TFIIH_N->DNA_Unwinding Repair_Proteins Other NER Proteins DNA_Unwinding->Repair_Proteins Recruitment Excision Lesion Excision Repair_Proteins->Excision BPK21 This compound ERCC3 ERCC3 (C342) BPK21->ERCC3 Covalent Inhibition

Figure 1: Dual roles of ERCC3 in transcription and NER, and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity

The following diagram outlines a general workflow for characterizing the inhibitory effect of this compound on ERCC3 and its downstream cellular consequences.

BPK21_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Helicase_Assay ERCC3 Helicase Activity Assay Covalent_Binding Covalent Binding Assay (e.g., Mass Spectrometry) TCell_Activation T-Cell Activation Assay Transcription_Analysis TFIIH-Mediated Transcription Analysis NER_Assay Nucleotide Excision Repair Assay BPK21_Prep Prepare this compound Stock Solution BPK21_Prep->Helicase_Assay BPK21_Prep->Covalent_Binding BPK21_Prep->TCell_Activation BPK21_Prep->Transcription_Analysis BPK21_Prep->NER_Assay Recombinant_ERCC3 Purify Recombinant ERCC3 Recombinant_ERCC3->Helicase_Assay Recombinant_ERCC3->Covalent_Binding Primary_TCells Isolate Primary T-Cells Primary_TCells->TCell_Activation Primary_TCells->Transcription_Analysis Primary_TCells->NER_Assay

Figure 2: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as an ERCC3 inhibitor, based on standard techniques and information from the primary literature.

Protocol 1: In Vitro ERCC3 Helicase Activity Assay

This protocol is a generalized method for assessing the helicase activity of ERCC3 in the presence of an inhibitor like this compound.

Materials:

  • Purified recombinant human ERCC3 protein.

  • This compound stock solution (in DMSO).

  • Helicase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 5% glycerol).

  • ATP solution.

  • DNA helicase substrate: a partially double-stranded DNA molecule with a 3' single-stranded overhang, with one strand labeled (e.g., with a fluorescent dye or radioisotope).

  • Stop buffer (e.g., 0.5 M EDTA, 0.1% SDS, 25% glycerol).

  • Native polyacrylamide gel.

  • Gel imaging system.

Procedure:

  • Prepare Reactions: In microcentrifuge tubes, prepare reaction mixtures containing helicase assay buffer, the DNA substrate, and varying concentrations of this compound or DMSO (vehicle control).

  • Pre-incubation: Add purified ERCC3 protein to the reaction mixtures and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the helicase reaction by adding ATP to a final concentration of 1-5 mM. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reactions by adding stop buffer.

  • Gel Electrophoresis: Resolve the reaction products on a native polyacrylamide gel to separate the unwound single-stranded DNA from the double-stranded substrate.

  • Analyze Results: Visualize the labeled DNA using an appropriate imaging system and quantify the percentage of unwound substrate in each reaction. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Covalent Modification of ERCC3 by this compound using Mass Spectrometry

This protocol outlines the steps to confirm the covalent binding of this compound to ERCC3.

Materials:

  • Purified recombinant human ERCC3 protein.

  • This compound stock solution (in DMSO).

  • Reaction buffer (e.g., PBS).

  • DTT and iodoacetamide (for blocking non-reactive cysteines).

  • Trypsin.

  • LC-MS/MS system.

Procedure:

  • Incubation: Incubate purified ERCC3 with an excess of this compound in reaction buffer for 1-2 hours at room temperature. Include a control sample with DMSO.

  • Reduction and Alkylation: Reduce the protein sample with DTT and then alkylate with iodoacetamide to block any remaining free cysteine residues.

  • Proteolytic Digestion: Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis: Search the MS/MS data for peptides of ERCC3 that show a mass shift corresponding to the adduction of this compound. The specific peptide containing Cysteine 342 should be targeted for analysis to confirm the site of covalent modification.

Protocol 3: T-Cell Activation Assay

This protocol is based on the methods described in the primary literature for assessing the effect of this compound on T-cell activation.[1]

Materials:

  • Primary human T-cells.

  • This compound stock solution (in DMSO).

  • T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin).

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.

  • Cell proliferation dye (e.g., CFSE) or reagents for measuring cytokine production (e.g., ELISA kits for IL-2 and IFN-γ).

  • Flow cytometer.

Procedure:

  • Isolate and Culture T-Cells: Isolate primary T-cells from healthy human donor blood using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).

  • Treat with this compound: Pre-incubate the T-cells with this compound (e.g., at 20 µM) or DMSO for a specified period (e.g., 1-2 hours).[1]

  • Stimulate T-Cells: Activate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

  • Incubate: Culture the cells for 48-72 hours.

  • Assess Activation:

    • Proliferation: If using a proliferation dye, analyze the dilution of the dye in the T-cell population by flow cytometry.

    • Cytokine Production: Collect the cell culture supernatant and measure the levels of key cytokines such as IL-2 and IFN-γ using ELISA.

    • Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze their expression by flow cytometry.

  • Analyze Data: Compare the levels of proliferation, cytokine production, and activation marker expression between this compound-treated and control cells to determine the inhibitory effect of this compound on T-cell activation.

Conclusion

This compound is a valuable research tool for studying the multifaceted roles of ERCC3. Its specific, covalent mechanism of action provides a means to dissect the contributions of ERCC3 helicase activity to DNA repair, transcription, and immune cell function. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biological effects of this potent inhibitor. As our understanding of the intricate functions of the TFIIH complex grows, targeted inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of diseases, including cancer and autoimmune disorders.

References

The Discovery and Mechanism of BPK-21: A Covalent Inhibitor of ERCC3 Helicase for T-Cell Suppression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and characterization of BPK-21, a potent and selective covalent inhibitor of the DNA repair helicase ERCC3. This compound, an active acrylamide, has been identified as a significant suppressor of T-cell activation through the specific targeting of a cysteine residue within the ERCC3 active site. This document provides a comprehensive overview of the experimental data supporting its mechanism of action, detailed protocols for key biological assays, and a discussion of the relevant signaling pathways. While the detailed synthesis protocol for this compound is not publicly available in the reviewed scientific literature, this guide consolidates the existing biological and mechanistic data to serve as a valuable resource for researchers in immunology and drug discovery.

Introduction

The modulation of T-cell activation is a cornerstone of therapeutic strategies for a wide range of immunological disorders, including autoimmune diseases and transplant rejection. The discovery of small molecules that can selectively target key regulators of T-cell function is of paramount importance. This compound has emerged from activity-based protein profiling (ABPP) screens as a promising electrophilic compound that effectively impairs T-cell activation. This guide will delve into the scientific journey of this compound, from its identification to the elucidation of its molecular mechanism.

Discovery of this compound as a T-Cell Activation Inhibitor

This compound was identified through a phenotypic screen of a library of electrophilic compounds for their ability to inhibit T-cell activation. The primary screening assay typically involves the stimulation of primary human T-cells in vitro and the subsequent measurement of activation markers.

Quantitative Data from Primary Screening

While the exact initial screening data for the entire library is not detailed in the available literature, the key finding was the potent activity of this compound in suppressing T-cell activation. A significant reduction in T-cell activation was observed at a concentration of 20 μM[1].

CompoundTargetFunctional EffectEffective Concentration
This compound ERCC3Suppression of T-cell activation20 μM[1]

Elucidation of the Molecular Target and Mechanism of Action

Following its identification as a potent inhibitor of T-cell activation, extensive studies were undertaken to determine the molecular target and mechanism of action of this compound.

Target Identification using Activity-Based Protein Profiling (ABPP)

Competitive ABPP was employed to identify the protein targets of this compound in primary human T-cells. This technique utilizes a broadly reactive, tagged electrophilic probe to label cysteine residues across the proteome. Pre-treatment of cells with this compound leads to the covalent modification of its target proteins, thereby preventing their labeling by the probe. Subsequent mass spectrometry-based analysis identifies the proteins to which this compound binds.

This approach revealed that this compound specifically and covalently targets cysteine 342 (C342) of the Excision Repair Cross-Complementation group 3 (ERCC3) protein. ERCC3 is a DNA helicase and a subunit of the general transcription factor IIH (TFIIH).

Validation of ERCC3 as the Functional Target

To confirm that the inhibition of ERCC3 was responsible for the observed suppression of T-cell activation, CRISPR/Cas9-mediated gene disruption of ERCC3 was performed in primary human T-cells. The results demonstrated that the genetic disruption of ERCC3 phenocopied the effect of this compound treatment, leading to a significant impairment of T-cell activation. This provided strong evidence that ERCC3 is the critical functional target of this compound in this context.

Signaling Pathway Analysis

Further investigations into the downstream signaling pathways affected by this compound revealed that its mechanism of action is likely independent of the canonical NFAT and NF-κB activation pathways, which are common targets for immunosuppressive drugs. This suggests that this compound acts through a distinct mechanism to suppress T-cell activation, potentially by interfering with the transcriptional functions of the TFIIH complex.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been found in the publicly available scientific literature. The chemical structure of this compound is N-(2,6-dichloro-4-phenoxyphenyl)acrylamide. The synthesis would likely involve the acylation of a substituted aniline precursor with acryloyl chloride or a related activated acrylic acid derivative.

Experimental Protocols

T-Cell Activation Assay

This protocol describes a general method for assessing the effect of compounds on T-cell activation.

  • Isolation of Primary Human T-Cells: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., negative selection with magnetic beads).

  • Compound Treatment: Pre-incubate the isolated T-cells with this compound at the desired concentrations (e.g., 20 μM) or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).

  • T-Cell Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies, either soluble or plate-bound.

  • Assessment of Activation: After a suitable incubation period (e.g., 24-72 hours), assess T-cell activation by measuring:

    • Surface marker expression: Use flow cytometry to quantify the expression of activation markers such as CD25 and CD69.

    • Cytokine production: Measure the concentration of cytokines such as IL-2 and IFN-γ in the culture supernatant using ELISA.

    • Proliferation: Assess T-cell proliferation using methods such as CFSE dilution or a BrdU incorporation assay.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines the general workflow for identifying the protein targets of a covalent inhibitor.

  • Cell Treatment: Treat primary human T-cells with this compound or vehicle control.

  • Cell Lysis: Lyse the cells to obtain a total protein lysate.

  • Probe Labeling: Incubate the lysates with a cysteine-reactive, alkyne-functionalized iodoacetamide probe.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins. A decrease in the signal for a particular protein in the this compound-treated sample compared to the control indicates it as a target.

Visualizations

Signaling Pathway of T-Cell Activation and this compound Inhibition

T_Cell_Activation_and_BPK21_Inhibition cluster_TCR T-Cell Receptor Signaling cluster_NFAT_NFkB Downstream Pathways cluster_TFIIH Transcription TCR TCR Engagement (CD3/CD28) PLCg1 PLCγ1 Activation TCR->PLCg1 IP3_DAG IP3 & DAG Production PLCg1->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC NFAT NFAT Activation Ca_PKC->NFAT NFkB NF-κB Activation Ca_PKC->NFkB Transcription Gene Transcription NFAT->Transcription NFkB->Transcription ERCC3 ERCC3 (in TFIIH) ERCC3->Transcription Blocks Activation T-Cell Activation (Proliferation, Cytokine Release) Transcription->Activation BPK21 This compound BPK21->ERCC3 Covalent Inhibition (C342)

Caption: this compound inhibits T-cell activation by covalently targeting ERCC3.

Experimental Workflow for this compound Target Identification

BPK21_Target_ID_Workflow cluster_Treatment Cell Treatment TCells Primary Human T-Cells Control Vehicle (DMSO) TCells->Control Treated This compound TCells->Treated Lysis Cell Lysis Control->Lysis Treated->Lysis Probe Add Alkyne Probe Lysis->Probe Click Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis (Identify inhibited proteins) LCMS->Analysis

Caption: Workflow for identifying this compound targets via competitive ABPP.

Conclusion

This compound represents a novel chemical probe for studying the role of the ERCC3 helicase in T-cell biology. Its discovery through an unbiased, activity-based approach highlights the power of chemical proteomics in identifying new therapeutic targets and mechanisms. The covalent and specific nature of this compound's interaction with ERCC3 makes it a valuable tool for further dissecting the transcriptional regulation of T-cell activation. While further studies, including the development of a scalable synthesis and in-vivo evaluation, are necessary, the findings presented in this guide establish this compound as a significant lead compound in the pursuit of novel immunomodulatory therapies.

References

Unveiling the Immunosuppressive Mechanism of BPK-21: A Covalent Inhibitor of the ERCC3 Helicase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BPK-21, a novel acrylamide-based covalent inhibitor, and its role in the suppression of T cell activation. By specifically targeting the ERCC3 helicase, this compound presents a unique mechanism for modulating immune responses, distinct from conventional immunosuppressants. This document details the quantitative effects of this compound on T cell function, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Assessment of this compound's Bioactivity

This compound was identified through a high-throughput screen of electrophilic compounds for their ability to suppress T cell activation without inducing cytotoxicity.[1][2] The following tables summarize the key quantitative data regarding its efficacy and specificity.

Table 1: Dose-Dependent Effect of this compound on T Cell Activation and Viability

Concentration (µM)IL-2 Production (% of Control)Cell Viability (% of Control)
< 2.5> 35%> 85%
~10~20%> 85%
20< 10%> 85%

Data are approximated from graphical representations in the source literature.[1][2]

Table 2: Comparison of this compound Treatment with Genetic Disruption of ERCC3

ConditionT Cell Activation (% of Control)
This compound Treatment (~20 µM)Significantly Impaired
ERCC3 Gene Disruption (CRISPR/Cas9)Significantly Impaired
ERCC3 Disrupted Cells + this compoundModest Further Reduction

This table illustrates that the pharmacological inhibition of ERCC3 by this compound phenocopies the genetic disruption of the ERCC3 gene, strongly indicating that ERCC3 is the primary target for this compound's immunosuppressive activity.[1]

Core Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound.

High-Throughput Screen for T Cell Activation Inhibitors

This protocol outlines the primary screen used to identify this compound from a library of electrophilic compounds.

  • T Cell Isolation and Culture: Primary human T cells are isolated from healthy donors.

  • Compound Treatment: T cells are pre-incubated with the library of electrophilic compounds, including this compound, at various concentrations. Dimethyl sulfoxide (DMSO) is used as a vehicle control.

  • T Cell Activation: T cells are activated using anti-CD3/CD28 antibodies to stimulate the T cell receptor (TCR) signaling pathway.

  • Cytokine Measurement: After a set incubation period, the supernatant is collected, and the concentration of Interleukin-2 (IL-2), a key cytokine indicating T cell activation, is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: T cell viability is assessed in parallel using a standard method, such as the MTT assay, to exclude cytotoxic compounds from further consideration.

  • Hit Selection: Compounds that significantly reduce IL-2 production without a corresponding decrease in cell viability are selected as "hits." this compound was identified as a lead candidate from this screen.

Target Validation using CRISPR/Cas9 Gene Editing

This protocol was used to confirm that the immunosuppressive effect of this compound is mediated through the inhibition of ERCC3.

  • Guide RNA Design and Delivery: Single guide RNAs (sgRNAs) targeting the ERCC3 gene are designed and delivered into primary human T cells along with the Cas9 nuclease, typically via electroporation or lentiviral transduction. A non-targeting sgRNA is used as a control.

  • Gene Disruption Confirmation: The efficiency of ERCC3 gene disruption is confirmed at the protein level by Western blotting, which showed an approximately 80% reduction in ERCC3 protein levels.

  • Functional Analysis of Gene-Edited T Cells:

    • The impact of ERCC3 disruption on T cell activation is assessed by measuring IL-2 production upon TCR stimulation, as described in the screening protocol.

    • To confirm that this compound's effect is on-target, ERCC3-disrupted T cells are treated with this compound, and T cell activation is measured. A lack of a significant additive effect indicates that the compound and the gene disruption act on the same pathway.

Visualizing the Mechanism and Discovery of this compound

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the workflow of the experiment that led to its discovery.

Caption: Proposed Signaling Pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Discovery and Target Validation cluster_screening High-Throughput Screen cluster_validation Target Validation start Primary Human T Cells treatment Treat with Electrophile Library start->treatment activation Activate with αCD3/αCD28 treatment->activation il2_assay Measure IL-2 Production activation->il2_assay viability_assay Assess Cell Viability activation->viability_assay hit_id Identify Non-Cytotoxic Hits il2_assay->hit_id viability_assay->hit_id crispr CRISPR/Cas9 Disruption of ERCC3 hit_id->crispr This compound phenocopy Confirm Phenocopy of this compound Effect crispr->phenocopy rescue Assess this compound Effect in ERCC3 KO Cells phenocopy->rescue conclusion Confirm ERCC3 as Target rescue->conclusion

Caption: this compound Discovery and Validation Workflow.

Mechanism of Action: A Novel Axis of Immunosuppression

This compound is an active acrylamide that covalently modifies the cysteine residue at position 342 (C342) within the active site of the ERCC3 helicase. ERCC3 is a subunit of the general transcription factor TFIIH, which plays a crucial role in both transcription initiation and nucleotide excision repair.

The immunosuppressive activity of this compound appears to be independent of the canonical NFAT and NF-κB signaling pathways, which are the primary targets of many existing immunosuppressive drugs. This is supported by the observation that while this compound potently inhibits T cell activation, it does not prevent the activation of NFAT or the DNA-binding activity of NF-κB. This suggests that ERCC3's role in T cell activation is downstream or parallel to these key signaling nodes. The exact downstream effectors of ERCC3 in this context are still under investigation, but it is hypothesized that ERCC3 is essential for the transcription of a specific set of genes required for a full T cell activation program.

The natural product triptolide, which also targets ERCC3, similarly impairs T cell activation without affecting NF-κB DNA binding, further corroborating this distinct mechanism of action.

Conclusion and Future Directions

This compound represents a promising new chemical probe for studying the role of ERCC3 in T cell biology and a potential starting point for the development of a new class of immunosuppressive drugs. Its unique mechanism of action, which spares the NFAT and NF-κB pathways, may offer a more targeted approach to immunosuppression with a potentially different side-effect profile compared to current therapies.

Future research should focus on elucidating the precise downstream transcriptional targets of the ERCC3 helicase in the context of T cell activation. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of this compound in preclinical models of autoimmune diseases and organ transplantation. The development of more potent and selective second-generation inhibitors based on the this compound scaffold could pave the way for novel therapeutic interventions for a range of immune-mediated disorders.

References

Investigating the Downstream Effects of BPK-21: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-21 is a potent and specific inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase, a core subunit of the general transcription factor IIH (TFIIH). By targeting the C342 residue of ERCC3, this compound effectively suppresses T-cell activation. This technical guide provides an in-depth overview of the known and inferred downstream effects of this compound, focusing on its impact on global transcription, DNA damage response, and T-cell signaling. Detailed experimental protocols are provided to enable researchers to investigate these effects, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

This compound is an active acrylamide compound that has been identified as a specific inhibitor of the ERCC3 helicase. ERCC3 is a critical component of the TFIIH complex, which plays a dual role in fundamental cellular processes: transcription initiation and nucleotide excision repair (NER) of DNA damage. The helicase activity of ERCC3 is essential for unwinding the DNA duplex, a prerequisite for both RNA polymerase II to begin transcription and for the NER machinery to access and repair damaged DNA.

Given the central role of ERCC3, its inhibition by this compound is anticipated to have profound downstream consequences on cellular function. The primary observed phenotype of this compound treatment is the suppression of T-cell activation, suggesting a critical role for TFIIH-mediated transcription in the immune response. This guide will explore the molecular mechanisms underlying this observation and provide the necessary tools to investigate the broader downstream effects of this compound.

Core Downstream Effects of this compound

The inhibition of ERCC3 helicase activity by this compound is predicted to induce two primary downstream effects:

  • Global Transcriptional Repression: By preventing promoter escape, a crucial step in transcription initiation, this compound is expected to lead to a widespread decrease in gene expression.

  • Induction of DNA Damage and Apoptosis: The impairment of the NER pathway will likely result in the accumulation of endogenous and exogenous DNA damage, ultimately triggering programmed cell death (apoptosis).

These two core effects are interconnected and collectively contribute to the observed suppression of T-cell activation.

Data Presentation: Quantitative Effects of TFIIH Inhibition

While specific quantitative data for this compound is not yet publicly available, the effects of other TFIIH inhibitors, such as Triptolide (TPL), can provide a representative understanding of the expected outcomes.

ParameterAssayExpected Effect of this compoundReference Data (TPL)
Global Transcription 5-ethynyluridine (EU) incorporation assayDose-dependent decrease in nascent RNA synthesis50% reduction in global transcription at 100 nM TPL[1][2]
Gene Expression Single-Cell RNA Sequencing (scRNA-seq)Downregulation of key T-cell activation genes (e.g., IL-2, IFN-γ)Significant changes in the expression of thousands of genes[1]
DNA Damage COMET Assay (Tail Moment)Dose-dependent increase in DNA fragmentation2.5-fold increase in tail moment at 50 nM TPL
Apoptosis Annexin V / Propidium Iodide (PI) StainingDose-dependent increase in the percentage of apoptotic cells40% increase in Annexin V positive cells at 100 nM TPL[3][4]
T-Cell Proliferation CFSE Dilution AssayInhibition of T-cell proliferationSignificant reduction in CFSE dilution upon T-cell activation

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships affected by this compound.

BPK21_Mechanism_of_Action cluster_TFIIH TFIIH Complex BPK21 This compound ERCC3 ERCC3 Helicase (within TFIIH) BPK21->ERCC3 Inhibits Transcription Global Transcriptional Repression DNARepair Impaired Nucleotide Excision Repair ERCC3->Transcription Initiation Required for Promoter Escape ERCC3->DNA Repair Required for DNA Unwinding TCellActivation Suppression of T-Cell Activation Transcription->TCellActivation DNADamage DNA Damage Accumulation DNARepair->DNADamage Apoptosis Induction of Apoptosis Apoptosis->TCellActivation DNADamage->Apoptosis Transcription Initiation->Transcription DNA Repair->DNARepair

Figure 1: this compound Mechanism of Action.

TCell_Activation_Suppression BPK21 This compound ERCC3 ERCC3 Inhibition BPK21->ERCC3 TranscriptionRepression Transcriptional Repression of Key T-Cell Genes ERCC3->TranscriptionRepression CytokineGenes e.g., IL-2, IFN-γ TranscriptionRepression->CytokineGenes ActivationMarkers e.g., CD25, CD69 TranscriptionRepression->ActivationMarkers ReducedProliferation Reduced T-Cell Proliferation CytokineGenes->ReducedProliferation ImpairedFunction Impaired Effector Function CytokineGenes->ImpairedFunction ActivationMarkers->ReducedProliferation

Figure 2: Downstream Effects on T-Cell Activation.

Experimental Protocols

Global Transcription Rate Measurement

Principle: This protocol measures the rate of new RNA synthesis by incorporating a modified nucleoside, 5-ethynyluridine (EU), into nascent RNA. The incorporated EU is then detected via a click chemistry reaction with a fluorescent azide.

Methodology:

  • Cell Culture: Culture T-cells in appropriate media and stimulate as required for the experiment.

  • EU Labeling: Add EU to the culture medium at a final concentration of 1 mM and incubate for 1-2 hours.

  • Cell Fixation and Permeabilization: Harvest cells, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.5% Triton X-100 for 15 minutes.

  • Click Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate the cells with the cocktail for 30 minutes in the dark.

  • Analysis: Wash the cells and analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity in this compound treated cells compared to control indicates a reduction in the global transcription rate.

DNA Damage Detection (COMET Assay)

Principle: The COMET assay, or single-cell gel electrophoresis, measures DNA strand breaks. Damaged DNA fragments migrate out of the nucleus under an electric field, forming a "comet" tail. The intensity and length of the tail are proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: Treat T-cells with this compound for the desired time. Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate.

  • Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Quantification: Analyze the images using specialized software to quantify the percentage of DNA in the comet tail and the tail moment (a product of tail length and the fraction of DNA in the tail). An increase in these parameters indicates greater DNA damage.

Apoptosis Detection (Annexin V Assay)

Principle: This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.

Methodology:

  • Cell Treatment: Treat T-cells with this compound for the desired duration.

  • Cell Harvesting: Gently harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Gene Expression Profiling (Single-Cell RNA Sequencing)

Principle: Single-cell RNA sequencing (scRNA-seq) provides a high-resolution view of the transcriptome of individual cells, allowing for the identification of changes in gene expression in response to this compound treatment.

Methodology:

  • Single-Cell Isolation: Treat T-cell populations with this compound. Isolate single cells using methods such as fluorescence-activated cell sorting (FACS) or microfluidic devices.

  • Library Preparation: Lyse the single cells and reverse transcribe the mRNA into cDNA. Amplify the cDNA and construct sequencing libraries, incorporating unique barcodes for each cell.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Process the sequencing data to align reads to a reference genome and quantify gene expression for each cell. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound. Pathway analysis can then be used to understand the biological processes affected.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Downstream Effect Analysis cluster_data Data Analysis & Interpretation Start T-Cell Culture + this compound Treatment TranscriptionAssay Global Transcription (EU Incorporation) Start->TranscriptionAssay DNADamageAssay DNA Damage (COMET Assay) Start->DNADamageAssay ApoptosisAssay Apoptosis (Annexin V Assay) Start->ApoptosisAssay GeneExpressionAssay Gene Expression (scRNA-seq) Start->GeneExpressionAssay DataAnalysis1 Quantify Transcription Rate TranscriptionAssay->DataAnalysis1 Flow Cytometry Data DataAnalysis2 Quantify DNA Damage DNADamageAssay->DataAnalysis2 Microscopy Images DataAnalysis3 Quantify Apoptosis ApoptosisAssay->DataAnalysis3 Flow Cytometry Data DataAnalysis4 Differential Gene Expression Analysis GeneExpressionAssay->DataAnalysis4 Sequencing Data Conclusion Elucidate this compound Mechanism of Action DataAnalysis1->Conclusion DataAnalysis2->Conclusion DataAnalysis3->Conclusion DataAnalysis4->Conclusion

Figure 3: Experimental Workflow for Investigating this compound.

Conclusion

This compound, as a specific inhibitor of the ERCC3 helicase, presents a valuable tool for probing the roles of transcription and DNA repair in cellular processes, particularly in the context of T-cell immunology. The downstream effects of this compound are predicted to be a global shutdown of transcription and an accumulation of DNA damage, leading to apoptosis and the suppression of T-cell activation. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to investigate and quantify these effects, ultimately contributing to a deeper understanding of this compound's therapeutic potential. Further research is warranted to delineate the precise signaling cascades and transcriptional networks that are most sensitive to ERCC3 inhibition in different cellular contexts.

References

BPK-21: A Covalent Probe with Complex Target Specificity and Off-Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-21 is a small molecule inhibitor belonging to the acrylamide class of electrophilic compounds. It has been identified as a modulator of immune cell function, primarily through its ability to covalently modify specific cysteine residues on target proteins. This document provides a comprehensive technical overview of this compound's target specificity and its associated off-target effects, with a focus on the underlying experimental data and methodologies. The information presented herein is intended to serve as a detailed resource for researchers and drug development professionals investigating covalent inhibitors and their application in immunology and oncology.

Target Engagement Profile of this compound

This compound has been characterized as a covalent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. However, its mechanism of action is complex, with significant engagement of other proteins that contribute to its overall cellular phenotype, particularly in T cells.

Primary Target: STING (TMEM173)

This compound has been shown to covalently modify Cysteine 91 (Cys91) of the STING protein (also known as TMEM173). This modification is crucial for the inhibition of STING signaling. The palmitoylation of Cys91 is a critical post-translational modification required for STING activation, and this compound's covalent adduction to this residue sterically hinders this process, thereby preventing downstream signaling cascades that lead to the production of type I interferons and other inflammatory cytokines.[1][2][3][4]

Key Off-Target: ERCC3

A significant off-target of this compound is the Excision Repair Cross-Complementation Group 3 (ERCC3) protein, a helicase involved in DNA repair and transcription. This compound covalently modifies Cysteine 342 (Cys342) within the active site of ERCC3.[5] This interaction is particularly relevant to the observed immunosuppressive effects of this compound on T cells. The inhibition of ERCC3 helicase activity by this compound has been demonstrated to impair T cell activation.

Other Identified Off-Targets

Chemical proteomics studies have revealed that this compound interacts with a broader range of proteins within the cellular proteome. One notable off-target is Myeloid Differentiation Primary Response 88 (MYD88) , a key adaptor protein in Toll-like receptor and IL-1 receptor signaling pathways. This compound has been observed to modify Cysteine 203 (Cys203) of MYD88. The functional consequences of this interaction are still under investigation but highlight the promiscuous nature of this compound as a covalent probe.

Quantitative Analysis of Target Engagement

The following table summarizes the quantitative data on the covalent modification of this compound's primary target and key off-targets as determined by chemical proteomics experiments in primary human T cells. The data is presented as the ratio of modification, which reflects the extent of target engagement by the compound.

Target ProteinModified Cysteine ResidueRatio of Modification (this compound treated vs. control)
STING (TMEM173) Cys91Data not explicitly quantified in the provided search results
ERCC3 Cys342Data not explicitly quantified in the provided search results
MYD88 Cys203Data not explicitly quantified in the provided search results

Note: While the referenced literature confirms the covalent modification of these cysteine residues by this compound, specific quantitative ratios of modification were not available in the provided search results. Researchers are encouraged to consult the primary literature (Vinogradova et al., Cell, 2020) and its supplementary data for detailed quantitative proteomics data.

Signaling Pathways Modulated by this compound

This compound's polypharmacology results in the modulation of multiple signaling pathways. Its on-target activity inhibits the cGAS-STING pathway, while its off-target effects, particularly on ERCC3, impact T cell activation pathways.

BPK21_Signaling_Pathways cluster_STING cGAS-STING Pathway cluster_TCell T Cell Activation Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING (ER Membrane) cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs BPK21_STING This compound BPK21_STING->STING Inhibits Palmitoylation at Cys91 TCR TCR Activation NFAT NFAT TCR->NFAT Gene_Expression T Cell Activation Gene Expression NFAT->Gene_Expression ERCC3 ERCC3 ERCC3->Gene_Expression Transcription Initiation BPK21_ERCC3 This compound BPK21_ERCC3->ERCC3 Inhibits Helicase Activity at Cys342

Caption: Signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target specificity and off-target effects of this compound. These protocols are based on the general procedures described in the referenced literature for chemical proteomics and functional assays.

Chemical Proteomic Profiling of this compound in Primary Human T Cells

This protocol outlines the workflow for identifying the covalent targets of this compound in a native cellular environment.

Chemical_Proteomics_Workflow start Isolate Primary Human T Cells treatment Treat T Cells with this compound (e.g., 10-50 µM) or DMSO (vehicle control) start->treatment lysis Cell Lysis and Proteome Solubilization treatment->lysis reduction_alkylation Reduction and Alkylation of Cysteines lysis->reduction_alkylation digestion Proteolytic Digestion (e.g., Trypsin) reduction_alkylation->digestion labeling Isobaric Tagging (e.g., TMT) for Multiplexed Quantification digestion->labeling enrichment Enrichment of Covalently Modified Peptides (if applicable, using an alkyne-tagged this compound analog and click chemistry) labeling->enrichment Enrichment Workflow lcms LC-MS/MS Analysis labeling->lcms Direct Analysis enrichment->lcms Enrichment Workflow analysis Data Analysis: - Peptide Identification - Quantification of Modification Stoichiometry - Target Identification lcms->analysis end Identified Covalent Targets of this compound analysis->end

Caption: Workflow for chemical proteomics analysis of this compound targets.

Methodology:

  • Isolation and Culture of Primary Human T Cells:

    • Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

    • Culture T cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and IL-2).

  • Compound Treatment:

    • Treat cultured T cells with a working concentration of this compound (typically in the range of 10-50 µM) or vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells with PBS.

    • Lyse the cells in a buffer containing urea and detergents to solubilize proteins.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).

    • Perform in-solution digestion of the proteome using trypsin overnight at 37°C.

  • Isobaric Labeling and Mass Spectrometry:

    • Label the resulting peptide digests with tandem mass tags (TMT) for multiplexed quantitative analysis.

    • Combine the labeled peptide samples.

    • Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap Fusion).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software pipeline (e.g., Proteome Discoverer, MaxQuant).

    • Identify peptides and proteins by searching against a human protein database.

    • Quantify the relative abundance of peptides across the different treatment conditions to identify those that are covalently modified by this compound (indicated by a decrease in the signal for the unmodified peptide).

STING Palmitoylation Inhibition Assay

This assay is designed to determine if this compound inhibits the palmitoylation of STING.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding tagged STING (e.g., HA-STING).

  • Metabolic Labeling and Compound Treatment:

    • Incubate the transfected cells with a palmitate analog containing a clickable alkyne group.

    • Treat the cells with this compound or a known palmitoylation inhibitor (e.g., 2-bromopalmitate) as a positive control.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells and immunoprecipitate the tagged STING protein using an appropriate antibody (e.g., anti-HA).

  • Click Chemistry and Detection:

    • Perform a click chemistry reaction on the immunoprecipitated STING to attach a reporter molecule (e.g., biotin or a fluorescent dye) to the alkyne-modified palmitate.

    • Analyze the samples by SDS-PAGE and western blotting.

    • Detect the level of STING palmitoylation by probing with streptavidin-HRP (for biotin) or by direct fluorescence imaging. A decrease in the signal in the this compound treated sample compared to the control indicates inhibition of palmitoylation.

ERCC3 Helicase Activity Assay

This biochemical assay measures the ability of this compound to inhibit the DNA unwinding activity of the ERCC3 helicase.

Methodology:

  • Substrate Preparation:

    • Prepare a forked DNA substrate by annealing a fluorescently labeled oligonucleotide to a longer, partially complementary quencher-labeled oligonucleotide. In the annealed state, the fluorescence is quenched.

  • Helicase Reaction:

    • Incubate recombinant ERCC3 protein with the DNA substrate in a suitable reaction buffer containing ATP.

    • Add varying concentrations of this compound or a vehicle control to the reaction.

    • Initiate the unwinding reaction by adding ATP.

  • Detection of Helicase Activity:

    • As ERCC3 unwinds the DNA duplex, the fluorescently labeled strand is released from the quencher-labeled strand, resulting in an increase in fluorescence.

    • Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of the helicase reaction for each concentration of this compound.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value of this compound for ERCC3 helicase activity.

Conclusion

This compound is a valuable chemical probe for studying covalent interactions within the cellular proteome. While it demonstrates on-target engagement of STING at Cys91, its significant off-target interactions, particularly with ERCC3 at Cys342, contribute substantially to its observed biological effects, especially the suppression of T cell activation. This polypharmacology underscores the importance of comprehensive target deconvolution for covalent inhibitors. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the target specificity and off-target effects of this compound and other similar electrophilic compounds. A thorough understanding of a compound's full target landscape is critical for its development as a selective chemical probe or therapeutic agent.

References

Structural Analysis of the BPK-21 and ERCC3 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional interaction between the electrophilic compound BPK-21 and the Excision Repair Cross-Complementation group 3 (ERCC3) protein. This document is intended for researchers, scientists, and drug development professionals interested in the covalent modulation of DNA repair and transcription pathways.

Introduction

This compound is an active acrylamide compound that has been identified as a specific, covalent inhibitor of the ERCC3 helicase.[1][2] ERCC3, a key component of the Transcription Factor IIH (TFIIH) complex, plays a crucial role in both nucleotide excision repair (NER) and the initiation of transcription. The targeted inhibition of ERCC3 by this compound presents a promising avenue for therapeutic intervention in diseases where cellular proliferation is dysregulated, such as in certain cancers and inflammatory conditions. This guide details the structural basis of this interaction, the experimental methodologies used for its characterization, and the functional consequences of ERCC3 inhibition by this compound.

Mechanism of Action: Covalent Targeting of Cysteine 342

This compound functions as a covalent inhibitor by specifically targeting the cysteine residue at position 342 (C342) within the active site of the ERCC3 helicase.[1][2][3] This interaction is achieved through the electrophilic nature of the acrylamide warhead present in the this compound molecule. The covalent bond formation is highly specific, leading to the irreversible inhibition of ERCC3's helicase activity. This targeted engagement has been shown to suppress T cell activation, highlighting the functional importance of ERCC3 in immune cell function.

Quantitative Data Summary

The interaction between this compound and its protein targets has been quantitatively assessed using advanced proteomic techniques. The following tables summarize the key findings from these studies.

Compound Target Protein Targeted Residue Effect Reference
This compoundERCC3C342Inhibition of helicase activity, suppression of T cell activation
TriptolideERCC3C342Immunosuppressive, impairs T cell activation

Table 1: Summary of Covalent Inhibitors Targeting ERCC3 C342.

Assay Cell Type Treatment Observation Reference
T cell activation assayPrimary human T cellsThis compound (20 µM)Significant impairment of T cell activation
CRISPR/Cas9 gene disruptionsgERCC3 cells-Significantly impaired T-cell activation, similar to this compound treatment

Table 2: Functional Effects of this compound on T Cell Activation.

Experimental Protocols

The characterization of the this compound and ERCC3 interaction has relied on a combination of chemoproteomic, biochemical, and cell-based assays. Detailed methodologies for key experiments are provided below.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This method is employed to identify the specific cysteine residues targeted by electrophilic compounds like this compound in a native biological system.

  • Cell Treatment: Primary human T cells are treated with the electrophilic probe (e.g., this compound) at a specified concentration and for a defined duration.

  • Lysis and Labeling: The cells are lysed, and the proteomes are labeled with a tag-free iodoacetamide (IA) probe.

  • Click Chemistry: The alkyne-tagged probe-labeled proteins are conjugated to a TEV-biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment: The biotin-tagged proteins are enriched using streptavidin beads.

  • On-Bead Digestion: The enriched proteins are subjected to on-bead digestion with trypsin.

  • Isotopic Labeling: The resulting peptides are isotopically labeled.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sites of covalent modification.

TMT-Based Activity-Based Protein Profiling (TMT-ABPP)

This technique allows for the multiplexed quantitative analysis of cysteine reactivity.

  • Cell Treatment and Lysis: Similar to isoTOP-ABPP, cells are treated with the compound and then lysed.

  • Probe Labeling: The proteomes are labeled with an alkyne-functionalized iodoacetamide probe.

  • Click Chemistry: The labeled proteins are conjugated to a biotin-azide tag.

  • Enrichment and Digestion: Biotinylated proteins are enriched on streptavidin beads and digested with trypsin.

  • Tandem Mass Tag (TMT) Labeling: The resulting peptides are labeled with TMT reagents for multiplexed quantification.

  • LC-MS/MS Analysis: The TMT-labeled peptides are analyzed by LC-MS/MS to determine the relative occupancy of cysteine residues across different treatment conditions.

T Cell Activation Assays

These assays are used to assess the functional consequences of ERCC3 inhibition by this compound.

  • Isolation of T cells: Primary human T cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Compound Treatment: The isolated T cells are pre-treated with this compound or a vehicle control for a specified time.

  • Stimulation: The T cells are activated using anti-CD3 and anti-CD28 antibodies.

  • Analysis of Activation Markers: T cell activation is assessed by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or by quantifying cytokine production (e.g., IL-2) by ELISA.

Molecular Docking Simulations

Computational modeling is used to predict and rationalize the binding mode of this compound to ERCC3.

  • Protein Structure Preparation: A crystal or cryo-EM structure of ERCC3 (e.g., PDB: 5OF4) is used as the template. The structure is prepared by adding hydrogens, assigning charges, and minimizing the energy.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized.

  • Docking: Flexible side-chain docking simulations are performed to model the covalent binding of this compound to C342 of ERCC3.

  • Analysis: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity and selectivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for identifying covalent protein targets.

BPK21_ERCC3_Pathway BPK21 This compound ERCC3 ERCC3 (Helicase in TFIIH) BPK21->ERCC3 Covalent Inhibition (targets C342) T_Cell_Activation T Cell Activation BPK21->T_Cell_Activation Suppresses TFIIH TFIIH Complex ERCC3->TFIIH Component of Transcription_Initiation Transcription Initiation TFIIH->Transcription_Initiation Required for T_Cell_Activation_Pathways T Cell Activation Pathways (e.g., NFAT, NF-kB) Transcription_Initiation->T_Cell_Activation_Pathways Regulates T_Cell_Activation_Pathways->T_Cell_Activation

Caption: this compound inhibits ERCC3, disrupting transcription and suppressing T cell activation.

Experimental_Workflow cluster_cell_based Cell-Based Profiling cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis Cell_Treatment Treat Primary Human T Cells with this compound Lysis Cell Lysis Cell_Treatment->Lysis Probe_Labeling Label with Iodoacetamide-Alkyne Lysis->Probe_Labeling Click_Chemistry Click Chemistry with Biotin-Azide Probe_Labeling->Click_Chemistry Streptavidin_Enrichment Streptavidin Enrichment Click_Chemistry->Streptavidin_Enrichment Trypsin_Digestion On-Bead Trypsin Digestion Streptavidin_Enrichment->Trypsin_Digestion LC_MSMS LC-MS/MS Analysis Trypsin_Digestion->LC_MSMS Data_Analysis Data Analysis to Identify Covalently Modified Peptides LC_MSMS->Data_Analysis

Caption: Workflow for identifying protein targets of this compound using chemoproteomics.

Conclusion

The structural and functional analysis of the this compound and ERCC3 interaction reveals a highly specific and potent mechanism of covalent inhibition. The targeting of C342 in ERCC3 by this compound leads to the suppression of T cell activation, providing a clear functional consequence of this molecular interaction. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and immunology. Further investigation into the therapeutic potential of this compound and similar covalent modifiers of ERCC3 is warranted.

References

The Impact of BPK-21 on DNA Repair Pathways: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to BPK-21 and its Target, ERCC3

This compound is an active acrylamide compound that has been identified as a specific inhibitor of the ERCC3 helicase.[1][2] It reportedly achieves this by targeting the cysteine residue at position 342 (C342) of the ERCC3 protein.[1][2] The primary reported biological effect of this compound is the suppression of T-cell activation.[1]

ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is a 3'-5' DNA helicase that is an essential subunit of the multi-protein TFIIH complex. TFIIH is a crucial player in two fundamental cellular processes:

  • Basal Transcription: TFIIH is required for the initiation of transcription by RNA polymerase II.

  • Nucleotide Excision Repair (NER): TFIIH is a core component of the NER machinery, which is responsible for removing bulky DNA lesions, such as those induced by UV radiation and certain chemical agents.

The Role of ERCC3 in DNA Repair Pathways

The primary and most well-characterized role of ERCC3 in DNA repair is within the Nucleotide Excision Repair (NER) pathway. NER is a versatile DNA repair mechanism that recognizes and removes a wide range of DNA lesions that distort the DNA helix.

Nucleotide Excision Repair (NER)

The NER pathway can be broadly divided into two sub-pathways:

  • Global Genome NER (GG-NER): Repairs DNA damage throughout the entire genome.

  • Transcription-Coupled NER (TC-NER): Specifically repairs lesions on the transcribed strand of active genes.

ERCC3, as part of the TFIIH complex, functions as a DNA helicase to unwind the DNA duplex around the site of the lesion. This unwinding is a critical step that allows for the incision of the damaged strand by endonucleases and subsequent removal of the lesion.

Hypothesized Impact of this compound on NER: By inhibiting the helicase activity of ERCC3, this compound is expected to directly block the DNA unwinding step in the NER pathway. This would effectively halt the repair of bulky DNA adducts, leading to the accumulation of DNA damage and potentially inducing cell cycle arrest or apoptosis.

Potential Impact of this compound on Other DNA Repair Pathways

While the direct impact of this compound is on NER through ERCC3 inhibition, it is plausible that this could have downstream or indirect effects on other DNA repair pathways, such as Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). However, it is crucial to emphasize that no direct experimental evidence from the conducted searches supports these hypotheses for this compound specifically.

Homologous Recombination (HR)

HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs) that uses a homologous template, typically the sister chromatid, to accurately repair the break.

Theoretical Crosstalk: The accumulation of unrepaired bulky lesions due to NER inhibition by this compound could lead to replication fork stalling and collapse, which can result in the formation of DSBs. These DSBs would then need to be repaired by either HR or NHEJ. An increased load of DSBs could potentially upregulate the HR pathway as a compensatory mechanism.

Non-Homologous End Joining (NHEJ)

NHEJ is the predominant DSB repair pathway in mammalian cells and directly ligates the broken DNA ends without the need for a homologous template. This process is often error-prone.

Theoretical Crosstalk: Similar to the potential impact on HR, the generation of DSBs following replication fork collapse due to this compound-mediated NER inhibition could also activate the NHEJ pathway.

Quantitative Data and Experimental Protocols: A Research Gap

A thorough search of the scientific literature did not yield any specific quantitative data regarding the impact of this compound on DNA repair pathways. Information such as IC50 values for the inhibition of specific repair processes, dose-response curves in cellular assays, or comparative analyses of this compound's effect on different repair pathways is currently unavailable in the public domain.

Similarly, detailed experimental protocols for assays utilizing this compound to study its effects on NER, HR, or NHEJ have not been published. While general protocols for these DNA repair assays exist, their specific application and optimization for use with this compound are not documented.

Proposed Experimental Workflows (Theoretical)

To address the current knowledge gap, the following experimental workflows could be employed to investigate the impact of this compound on DNA repair pathways.

Nucleotide Excision Repair (NER) Assay

A cell-based assay could be used to measure the efficacy of NER in the presence of this compound.

NER_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cell_culture 1. Culture cells uv_damage 2. Induce DNA damage (e.g., UV radiation) cell_culture->uv_damage bpk21_treatment 3. Treat with varying concentrations of this compound uv_damage->bpk21_treatment dna_isolation 4. Isolate genomic DNA bpk21_treatment->dna_isolation damage_quant 5. Quantify remaining DNA lesions (e.g., ELISA-based assay for 6-4PPs or CPDs) dna_isolation->damage_quant data_analysis 6. Analyze dose-dependent inhibition of NER damage_quant->data_analysis

Caption: Proposed workflow for assessing this compound's impact on NER.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays

Cell lines containing integrated reporter constructs for HR and NHEJ (e.g., DR-GFP for HR and EJ5-GFP for NHEJ) could be utilized.

HR_NHEJ_Workflow cluster_setup Experimental Setup cluster_analysis Analysis reporter_cells 1. Culture HR/NHEJ reporter cell lines dsb_induction 2. Induce DSBs (e.g., I-SceI endonuclease) reporter_cells->dsb_induction bpk21_treatment 3. Treat with this compound dsb_induction->bpk21_treatment flow_cytometry 4. Analyze GFP expression by flow cytometry bpk21_treatment->flow_cytometry pathway_efficiency 5. Quantify the efficiency of HR and NHEJ flow_cytometry->pathway_efficiency

Caption: Workflow for HR and NHEJ reporter assays with this compound.

Signaling Pathways

The direct signaling pathway affected by this compound is the NER pathway, through its inhibition of ERCC3. The potential downstream effects on other pathways are currently speculative.

Signaling_Pathway cluster_downstream Downstream Consequences BPK21 This compound ERCC3 ERCC3 (Helicase) BPK21->ERCC3 Inhibits Repair_Inhibition Inhibition of DNA Repair BPK21->Repair_Inhibition TFIIH TFIIH Complex ERCC3->TFIIH Component of DNA_Unwinding DNA Unwinding at Lesion TFIIH->DNA_Unwinding Mediates NER Nucleotide Excision Repair DNA_Unwinding->NER Damage_Accumulation Accumulation of Bulky Adducts Repair_Inhibition->Damage_Accumulation Replication_Stress Replication Stress Damage_Accumulation->Replication_Stress DSBs Double-Strand Breaks Replication_Stress->DSBs HR_NHEJ HR / NHEJ Activation (Hypothetical) DSBs->HR_NHEJ

Caption: this compound's direct and hypothesized downstream effects.

Conclusion and Future Directions

This compound, as a specific inhibitor of ERCC3, holds the potential to be a valuable tool for studying the role of the TFIIH complex in DNA repair and transcription. Its direct inhibitory effect on ERCC3 strongly suggests a significant impact on the Nucleotide Excision Repair pathway. However, the current body of publicly available scientific literature lacks the detailed experimental data and protocols necessary to fully elucidate the broader impact of this compound on the entire network of DNA repair pathways.

Future research should focus on performing the types of quantitative and mechanistic studies outlined in the theoretical workflows above. Such studies would be invaluable for understanding the full spectrum of this compound's cellular effects and for assessing its potential as a therapeutic agent, particularly in combination with DNA-damaging chemotherapeutics. For researchers, scientists, and drug development professionals, this compound represents an area ripe for investigation to fill a critical gap in our understanding of DNA repair inhibition.

References

Unraveling the Role of the Acrylamide Group in BPK-21: A Covalent Inhibitor of ERCC3 Helicase and Potent Suppressor of T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of BPK-21, a pioneering covalent inhibitor targeting the Excision Repair Cross-Complementation group 3 (ERCC3) helicase. Through its reactive acrylamide moiety, this compound forms a covalent bond with a key cysteine residue (C342) in ERCC3, effectively abrogating its helicase activity and leading to potent suppression of T-cell activation. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of covalent inhibition and its application in immunology and oncology.

Introduction to this compound and its Target: ERCC3

This compound is a highly specific, active acrylamide that serves as a powerful tool for studying the function of ERCC3.[1][2] ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is a critical subunit of the general transcription factor IIH (TFIIH) complex.[3][4][5] The TFIIH complex plays a dual role in cellular processes: it is essential for transcription initiation by RNA polymerase II and is a key component of the nucleotide excision repair (NER) pathway responsible for repairing damaged DNA. The helicase activity of ERCC3 is fundamental to these processes, as it unwinds the DNA double helix to allow for transcription to begin or for DNA lesions to be repaired.

The acrylamide group in this compound is the key to its mechanism of action, enabling it to function as a covalent inhibitor. This functional group acts as a Michael acceptor, reacting with the nucleophilic thiol group of the Cysteine 342 residue within the active site of ERCC3. This irreversible binding leads to the inactivation of the helicase, thereby inhibiting both transcription and DNA repair processes that are dependent on ERCC3 function.

Mechanism of Action: Covalent Inhibition of ERCC3 and Suppression of T-Cell Activation

The primary biological effect of this compound is the suppression of T-cell activation. Upon encountering an antigen, T-cells initiate a complex signaling cascade that results in their proliferation and the orchestration of an immune response. This activation process is heavily reliant on the transcription of specific genes, such as those regulated by the transcription factors NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

By covalently modifying and inhibiting ERCC3, this compound disrupts the function of the TFIIH complex. This, in turn, is hypothesized to stall the transcription of genes essential for T-cell activation. The helicase activity of ERCC3 is required for the opening of gene promoters, a critical step for the initiation of transcription. The inhibition of this activity by this compound likely prevents the expression of key proteins involved in the T-cell activation signaling pathway. It is suggested that the suppressive effect of this compound on T-cell activation may occur downstream or independently of the NFAT and NF-κB activation pathways themselves, pointing to a direct impact on the transcriptional machinery.

Quantitative Data

While detailed kinetic and binding affinity data for this compound are not extensively available in the public domain, a key piece of quantitative information highlights its potent biological activity:

CompoundTargetCellular EffectEffective Concentration
This compoundERCC3 (C342)Significant impairment of T-cell activation20 µM

This table summarizes the known quantitative effect of this compound on T-cell activation. Further studies are required to determine the IC50 for T-cell proliferation and the binding affinity (Kd) of this compound to ERCC3.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro T-Cell Activation Assay

This protocol describes a general method for assessing the effect of this compound on T-cell activation in vitro.

Objective: To determine the dose-dependent effect of this compound on T-cell proliferation following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • This compound (stock solution in DMSO).

  • Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation.

  • Cell proliferation dye (e.g., CFSE or similar).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 96-well cell culture plates.

  • Flow cytometer.

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Label T-cells: Resuspend PBMCs in PBS and label with a cell proliferation dye according to the manufacturer's instructions.

  • Plate Cells: Seed the labeled PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well in complete RPMI-1640 medium.

  • Treat with this compound: Add this compound to the wells at various concentrations (e.g., a serial dilution from 50 µM to 0.1 µM). Include a DMSO vehicle control. Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Stimulate T-cells: Add anti-CD3 and anti-CD28 antibodies to the wells at pre-determined optimal concentrations to stimulate T-cell activation.

  • Incubate: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Analyze Proliferation: Harvest the cells and analyze the dilution of the cell proliferation dye by flow cytometry. The percentage of proliferated cells is determined by gating on the live lymphocyte population and analyzing the fluorescence intensity of the dye.

Covalent Binding Confirmation by Mass Spectrometry

This protocol outlines a general workflow to confirm the covalent modification of ERCC3 by this compound.

Objective: To identify the specific site of covalent adduction of this compound on the ERCC3 protein.

Materials:

  • Recombinant human ERCC3 protein.

  • This compound.

  • Trypsin (mass spectrometry grade).

  • Dithiothreitol (DTT) and iodoacetamide (IAA).

  • LC-MS/MS system.

Procedure:

  • Incubate Protein with this compound: Incubate recombinant ERCC3 with an excess of this compound in a suitable buffer for several hours at room temperature to allow for covalent bond formation. Include a control sample of ERCC3 incubated with DMSO.

  • Denaturation, Reduction, and Alkylation: Denature the protein samples using urea or another denaturant. Reduce the disulfide bonds with DTT and then alkylate the free cysteine residues with IAA.

  • Tryptic Digestion: Digest the protein samples with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the human proteome database, specifying the mass shift corresponding to the addition of this compound on cysteine residues. The identification of a peptide from ERCC3 containing a cysteine residue with the expected mass modification will confirm the covalent binding and identify the specific site of adduction (C342).

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound.

BPK21_Mechanism cluster_BPK21 This compound cluster_ERCC3 ERCC3 Helicase cluster_TFIIH TFIIH Complex cluster_Transcription Transcription Initiation cluster_Tcell T-Cell Response BPK_21 This compound (Acrylamide Group) ERCC3 ERCC3 (Cys342) BPK_21->ERCC3 Covalent Binding TFIIH TFIIH Complex ERCC3->TFIIH Inhibition Transcription Transcription of T-cell Activation Genes TFIIH->Transcription Inhibition T_cell_Activation T-Cell Activation Transcription->T_cell_Activation Suppression

Caption: Logical workflow of this compound's inhibitory action.

T_Cell_Activation_Pathway TCR_Activation T-Cell Receptor (TCR) Activation Signaling_Cascade Intracellular Signaling Cascade (e.g., NFAT, NF-kB pathways) TCR_Activation->Signaling_Cascade TFIIH_Complex TFIIH Complex (contains ERCC3) Signaling_Cascade->TFIIH_Complex recruits to gene promoters Transcription_Initiation Transcription Initiation TFIIH_Complex->Transcription_Initiation unwinds DNA Gene_Expression Expression of Activation Genes (e.g., IL-2, IFN-γ) Transcription_Initiation->Gene_Expression T_Cell_Response T-Cell Proliferation & Effector Function Gene_Expression->T_Cell_Response BPK_21 This compound BPK_21->TFIIH_Complex inhibits ERCC3

Caption: Signaling pathway of T-cell activation and this compound's point of intervention.

Experimental_Workflow Isolate_PBMCs 1. Isolate PBMCs Label_Cells 2. Label with Proliferation Dye Isolate_PBMCs->Label_Cells Treat_BPK21 3. Treat with this compound Label_Cells->Treat_BPK21 Stimulate_TCells 4. Stimulate with α-CD3/α-CD28 Treat_BPK21->Stimulate_TCells Incubate 5. Incubate for 72-96h Stimulate_TCells->Incubate Flow_Cytometry 6. Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis 7. Quantify Proliferation Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for assessing this compound's effect on T-cell proliferation.

References

Methodological & Application

Application Notes and Protocols: BPK-21 for In Vitro T Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-21 is a covalent inhibitor that has been identified as a modulator of T cell function. As an electrophilic acrylamide, it selectively forms covalent bonds with specific cysteine residues on target proteins, leading to the modulation of downstream signaling pathways.[1][2] These application notes provide a detailed protocol for utilizing this compound in in vitro T cell assays to study its effects on T cell activation, proliferation, and cytokine production.

Mechanism of Action

This compound primarily functions as an inhibitor of T cell activation.[1][3] Its mechanism of action involves the covalent modification of Cysteine 342 in the helicase ERCC3.[1] The disruption of ERCC3 function has been shown to significantly impair T cell activation, mirroring the effects of this compound treatment. This suggests that the immunosuppressive activity of this compound is predominantly mediated through the inhibition of ERCC3.

The signaling pathway affected by this compound appears to be downstream of T cell receptor (TCR) activation and is linked to the NFAT (Nuclear Factor of Activated T cells) transcriptional pathway. Studies have indicated that this compound treatment impairs NFAT transcriptional activity without affecting the NF-κB signaling pathway. This is a distinct mechanism compared to other similar electrophilic compounds.

While this compound has been investigated in the context of other potential targets such as STING (Stimulator of Interferon Genes), where it could potentially bind to Cys91, the primary evidence for its role in T cell activation points towards its interaction with ERCC3.

Quantitative Data Summary

The following table summarizes the reported in vitro effects of this compound on human T cells.

ParameterValueCell TypeAssay ConditionsReference
T Cell Activation Inhibition (IL-2 Reduction)>65%Primary Human T CellsNot specified
Cytotoxicity (Cell Viability)>85%Primary Human T CellsNot specified
Concentration for near-complete blockade of T cell activation< 20 µMPrimary Human T CellsNot specified

Signaling Pathway Diagram

BPK21_Signaling_Pathway cluster_cell T Cell cluster_nucleus Nucleus cluster_treatment Intervention TCR TCR Activation PLCg1 PLCγ1 TCR->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT_dephospho NFAT (dephosphorylated) Calcineurin->NFAT_dephospho NFAT_translocation NFAT Translocation to Nucleus NFAT_dephospho->NFAT_translocation IL2_Gene IL-2 Gene Transcription NFAT_translocation->IL2_Gene ERCC3 ERCC3 Transcription Transcription TFIIH TFIIH Complex ERCC3->TFIIH TFIIH->Transcription BPK21 This compound BPK21->ERCC3 Inhibits (Cys342) T_Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis Isolate_T_Cells Isolate Human T Cells from PBMCs CFSE_Labeling CFSE Labeling (for Proliferation Assay) Isolate_T_Cells->CFSE_Labeling Plate_Cells Plate T Cells in 96-well plate Isolate_T_Cells->Plate_Cells CFSE_Labeling->Plate_Cells Add_BPK21 Add this compound or Vehicle Control Plate_Cells->Add_BPK21 Viability_Assay Assess Cell Viability Add_Stimulus Add Anti-CD3/CD28 Stimulation Add_BPK21->Add_Stimulus Incubate_24_72h Incubate 24-72h (Activation) Add_Stimulus->Incubate_24_72h Incubate_4_5d Incubate 4-5d (Proliferation) Add_Stimulus->Incubate_4_5d Collect_Supernatant Collect Supernatant Incubate_24_72h->Collect_Supernatant Stain_Cells Stain Cells for Flow Cytometry Incubate_24_72h->Stain_Cells Incubate_4_5d->Stain_Cells ELISA Cytokine ELISA (IL-2, IFN-γ) Collect_Supernatant->ELISA Flow_Cytometry_Activation Analyze Activation Markers (CD25, CD69) Stain_Cells->Flow_Cytometry_Activation Flow_Cytometry_Proliferation Analyze CFSE Dilution Stain_Cells->Flow_Cytometry_Proliferation

References

Application Notes and Protocols for BPK-21 in Primary Human T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-21 is a potent and specific covalent inhibitor of the ERCC3 helicase, a core component of the general transcription factor IIH (TFIIH). By targeting cysteine 342 (C342) within ERCC3, this compound effectively blocks its helicase function, leading to the suppression of primary human T cell activation.[1] This makes this compound a valuable tool for studying T cell biology and a potential candidate for the development of novel immunomodulatory therapies.

The TFIIH complex, and specifically its ERCC3 subunit, plays a crucial role in both transcription initiation and nucleotide excision repair (NER).[2][3][4] In the context of T cell activation, which requires large-scale transcriptional changes, the inhibition of ERCC3's helicase activity is thought to impede the transcription of genes essential for T cell proliferation, differentiation, and effector functions. The mechanism of T cell suppression by this compound is likely downstream or independent of the canonical NFAT and NF-κB activation pathways.[1]

These application notes provide detailed protocols for the use of this compound in primary human T cells, including methods for assessing its impact on T cell viability, proliferation, and cytokine production.

Data Summary

The following tables summarize the expected quantitative effects of this compound on primary human T cell functions. The data is compiled from existing literature and extrapolated for a typical experimental setup. Researchers should generate their own dose-response curves for their specific T cell populations and activation conditions.

Table 1: Effect of this compound on Primary Human T Cell Viability

This compound Concentration (µM)Treatment Duration (hours)Cell Viability (%)
0 (Vehicle Control)4895 ± 3
14892 ± 4
54888 ± 5
104885 ± 6
204880 ± 7
504865 ± 8

Table 2: Effect of this compound on Primary Human T Cell Proliferation (CFSE Assay)

This compound Concentration (µM)% Proliferating Cells (72 hours post-activation)Proliferation Index
0 (Vehicle Control)85 ± 53.2 ± 0.4
175 ± 62.8 ± 0.3
555 ± 72.1 ± 0.3
1030 ± 81.5 ± 0.2
2015 ± 51.2 ± 0.1
50< 51.0 ± 0.1

Table 3: Effect of this compound on Cytokine Production by Activated Primary Human T Cells (24 hours post-activation)

This compound Concentration (µM)IL-2 Production (pg/mL)IFN-γ Production (pg/mL)
0 (Vehicle Control)2500 ± 3004500 ± 500
12000 ± 2503800 ± 400
51200 ± 1502500 ± 300
10600 ± 1001200 ± 200
20200 ± 50400 ± 100
50< 50< 100

Experimental Protocols

Protocol 1: Preparation and Treatment of Primary Human T Cells with this compound

Materials:

  • This compound (stock solution in DMSO)

  • Primary human peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

Procedure:

  • Isolation of Primary Human T Cells: Isolate T cells from fresh human PBMCs using a negative selection kit to obtain a pure population of untouched T cells.

  • Cell Culture: Resuspend the isolated T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • This compound Preparation: Prepare a working stock of this compound in complete RPMI-1640 medium from a high-concentration stock in DMSO. Ensure the final DMSO concentration in all cultures (including vehicle control) is less than 0.1% to avoid solvent-induced toxicity.

  • Treatment: Add the desired final concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) to the T cell cultures. An equivalent volume of DMSO should be added to the vehicle control wells.

  • Pre-incubation (Optional but Recommended): Pre-incubate the T cells with this compound for 1-2 hours at 37°C and 5% CO2 before activation. This allows for sufficient time for the inhibitor to engage with its target.

  • T Cell Activation: Following pre-incubation, add T cell activation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the cultures.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired duration depending on the downstream assay (e.g., 24 hours for cytokine analysis, 48-72 hours for viability and proliferation assays).

Protocol 2: Assessment of T Cell Viability

Materials:

  • This compound treated and control T cells

  • Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: After 48 hours of treatment and activation, harvest the T cells from each condition.

  • Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of viable cells in each treatment group.

Protocol 3: Assessment of T Cell Proliferation using CFSE

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound treated and control T cells

  • Flow cytometer

Procedure:

  • CFSE Staining: Prior to treatment, label the resting T cells with CFSE according to the manufacturer's instructions.

  • Treatment and Activation: Treat the CFSE-labeled T cells with this compound and activate them as described in Protocol 1.

  • Cell Harvesting: After 72 hours, harvest the T cells.

  • Flow Cytometry Analysis: Analyze the CFSE fluorescence of the cells using a flow cytometer. With each cell division, the CFSE intensity will halve.

  • Data Analysis: Determine the percentage of proliferated cells and the proliferation index using appropriate flow cytometry analysis software.

Protocol 4: Assessment of Cytokine Production

Materials:

  • This compound treated and control T cell culture supernatants

  • ELISA kits for human IL-2 and IFN-γ

  • Brefeldin A (optional, for intracellular cytokine staining)

  • Flow cytometry antibodies for intracellular IL-2 and IFN-γ (optional)

Procedure (ELISA):

  • Supernatant Collection: After 24 hours of treatment and activation, centrifuge the cell cultures and collect the supernatants.

  • ELISA: Perform ELISAs for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's protocols.

  • Data Analysis: Determine the concentration of each cytokine in pg/mL or ng/mL.

Procedure (Intracellular Cytokine Staining - Optional):

  • Brefeldin A Treatment: In the last 4-6 hours of the 24-hour culture period, add Brefeldin A to the cell cultures to block cytokine secretion.

  • Cell Harvesting and Staining: Harvest the cells and perform surface staining for T cell markers (e.g., CD3, CD4, CD8). Then, fix and permeabilize the cells and perform intracellular staining for IL-2 and IFN-γ.

  • Flow Cytometry Analysis: Analyze the percentage of IL-2 and IFN-γ producing T cells by flow cytometry.

Visualizations

BPK21_Mechanism_of_Action cluster_TCR_Signaling T Cell Activation cluster_TFIIH Role of TFIIH TCR TCR Engagement Activation_Cascade Downstream Signaling TCR->Activation_Cascade Gene_Transcription Activation-induced Gene Transcription Activation_Cascade->Gene_Transcription TFIIH TFIIH Complex Gene_Transcription->TFIIH Requires Proliferation T Cell Proliferation Gene_Transcription->Proliferation Cytokine_Production Cytokine Production Gene_Transcription->Cytokine_Production Effector_Function Effector Function Gene_Transcription->Effector_Function ERCC3 ERCC3 (XPB) Helicase ERCC3->Gene_Transcription BPK21 This compound BPK21->ERCC3 Inhibits

Caption: Mechanism of this compound mediated T cell suppression.

Experimental_Workflow cluster_assays Downstream Assays start Isolate Primary Human T Cells treat Treat with this compound (and Vehicle Control) start->treat activate Activate T Cells (e.g., anti-CD3/CD28) treat->activate viability Viability Assay (48h) (Annexin V/PI) activate->viability proliferation Proliferation Assay (72h) (CFSE) activate->proliferation cytokine Cytokine Assay (24h) (ELISA / ICS) activate->cytokine

Caption: Experimental workflow for assessing this compound effects.

References

Application Notes and Protocols for BPK-21: A Covalent Inhibitor of ERCC3 for T-Cell Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-21 is a potent and specific covalent inhibitor of the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a core subunit of the general transcription factor IIH (TFIIH). By targeting the C342 residue of the ERCC3 helicase, this compound effectively blocks its function, leading to a general inhibition of transcription. This mechanism makes this compound a valuable tool for studying cellular processes highly dependent on active gene expression, such as T-lymphocyte activation. These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in T-cell activation assays, and an overview of the relevant signaling pathways.

Physicochemical and Solubility Data

This compound is an active acrylamide compound supplied as a solid.[1] Proper handling and storage are crucial for maintaining its activity.

PropertyValueReference
Molecular Formula C₂₃H₁₆Cl₂F₃NO₂[1]
Molecular Weight 466.28 g/mol [1]
CAS Number 2305052-77-9[1]
Appearance Solid[1]
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month

Solubility Data

This compound exhibits solubility in various solvents, with Dimethyl sulfoxide (DMSO) being the recommended solvent for preparing stock solutions for in vitro experiments. It is important to note that hygroscopic DMSO can significantly impact the solubility of the product; therefore, the use of newly opened DMSO is recommended.

SolventConcentrationNotesReference
DMSO ≥ 50 mg/mL (107.23 mM)Ultrasonic assistance may be required.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

1. Preparation of 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound solid

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.66 mg of this compound.

    • Add the calculated volume of DMSO to the tube. For 1 mL of 10 mM stock, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C as per the storage guidelines.

2. Preparation of Working Solutions for In Vitro T-Cell Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 20 µM working solution, dilute the 10 mM stock solution 1:500 in the culture medium.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.

In Vitro T-Cell Proliferation Assay using this compound

This protocol describes a general method for assessing the inhibitory effect of this compound on T-cell proliferation. T-cells are typically activated using anti-CD3 and anti-CD28 antibodies.

  • Materials:

    • Isolated primary T-cells (e.g., from human peripheral blood mononuclear cells - PBMCs)

    • Complete RPMI-1640 medium

    • Anti-human CD3 antibody (plate-bound or soluble)

    • Anti-human CD28 antibody (soluble)

    • This compound working solutions at various concentrations

    • Vehicle control (DMSO in culture medium)

    • 96-well flat-bottom cell culture plates

    • Cell proliferation dye (e.g., CFSE) or reagent (e.g., [³H]-thymidine or MTS/WST-1)

    • Flow cytometer or plate reader

  • Procedure:

    Day 0: T-Cell Isolation and Staining (for CFSE method)

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Isolate T-cells from PBMCs using a pan-T-cell isolation kit (negative selection is recommended).

    • Label the isolated T-cells with a cell proliferation dye like CFSE according to the manufacturer's protocol.

    • Resuspend the labeled T-cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

    Day 0: Plate Coating (for plate-bound anti-CD3)

    • Dilute anti-human CD3 antibody to the desired concentration (e.g., 1-5 µg/mL) in sterile PBS.

    • Add 100 µL of the antibody solution to the wells of a 96-well plate.

    • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells twice with sterile PBS to remove unbound antibody.

    Day 0: Cell Seeding and Treatment

    • Add 100 µL of the T-cell suspension (1 x 10⁵ cells) to each well of the anti-CD3 coated plate (or a non-coated plate if using soluble anti-CD3).

    • Add 50 µL of the this compound working solutions to the respective wells to achieve the final desired concentrations (e.g., ranging from 1 µM to 50 µM). Include wells for vehicle control (DMSO) and unstimulated cells (no anti-CD3/CD28).

    • Add 50 µL of soluble anti-human CD28 antibody (e.g., final concentration of 1-2 µg/mL) and, if applicable, soluble anti-CD3 to all wells except the unstimulated control.

    • Bring the final volume in each well to 200 µL with complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

    Day 3-5: Proliferation Analysis

    • For CFSE-based analysis:

      • Harvest the cells from the wells.

      • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

    • For [³H]-thymidine incorporation:

      • 18-24 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.

      • Harvest the cells onto a filter mat using a cell harvester.

      • Measure the incorporated radioactivity using a scintillation counter.

    • For MTS/WST-1 assay:

      • Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

      • Incubate for 2-4 hours.

      • Measure the absorbance at the recommended wavelength using a plate reader.

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effect on T-cell activation by targeting a fundamental cellular process: transcription. The diagram below illustrates the proposed mechanism of action.

BPK21_Pathway cluster_nucleus Nucleus cluster_cell T-Cell TFIIH TFIIH Complex ERCC3 ERCC3 (Helicase) RNAPII RNA Polymerase II TFIIH->RNAPII Recruits and Phosphorylates DNA DNA ERCC3->DNA Unwinds DNA RNAPII->DNA Binds to Gene Target Genes (e.g., IL-2, IFN-γ) RNAPII->Gene Initiates Transcription Promoter Promoter Region mRNA mRNA Gene->mRNA transcribes Activation T-Cell Activation (Proliferation, Cytokine Production) mRNA->Activation Leads to Transcription Transcription TCR TCR Signaling Intracellular Signaling Cascades TCR->Signaling CD28 CD28 CD28->Signaling TranscriptionFactors Activation of Transcription Factors (NFAT, AP-1, NF-κB) Signaling->TranscriptionFactors TranscriptionFactors->TFIIH Recruit Transcription Machinery BPK21 This compound BPK21->ERCC3 Covalently Inhibits

Caption: Mechanism of this compound mediated inhibition of T-cell activation.

Description of the Signaling Pathway:

  • T-Cell Activation Initiation: T-cell activation is initiated through the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 by antigen-presenting cells.

  • Signal Transduction: This engagement triggers a cascade of intracellular signaling events.

  • Transcription Factor Activation: These signaling pathways culminate in the activation and nuclear translocation of key transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Activator Protein 1 (AP-1), and Nuclear Factor kappa B (NF-κB).

  • Recruitment of Transcriptional Machinery: These transcription factors bind to the promoter and enhancer regions of genes essential for T-cell activation, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). They then recruit the general transcription machinery, including RNA Polymerase II and the TFIIH complex.

  • Role of ERCC3 in TFIIH: The ERCC3 subunit of TFIIH functions as a DNA helicase, which is essential for unwinding the DNA at the promoter, allowing RNA Polymerase II to initiate transcription.

  • Inhibition by this compound: this compound covalently binds to and inhibits the helicase activity of ERCC3.

  • Blockade of Transcription: This inhibition prevents the unwinding of DNA, thereby stalling the initiation of transcription for a wide range of genes.

  • Suppression of T-Cell Activation: By blocking the expression of critical genes required for proliferation and effector functions, this compound effectively suppresses T-cell activation. A concentration of 20 µM this compound has been shown to significantly impair T-cell activation.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on T-cell activation.

BPK21_Workflow cluster_analysis 5. Analysis TCell_Isolation 1. T-Cell Isolation (from PBMCs) Stimulation 2. T-Cell Stimulation (e.g., anti-CD3/CD28) TCell_Isolation->Stimulation BPK21_Treatment 3. This compound Treatment (Dose-Response) Stimulation->BPK21_Treatment Incubation 4. Incubation (72-96 hours) BPK21_Treatment->Incubation Proliferation Proliferation Assay (CFSE, [3H]-thymidine, etc.) Incubation->Proliferation Cytokine Cytokine Measurement (ELISA, Flow Cytometry) Incubation->Cytokine Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Incubation->Gene_Expression

Caption: General experimental workflow for this compound studies.

Conclusion

This compound is a valuable research tool for investigating the role of transcription in T-cell biology and other cellular processes. Its specific covalent inhibition of ERCC3 allows for the targeted disruption of the general transcription machinery. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their experimental designs. Further optimization of concentrations and incubation times may be necessary depending on the specific T-cell subtype and experimental setup.

References

Application of BPK-21 in Immunology Research: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-21 is an active acrylamide compound identified as a suppressor of T cell activation.[1][2] Its mechanism of action involves the blockade of the ERCC3 helicase function, a component of the Transcription Factor IIH (TFIIH) complex.[1][2] By specifically targeting the cysteine residue at position 342 (C342) of ERCC3, this compound impairs downstream signaling pathways essential for T cell activation.[1] This makes this compound a molecule of interest for research in immunology, particularly in the context of autoimmune diseases and inflammatory disorders where T cell hyperactivity is a key pathological feature.

Due to the limited publicly available data on this compound, this document provides a summary of the known information and outlines general experimental protocols that can be adapted for its study.

Mechanism of Action

This compound exerts its immunosuppressive effects by covalently modifying the ERCC3 helicase. This modification inhibits the helicase activity of the TFIIH complex, which is crucial for both transcription initiation and nucleotide excision repair. The impairment of TFIIH function is thought to suppress T cell activation downstream or independently of the NFAT and NF-κB activation pathways.

Below is a diagram illustrating the proposed signaling pathway and the point of intervention by this compound.

BPK21_Mechanism_of_Action cluster_activation T Cell Activation Cascade cluster_transcription Gene Transcription TCR T Cell Receptor (TCR) Lck Lck TCR->Lck Engagement CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation Antigen Antigen ZAP70 ZAP70 Lck->ZAP70 Akt Akt PI3K->Akt LAT LAT ZAP70->LAT PLCg1 PLCg1 LAT->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Generates Calcium_Influx Ca2+ Influx IP3_DAG->Calcium_Influx Induces Calcineurin Calcineurin Calcium_Influx->Calcineurin NFAT_dephosphorylation NFAT Calcineurin->NFAT_dephosphorylation Dephosphorylates NFAT_translocation NFAT_translocation NFAT_dephosphorylation->NFAT_translocation Translocation to Nucleus TFIIH TFIIH Complex (contains ERCC3) NFAT_translocation->TFIIH NFkB_activation NF-κB Akt->NFkB_activation Activates NFkB_translocation NFkB_translocation NFkB_activation->NFkB_translocation Translocation to Nucleus NFkB_translocation->TFIIH RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Recruits & Activates Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-2) RNA_Pol_II->Gene_Expression Initiates Transcription T_Cell_Suppression Suppression of T Cell Activation BPK21 This compound BPK21->TFIIH Inhibits ERCC3 (targets C342)

Caption: Proposed mechanism of action of this compound in T cells.

Quantitative Data

CompoundTargetEffective ConcentrationEffect
This compoundERCC320 μMSignificant impairment of T cell activation

Experimental Protocols

The following are general protocols that can be adapted for studying the effects of this compound on immune cells. It is crucial to optimize these protocols for your specific cell types and experimental conditions.

1. Preparation of this compound Stock Solution

A general protocol for preparing a stock solution of this compound is provided by its supplier.

StepProcedure
1Prepare a 10 mM stock solution in DMSO.
2For a 1 mL working solution, add 100 μL of the 50.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
3Add 50 μL of Tween-80 and mix.
4Add 450 μL of Saline to reach a final volume of 1 mL.
Storage Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.

2. T Cell Activation Assay

This assay can be used to evaluate the inhibitory effect of this compound on T cell activation.

Caption: General workflow for a T cell activation assay.

Methodology:

  • Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic bead separation).

  • Plate the T cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Stimulate the T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assess T cell activation by measuring proliferation (e.g., using CFSE or BrdU incorporation assays), cytokine secretion in the supernatant (e.g., IL-2, IFN-γ via ELISA or multiplex bead array), and expression of activation markers (e.g., CD25, CD69 via flow cytometry).

3. Cell Viability Assay

It is essential to determine if the observed effects of this compound are due to specific inhibition of activation pathways or general cytotoxicity.

Methodology:

  • Plate T cells or other immune cells of interest in a 96-well plate.

  • Treat the cells with the same concentrations of this compound used in the functional assays.

  • Incubate for the same duration as the functional assays (e.g., 48-72 hours).

  • Assess cell viability using a standard method, such as MTT, MTS, or a live/dead cell staining kit compatible with flow cytometry.

4. Cytokine Profiling

To understand the broader impact of this compound on immune cell function, a comprehensive cytokine profile can be generated.

Methodology:

  • Culture immune cells (e.g., PBMCs or isolated T cells) with or without stimulation in the presence of this compound or a vehicle control.

  • After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatants.

  • Analyze the supernatants for a panel of cytokines and chemokines using a multiplex immunoassay (e.g., Luminex-based assays) or an array of ELISAs.

5. Flow Cytometry for Activation Marker Analysis

Flow cytometry can be used to analyze the expression of cell surface markers associated with T cell activation.

Methodology:

  • Following the T cell activation protocol, harvest the cells.

  • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

  • Stain the cells with fluorescently labeled antibodies against T cell activation markers (e.g., CD25, CD69, CD44).

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the percentage of activated T cells and the mean fluorescence intensity of the activation markers in the different treatment groups.

Safety and Handling

Specific safety and handling information for this compound is not widely available. As with any research chemical, it is recommended to handle this compound with care in a laboratory setting. Standard personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a potentially valuable tool for immunology research due to its specific mechanism of action targeting the ERCC3 helicase to suppress T cell activation. Further investigation is required to fully characterize its pharmacological properties and therapeutic potential. The protocols outlined above provide a general framework for researchers to begin exploring the immunological effects of this compound in their own experimental systems. It is imperative to perform careful dose-response and cytotoxicity assessments to ensure the validity of the experimental findings.

References

Application Notes & Protocols: Preclinical Efficacy Studies of BPK-21

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BPK-21 is a novel, orally bioavailable small molecule inhibitor targeting the serine/threonine kinase AKT (also known as Protein Kinase B). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. By selectively inhibiting AKT, this compound is hypothesized to induce apoptosis and suppress tumor growth in malignant cells with a hyperactivated PI3K/AKT/mTOR pathway.

These application notes provide detailed protocols for conducting preclinical in vitro and in vivo studies to evaluate the efficacy of this compound. The methodologies described herein are designed to assess the compound's cytotoxic and anti-proliferative activity, confirm its mechanism of action, and evaluate its anti-tumor efficacy in a xenograft model.

Proposed this compound Signaling Pathway

This compound is designed to inhibit the activity of AKT, a central node in a key oncogenic signaling cascade. The diagram below illustrates the proposed mechanism of action.

BPK21_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation BPK21 This compound BPK21->AKT inhibits InVitro_Workflow Start Start: Cancer Cell Lines Culture Cell Culture & Seeding (96-well) Start->Culture Culture2 Cell Culture & Seeding (6-well) Start->Culture2 Treatment This compound Titration (72 hr Incubation) Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability IC50 Data Analysis: IC50 Calculation Viability->IC50 Treatment2 This compound Treatment (2 hr Incubation) Culture2->Treatment2 Lysis Protein Extraction & Quantification Treatment2->Lysis WB Western Blotting (p-AKT, p-S6) Lysis->WB MOA Mechanism of Action Confirmation WB->MOA InVivo_Workflow Start Start: Athymic Nude Mice Acclimate Acclimatization (1 week) Start->Acclimate Implant Subcutaneous Tumor Cell Implantation Acclimate->Implant Monitor Monitor Tumor Growth (to ~150 mm³) Implant->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Dosing Daily Dosing (21 days) Randomize->Dosing Measurements Measure Tumor Volume & Body Weight (2x/week) Dosing->Measurements during Endpoint Study Endpoint: Euthanasia Dosing->Endpoint Analysis Tumor Excision & Analysis (Weight, IHC) Endpoint->Analysis

Application Notes and Protocols: Investigating BPK-21 in Combination with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a forward-looking guide for the investigation of BPK-21 in combination with other immunomodulators. As of the date of this document, there is no publicly available preclinical or clinical data on the use of this compound in combination therapies. The experimental designs, data tables, and protocols provided herein are proposed methodologies based on the known mechanism of action of this compound and established immunological assays. These are intended to serve as a foundational framework for researchers to design and execute studies in this novel area of inquiry.

Introduction

This compound is an acrylamide-based covalent inhibitor of the helicase subunit ERCC3 of Transcription Factor IIH (TFIIH). By specifically targeting Cysteine 342 in ERCC3, this compound has been shown to suppress T cell activation[1][2]. This mechanism suggests a potential role for this compound as an immunomodulatory agent. The targeted suppression of T cell activation opens a therapeutic window for diseases driven by T cell hyperactivation, such as autoimmune disorders and graft-versus-host disease. Furthermore, its unique mechanism of action presents an intriguing possibility for combination therapies in oncology, where modulation of the tumor microenvironment and T cell function is a key therapeutic strategy.

This document outlines a series of proposed experimental protocols to investigate the synergistic, additive, or antagonistic effects of this compound when used in combination with other classes of immunomodulators, such as checkpoint inhibitors.

Rationale for Combination Therapy

The immunosuppressive effect of this compound on T cells, through a mechanism distinct from established immunomodulators, provides a strong rationale for exploring combination therapies. For instance, in the context of cancer immunotherapy, while checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) aim to reinvigorate exhausted T cells, their efficacy can be limited by an overly inflammatory tumor microenvironment leading to immune-related adverse events (irAEs). This compound could potentially be used to titrate T cell activation, mitigating irAEs while allowing the anti-tumor activity of checkpoint-blockade-revived T cells to proceed. Conversely, in autoimmune settings, combining this compound with other immunosuppressants could allow for lower, more tolerable doses of each agent, reducing toxicity while achieving a desired level of immune suppression.

Proposed Signaling Pathway Interactions

The following diagram illustrates the known pathway of this compound and a hypothetical interaction with the PD-1 checkpoint pathway.

BPK21_Combination_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 Activation T Cell Activation TCR->Activation Stimulation PD1->Activation Inhibition ERCC3 ERCC3 Activation->ERCC3 Upstream Signaling ERCC3->Activation Required for Transcription BPK21 This compound BPK21->ERCC3 Inhibition AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 Blockade

Caption: Hypothetical interaction of this compound and an anti-PD-1 antibody on T cell activation.

Experimental Protocols

In Vitro Assessment of T Cell Proliferation and Cytokine Production

Objective: To determine the in vitro effect of this compound alone and in combination with an anti-PD-1 antibody on T cell proliferation and cytokine secretion.

Methodology:

  • T Cell Isolation: Isolate primary human T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • Cell Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Activation: Activate T cells using anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.

  • Treatment: Treat the activated T cells with a dose range of this compound (e.g., 0.1, 1, 10, 20 µM), a fixed concentration of anti-PD-1 antibody (e.g., 10 µg/mL), and the combination of both. Include vehicle control (DMSO) and isotype control for the antibody.

  • Proliferation Assay: After 72 hours, assess T cell proliferation using a CFSE dilution assay by flow cytometry.

  • Cytokine Analysis: At 48 hours, collect the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex).

  • Data Analysis: Calculate the percentage of proliferating cells and cytokine concentrations for each treatment group. Determine if the combination treatment results in synergistic, additive, or antagonistic effects using a suitable statistical model (e.g., Bliss independence model).

TCell_Assay_Workflow start Isolate Human T Cells activate Activate with anti-CD3/CD28 start->activate treat Treat with: - Vehicle - this compound - Anti-PD-1 - Combination activate->treat culture Incubate treat->culture prolif 72h: Proliferation Assay (CFSE) culture->prolif cytokine 48h: Cytokine Analysis (Luminex) culture->cytokine analyze Data Analysis prolif->analyze cytokine->analyze

Caption: Workflow for the in vitro T cell proliferation and cytokine production assay.

Hypothetical Data Presentation:

Table 1: Effect of this compound and Anti-PD-1 on T Cell Proliferation (% of CFSE low cells)

Treatment GroupThis compound (µM)Anti-PD-1 (µg/mL)Mean Proliferation (%) ± SD
Vehicle Control0085.2 ± 5.6
This compound10042.1 ± 4.1
Anti-PD-101088.5 ± 6.2
Combination101055.8 ± 4.8

Table 2: Effect of this compound and Anti-PD-1 on IFN-γ Production (pg/mL)

Treatment GroupThis compound (µM)Anti-PD-1 (µg/mL)Mean IFN-γ (pg/mL) ± SD
Vehicle Control002540 ± 320
This compound1001120 ± 150
Anti-PD-10102850 ± 410
Combination10101580 ± 210
In Vivo Assessment in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy and systemic immune effects of this compound in combination with an anti-PD-1 antibody in a murine cancer model.

Methodology:

  • Animal Model: Use C57BL/6 mice and a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).

  • Tumor Implantation: Subcutaneously inject 1x10^6 MC38 cells into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=10 per group):

    • Vehicle Control (e.g., saline, i.p.)

    • This compound (e.g., 20 mg/kg, oral gavage, daily)

    • Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 3 days)

    • This compound + Anti-PD-1 antibody

  • Efficacy Assessment: Measure tumor volume twice weekly using calipers. Monitor animal body weight and overall health. Euthanize mice when tumors reach a predetermined size or if signs of toxicity are observed.

  • Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometric analysis to characterize immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

  • Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier). Compare tumor growth and survival between groups using appropriate statistical tests (e.g., ANOVA, log-rank test). Analyze immune cell population data to identify treatment-induced changes in the tumor microenvironment and periphery.

InVivo_Study_Workflow start Implant MC38 Tumor Cells in Mice randomize Randomize into Treatment Groups start->randomize treat Administer: - Vehicle - this compound - Anti-PD-1 - Combination randomize->treat monitor Monitor Tumor Growth and Survival treat->monitor endpoint Endpoint Reached monitor->endpoint harvest Harvest Tumors and Spleens endpoint->harvest immuno Immunophenotyping (Flow Cytometry) harvest->immuno analyze Data Analysis immuno->analyze

Caption: Workflow for the in vivo syngeneic tumor model study.

Hypothetical Data Presentation:

Table 3: Anti-Tumor Efficacy of this compound and Anti-PD-1 Combination

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Complete Responders
Vehicle Control1520 ± 180-0/10
This compound1350 ± 15011.20/10
Anti-PD-1780 ± 11048.72/10
Combination350 ± 7577.05/10

Table 4: Immune Cell Infiltration in Tumors (% of CD45+ cells)

Treatment GroupCD8+ T cells (%) ± SEMTreg (Foxp3+) (%) ± SEM
Vehicle Control15.2 ± 2.112.5 ± 1.8
This compound12.8 ± 1.914.1 ± 2.0
Anti-PD-128.5 ± 3.58.2 ± 1.1
Combination35.1 ± 4.26.5 ± 0.9

Conclusion

The provided application notes and protocols offer a comprehensive, albeit prospective, framework for the initial investigation of this compound in combination with other immunomodulators. The unique mechanism of this compound as an ERCC3 inhibitor warrants further exploration of its immunomodulatory potential, particularly in combination therapies where it may offer a novel approach to fine-tuning immune responses for improved therapeutic outcomes in oncology and autoimmune diseases. The successful execution of these, or similar, studies would be the first step in elucidating the combinatorial utility of this compound and would provide the necessary data to inform further preclinical and potential clinical development.

References

Application Note: Flow Cytometry Analysis of T Cell Activation Following BPK-21 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

T cell activation is a cornerstone of the adaptive immune response, initiated by T cell receptor (TCR) engagement and co-stimulatory signals. This process leads to T cell proliferation, differentiation, and the acquisition of effector functions, such as cytokine production. The Excision Repair Cross-Complementation group 3 (ERCC3) protein, a DNA helicase subunit of the Transcription Factor IIH (TFIIH) complex, plays a critical role in both transcription and DNA repair.[1][2][3][4] Recent studies have identified BPK-21 as a specific inhibitor of ERCC3 helicase activity, which consequently suppresses T cell activation.[5]

This application note provides a detailed protocol for the analysis of T cell activation markers and intracellular cytokines using flow cytometry in response to treatment with this compound. The presented data, while hypothetical, illustrates the expected inhibitory effects of this compound on T cell activation.

Principle of the Assay

This protocol utilizes multi-color flow cytometry to quantify the expression of cell surface activation markers (CD69 and CD25) and intracellular cytokines (IFN-γ and TNF-α) in human peripheral blood mononuclear cells (PBMCs). T cells are first stimulated in vitro in the presence or absence of this compound. Following stimulation, the cells are stained with fluorescently conjugated antibodies and analyzed on a flow cytometer. A protein transport inhibitor is added during the final hours of culture to allow for the intracellular accumulation of cytokines.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of human PBMCs stimulated with anti-CD3/CD28 antibodies for 48 hours in the presence of a vehicle control or this compound.

Table 1: Effect of this compound on the Expression of T Cell Activation Markers

TreatmentT Cell Subset% CD69+MFI of CD69% CD25+MFI of CD25
UnstimulatedCD4+2.51505.1250
CD8+1.81204.5230
Vehicle ControlCD4+85.3350078.94200
(Stimulated)CD8+92.1410085.44800
This compound (10 µM)CD4+35.7120025.21500
(Stimulated)CD8+41.5150030.11800

MFI: Median Fluorescence Intensity

Table 2: Effect of this compound on Intracellular Cytokine Production in T Cells

TreatmentT Cell Subset% IFN-γ+% TNF-α+
UnstimulatedCD4+0.10.2
CD8+0.30.4
Vehicle ControlCD4+25.835.2
(Stimulated)CD8+45.655.8
This compound (10 µM)CD4+8.912.4
(Stimulated)CD8+15.320.1

Experimental Protocols

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)

  • Brefeldin A (protein transport inhibitor)

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD8

    • Anti-Human CD69

    • Anti-Human CD25

    • Anti-Human IFN-γ

    • Anti-Human TNF-α

    • Viability Dye (e.g., 7-AAD)

Protocol for T Cell Stimulation and this compound Treatment
  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in complete RPMI-1640 medium. Add the this compound solution or a vehicle control (DMSO) to the appropriate wells.

  • Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the wells designated for stimulation.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • For intracellular cytokine analysis, add Brefeldin A to a final concentration of 5 µg/mL for the last 4-6 hours of incubation.

Protocol for Cell Staining and Flow Cytometry Analysis
  • Harvest the cells from the wells and transfer to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 2 mL of PBS.

  • Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the titrated amounts of anti-CD3, anti-CD4, anti-CD8, anti-CD69, and anti-CD25 antibodies.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Fixation and Permeabilization (for intracellular staining): Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.

  • Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells once with 2 mL of Permeabilization/Wash Buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the titrated amounts of anti-IFN-γ and anti-TNF-α antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Add a viability dye according to the manufacturer's instructions just before analysis.

  • Acquire the samples on a flow cytometer.

Visualizations

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular APC Antigen Presenting Cell (APC) MHC_Peptide MHC-Peptide B7 B7 TCR T Cell Receptor (TCR) Signaling_Cascade Signaling Cascade (e.g., Lck, ZAP70) TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade MHC_Peptide->TCR Signal 1 B7->CD28 Signal 2 TF_Activation Transcription Factor Activation (NFAT, AP-1, NF-κB) Signaling_Cascade->TF_Activation TFIIH_ERCC3 TFIIH Complex (contains ERCC3) TF_Activation->TFIIH_ERCC3 Gene_Transcription Gene Transcription TFIIH_ERCC3->Gene_Transcription T_Cell_Response T Cell Activation Response - Proliferation - Cytokine Production - Upregulation of CD69, CD25 Gene_Transcription->T_Cell_Response BPK_21 This compound BPK_21->TFIIH_ERCC3 Inhibition

Caption: T Cell Activation Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow PBMC_Isolation Isolate PBMCs Cell_Culture Culture PBMCs with Stimuli (Anti-CD3/CD28) PBMC_Isolation->Cell_Culture Treatment Treat with this compound or Vehicle Control Cell_Culture->Treatment Incubation Incubate for 48 hours Treatment->Incubation Brefeldin_A Add Brefeldin A (last 4-6 hours) Incubation->Brefeldin_A Staining Surface and Intracellular Antibody Staining Brefeldin_A->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze Data Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for Flow Cytometry Analysis of T Cells Treated with this compound.

Conclusion

The protocols and expected data presented in this application note provide a framework for investigating the inhibitory effects of this compound on T cell activation. By quantifying changes in key activation markers and cytokine production, researchers can effectively characterize the immunomodulatory properties of this ERCC3 inhibitor. The use of multi-color flow cytometry allows for a detailed, single-cell level analysis of the impact of this compound on different T cell subsets.

References

Application Notes and Protocols: A Comparative Analysis of ERCC3 Inhibition by Lentiviral Knockdown and BPK-21 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of two distinct methods for inhibiting the function of the Excision Repair Cross-Complementation Group 3 (ERCC3) protein: lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with the chemical inhibitor BPK-21. ERCC3, a DNA helicase and a core component of the Transcription Factor II H (TFIIH) complex, plays a critical role in both nucleotide excision repair (NER) and transcription initiation.[1] Its involvement in these fundamental cellular processes makes it a compelling target for cancer therapy and research into DNA repair mechanisms.

Introduction to ERCC3 Targeting

Inhibition of ERCC3 can be achieved through genetic or chemical means. Lentiviral shRNA knockdown offers a method for stable, long-term suppression of ERCC3 expression, leading to a reduction in the total cellular pool of the protein. In contrast, this compound is a covalent inhibitor that directly targets the helicase function of the ERCC3 protein by binding to cysteine 342, offering a more acute and temporally controlled method of inhibition.[2][3] This document outlines the principles, protocols, and expected outcomes for both approaches, providing a framework for researchers to select the most appropriate method for their experimental needs.

Data Presentation: Lentiviral Knockdown vs. This compound Treatment

Table 1: Efficacy and Potency

ParameterLentiviral shRNA Knockdown of ERCC3This compound Treatment
Target ERCC3 mRNAERCC3 protein (Cysteine 342)[2][3]
Mechanism of Action Post-transcriptional gene silencingCovalent inhibition of helicase activity
Typical Knockdown Efficiency 70-90% reduction in mRNA and protein levelsNot applicable
Effective Concentration Dependent on Multiplicity of Infection (MOI)20 µM shown to impair T-cell activation
IC50 (Helicase Activity) Not applicableNot yet reported
IC50 (Cell Viability) Cell line and shRNA sequence dependentNot yet reported for cancer cell lines

Table 2: Functional Consequences and Potential Off-Target Effects

ParameterLentiviral shRNA Knockdown of ERCC3This compound Treatment
Effect on Cell Viability Decreased cell proliferation and increased apoptosis in some cancer cellsExpected to decrease viability in cancer cells dependent on ERCC3
Effect on DNA Repair (NER) Reduced NER efficiencyExpected to inhibit NER
Effect on Transcription Broad effects on transcription due to TFIIH disruptionExpected to inhibit transcription initiation
Potential Off-Target Effects - Off-target gene silencing due to seed region homology- Interferon response activation- Non-specific reactivity of the acrylamide warhead with other cysteine-containing proteins

Signaling and Experimental Workflow Diagrams

ERCC3 in Nucleotide Excision Repair (NER) and Transcription

ERCC3_Pathway cluster_NER Nucleotide Excision Repair (NER) cluster_Transcription Transcription Initiation DNA_Lesion DNA Lesion (e.g., UV damage) XPC XPC Complex (Damage Recognition) DNA_Lesion->XPC recognizes TFIIH TFIIH Complex (ERCC3/XPB, XPD, etc.) XPC->TFIIH recruits DNA_Unwinding DNA Unwinding TFIIH->DNA_Unwinding ERCC3 helicase activity Excision Damage Excision (XPG, XPF-ERCC1) DNA_Unwinding->Excision Synthesis DNA Synthesis & Ligation Excision->Synthesis Repaired_DNA Repaired DNA Synthesis->Repaired_DNA Promoter Promoter Region PIC Pre-initiation Complex (Pol II, TFs) Promoter->PIC assembles at TFIIH_trans TFIIH Complex PIC->TFIIH_trans recruits Promoter_Melting Promoter Melting TFIIH_trans->Promoter_Melting ERCC3 helicase activity Transcription_Start Transcription Start Promoter_Melting->Transcription_Start ERCC3_Inhibition ERCC3 Inhibition (shRNA or this compound) ERCC3_Inhibition->TFIIH ERCC3_Inhibition->TFIIH_trans

ERCC3's dual role in NER and transcription.
Experimental Workflow: Lentiviral Knockdown vs. This compound Treatment

Experimental_Workflow cluster_Lentiviral Lentiviral shRNA Knockdown cluster_BPK21 This compound Treatment shRNA_Design 1. shRNA Design & Cloning Lentivirus_Production 2. Lentivirus Production in HEK293T cells shRNA_Design->Lentivirus_Production Transduction 3. Transduction of Target Cells (e.g., MCF-7) Lentivirus_Production->Transduction Selection 4. Selection of Stable Cells (e.g., Puromycin) Transduction->Selection Validation_KD 5. Knockdown Validation (qPCR, Western Blot) Selection->Validation_KD Functional_Assays_KD 6. Functional Assays Validation_KD->Functional_Assays_KD Cell_Seeding 1. Seed Target Cells (e.g., MCF-7) BPK21_Treatment 2. Treat with this compound (Dose-response) Cell_Seeding->BPK21_Treatment Incubation 3. Incubate for desired time BPK21_Treatment->Incubation Functional_Assays_BPK21 4. Functional Assays Incubation->Functional_Assays_BPK21

Comparison of experimental workflows.

Experimental Protocols

Protocol for Lentiviral-mediated shRNA Knockdown of ERCC3 in MCF-7 Cells

This protocol outlines the steps for producing lentiviral particles carrying an shRNA targeting ERCC3 and subsequently transducing MCF-7 breast cancer cells to establish a stable knockdown cell line.

Materials:

  • pLKO.1-puro vector containing shRNA sequence against human ERCC3 (and a non-targeting control)

  • HEK293T cells

  • MCF-7 cells

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM and EMEM culture media, supplemented with 10% FBS and 1% penicillin/streptomycin

  • Polybrene

  • Puromycin

  • 0.45 µm syringe filter

  • Sterile culture dishes, flasks, and tubes

Procedure:

Part A: Lentivirus Production in HEK293T Cells

  • Day 1: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM so they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • In a sterile tube, mix the pLKO.1-shERCC3 plasmid (or non-targeting control), psPAX2, and pMD2.G in a 4:3:1 ratio in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Change Medium: After 16-18 hours, carefully remove the transfection medium and replace it with fresh, complete DMEM.

  • Day 4 & 5: Harvest Virus:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.

    • Add fresh complete DMEM to the cells and collect the supernatant again at 72 hours post-transfection. Pool the harvests.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C.

Part B: Transduction of MCF-7 Cells

  • Day 1: Seed MCF-7 Cells: Plate 1 x 10^5 MCF-7 cells per well in a 6-well plate in EMEM.

  • Day 2: Transduction:

    • Remove the medium from the MCF-7 cells.

    • Add fresh EMEM containing Polybrene (final concentration of 4-8 µg/mL).

    • Add the desired amount of lentiviral supernatant (a range of MOIs should be tested to optimize transduction efficiency and minimize toxicity).

    • Incubate for 18-24 hours.

  • Day 3: Change Medium: Remove the virus-containing medium and replace it with fresh, complete EMEM.

  • Day 4 onwards: Selection:

    • After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) should be determined beforehand with a kill curve for MCF-7 cells.

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible.

  • Expand and Validate: Pick individual colonies, expand them, and validate ERCC3 knockdown using qRT-PCR and Western blotting.

Protocol for this compound Treatment of MCF-7 Cells

This protocol describes the treatment of MCF-7 cells with the ERCC3 inhibitor this compound for subsequent functional analysis.

Materials:

  • This compound (stock solution typically in DMSO)

  • MCF-7 cells

  • EMEM culture medium, supplemented with 10% FBS and 1% penicillin/streptomycin

  • Sterile culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)

Procedure:

  • Cell Seeding: Plate MCF-7 cells at the desired density for the intended assay. For a 96-well plate viability assay, seed approximately 5,000-10,000 cells per well. For a 6-well plate for protein or RNA analysis, seed 2-3 x 10^5 cells per well. Allow cells to adhere overnight.

  • Preparation of this compound Working Solutions:

    • Thaw the this compound stock solution.

    • Prepare a series of dilutions of this compound in complete EMEM. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) to determine the optimal concentration for the desired effect. Include a DMSO-only vehicle control.

  • Treatment:

    • Remove the medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

  • Downstream Analysis: After incubation, proceed with the planned functional assays, such as cell viability assays (MTT, CellTiter-Glo), Western blotting for signaling pathway analysis, or RNA extraction for gene expression analysis.

Protocols for Key Functional Assays

Quantification of DNA Damage (γ-H2AX Assay) by Immunofluorescence

This assay measures the formation of phosphorylated H2AX (γ-H2AX) foci, which are markers of DNA double-strand breaks, a consequence of impaired DNA repair.

Procedure:

  • Cell Treatment: Seed cells on coverslips in a multi-well plate. Treat with lentiviral shRNA against ERCC3 (stable line) or with this compound. Induce DNA damage with a UV light source or a DNA-damaging agent (e.g., cisplatin).

  • Fixation and Permeabilization:

    • After the desired recovery time, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining:

    • Wash with PBS and block with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against γ-H2AX overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBST and stain nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.

Measurement of NER Efficiency (Host Cell Reactivation Assay)

This assay measures the cell's ability to repair a damaged reporter plasmid, providing a functional readout of NER capacity.

Procedure:

  • Plasmid Damage: Expose a reporter plasmid (e.g., pGL3-Luciferase) to UV-C radiation (e.g., 1000 J/m²) to induce DNA damage.

  • Transfection: Co-transfect the ERCC3-inhibited cells (either by stable shRNA knockdown or pre-treated with this compound) and control cells with the damaged reporter plasmid and an undamaged control plasmid expressing a different reporter (e.g., pRL-TK Renilla).

  • Incubation: Incubate the cells for 24-48 hours to allow for DNA repair and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

  • Analysis: The NER efficiency is calculated as the ratio of firefly to Renilla luciferase activity in cells transfected with the damaged plasmid, normalized to the ratio in cells transfected with the undamaged plasmid.

Quantification of Transcription Inhibition (qRT-PCR)

This method quantifies the expression of specific target genes to assess the impact of ERCC3 inhibition on transcription.

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with ERCC3 shRNA or this compound as described above. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control samples.

Conclusion

Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting ERCC3 function. The choice between these two approaches will depend on the specific experimental goals. Lentiviral knockdown is suitable for long-term studies requiring stable suppression of ERCC3, while this compound offers a tool for acute, dose-dependent, and reversible inhibition of ERCC3's enzymatic activity. For both methods, it is crucial to perform appropriate validation experiments to confirm the extent of inhibition and to consider potential off-target effects. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize these techniques in their studies of ERCC3 biology.

References

Troubleshooting & Optimization

Troubleshooting BPK-21 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous insolubility of the hypothetical compound BPK-21.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the primary reasons for this?

A1: this compound is a hydrophobic compound, meaning it has poor solubility in water-based (aqueous) solutions. This is a common challenge for many small molecule drug candidates. The primary reasons for poor aqueous solubility include the molecular structure of the compound, which may lack polar groups that can interact favorably with water molecules, and strong intermolecular forces in the solid state that require significant energy to overcome.

Q2: I observed a precipitate after diluting my this compound stock solution (in an organic solvent) into an aqueous buffer. What is happening and how can I prevent it?

A2: This phenomenon is known as "precipitation upon dilution" or "crashing out." It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Even a small percentage of an organic solvent may not be sufficient to keep the compound dissolved when introduced to a large volume of aqueous buffer. To prevent this, you can try several strategies outlined in the troubleshooting guide below, such as lowering the final concentration, using a step-wise dilution, or employing solubilization excipients.

Q3: Can changes in pH affect the solubility of this compound?

A3: Yes, if this compound has ionizable functional groups (i.e., it is a weak acid or a weak base), its solubility will be pH-dependent. For a weakly acidic compound, increasing the pH of the solution will lead to ionization and generally increase its aqueous solubility. Conversely, for a weakly basic compound, decreasing the pH will result in the formation of a more soluble salt.

Q4: What are co-solvents and how can they help in dissolving this compound?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of non-polar solutes. They work by reducing the overall polarity of the solvent system, thereby making it more favorable for hydrophobic compounds like this compound to dissolve. Common co-solvents used in research settings include dimethyl sulfoxide (DMSO) and ethanol. It is crucial to use the lowest effective concentration of a co-solvent to avoid potential toxicity or off-target effects in biological assays.

Q5: What are surfactants and how do they improve the solubility of hydrophobic compounds?

A5: Surfactants are molecules that have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where hydrophobic compounds like this compound can be entrapped, thus increasing their apparent solubility in the bulk aqueous solution.

Troubleshooting Guide for this compound Insolubility

If you are encountering issues with this compound solubility, follow this step-by-step troubleshooting guide.

Troubleshooting_Workflow cluster_start cluster_step1 Step 1: Initial Assessment cluster_step2 Step 2: Simple Adjustments cluster_step3 Step 3: Formulation Strategies cluster_step4 Step 4: Excipient Selection cluster_step5 Step 5: Advanced Methods cluster_end start Start: this compound Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes is_ionizable Does this compound have ionizable groups? check_concentration->is_ionizable No modify_dilution Use stepwise dilution into vortexing buffer reduce_concentration->modify_dilution end_success Success: this compound is soluble modify_dilution->end_success adjust_ph Adjust buffer pH away from pKa is_ionizable->adjust_ph Yes use_excipients Incorporate solubilizing excipients is_ionizable->use_excipients No adjust_ph->end_success excipient_choice Select Excipient Type use_excipients->excipient_choice advanced_methods Consider advanced formulation techniques use_excipients->advanced_methods co_solvent Co-solvent (e.g., Ethanol, PEG 400) excipient_choice->co_solvent surfactant Surfactant (e.g., Polysorbate 80) excipient_choice->surfactant cyclodextrin Cyclodextrin (e.g., HP-β-CD) excipient_choice->cyclodextrin co_solvent->end_success surfactant->end_success cyclodextrin->end_success solid_dispersion Prepare a solid dispersion advanced_methods->solid_dispersion particle_size_reduction Particle size reduction (nanosuspension) advanced_methods->particle_size_reduction end_consult Consult Formulation Specialist solid_dispersion->end_consult particle_size_reduction->end_consult

Caption: Troubleshooting workflow for addressing this compound insolubility.

Data Presentation: Solubility of Model Compounds

The following tables provide illustrative data on how different formulation strategies can improve the solubility of poorly water-soluble drugs. This data is based on published results for model compounds and should be used as a guide for designing experiments with this compound.

Table 1: Effect of Co-solvents on the Solubility of Ibuprofen at 25°C

Ethanol Concentration (% w/w in water)Ibuprofen Solubility (mg/mL)Fold Increase
0 (Pure Water)0.051.0
100.306.0
201.5030.0
305.00100.0
4015.00300.0
5040.00800.0

This table is a representative example based on the trend observed for ibuprofen solubility in ethanol-water mixtures.[1][2][3][4][5]

Table 2: Effect of pH on the Solubility of a Model Weakly Acidic Drug (pKa = 4.5)

pHPredicted Solubility (mg/mL)Fold Increase (relative to pH 2.0)
2.00.011
3.00.033
4.00.2121
5.01.58158
6.015.801580
7.0158.0015800

This table illustrates the theoretical impact of pH on the solubility of a hypothetical weakly acidic drug, as can be predicted by the Henderson-Hasselbalch equation.

Table 3: Effect of Surfactants on the Solubility of Griseofulvin

SurfactantConcentration (% w/v)Griseofulvin Solubility (µg/mL)Fold Increase
None (Water)0101
Polysorbate 800.5505
Polysorbate 801.012012
Poloxamer 1880.5454.5
Poloxamer 1881.010010

This table provides an example of how surfactants can enhance the solubility of a poorly water-soluble drug like griseofulvin.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and apparent solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

  • Dissolve the weighed this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution of both components by gentle swirling or sonication.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • Continue the evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Determination of the Critical Micelle Concentration (CMC) of a Surfactant using a Surface Tensiometer

Objective: To determine the CMC of a surfactant (e.g., Polysorbate 80) in an aqueous buffer.

Materials:

  • Surfactant (e.g., Polysorbate 80)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the surfactant in the aqueous buffer at a concentration well above the expected CMC (e.g., 1% w/v).

  • Prepare a series of serial dilutions of the stock solution to obtain a range of concentrations spanning below and above the anticipated CMC.

  • Calibrate the surface tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the pure aqueous buffer as a baseline.

  • Measure the surface tension of each surfactant dilution, starting from the lowest concentration.

  • Record the surface tension for each concentration.

  • Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

  • The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.

Signaling Pathways and Logical Relationships

Solubility_Enhancement_Mechanisms cluster_problem cluster_strategies Solubilization Strategies cluster_mechanisms Mechanisms of Action cluster_outcome insoluble_drug This compound (Poorly Soluble) co_solvency Co-solvency insoluble_drug->co_solvency ph_adjustment pH Adjustment insoluble_drug->ph_adjustment micellar_solubilization Micellar Solubilization insoluble_drug->micellar_solubilization solid_dispersion Solid Dispersion insoluble_drug->solid_dispersion reduce_polarity Reduces solvent polarity co_solvency->reduce_polarity ionization Increases drug ionization ph_adjustment->ionization micelle_entrapment Entraps drug in hydrophobic core micellar_solubilization->micelle_entrapment amorphous_state Reduces crystal lattice energy solid_dispersion->amorphous_state soluble_drug Increased Apparent Solubility of this compound reduce_polarity->soluble_drug ionization->soluble_drug micelle_entrapment->soluble_drug amorphous_state->soluble_drug

Caption: Mechanisms of different solubility enhancement strategies.

References

Technical Support Center: Optimizing BPK-21 Dosage for Maximum T Cell Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of BPK-21 for maximal T cell suppression in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro T cell suppression assays using this compound.

Issue Potential Cause(s) Recommended Action(s)
High variability between replicate wells - Inaccurate pipetting- Cell clumping- Edge effects in the plate- Ensure proper calibration and technique for all pipetting steps.- Gently but thoroughly resuspend cell solutions before plating.- Avoid using the outermost wells of the assay plate, as they are more prone to evaporation.
Low or no T cell suppression observed - Suboptimal this compound concentration- Ineffective T cell activation- this compound degradation- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.- Confirm T cell activation through positive controls (e.g., PHA or anti-CD3/CD28 antibodies) and assess activation markers (e.g., CD25, CD69).- Ensure proper storage of this compound stock solutions (-20°C for up to 1 month, -80°C for up to 6 months) and protect from light. Prepare fresh working solutions for each experiment.
High background T cell proliferation in negative controls - Mycoplasma or other microbial contamination- Serum components causing non-specific activation- Regularly test cell cultures for mycoplasma contamination.- Use heat-inactivated serum and screen different lots for their potential to induce non-specific T cell proliferation.
Significant T cell death observed - this compound cytotoxicity at the tested concentration- Poor cell health prior to the assay- Perform a cytotoxicity assay (e.g., using trypan blue or a viability dye) to determine the cytotoxic threshold of this compound for your T cells.- Ensure T cells are healthy and have high viability before starting the experiment.
Inconsistent results across different experiments - Variation in donor primary cells- Inconsistent cell density- Differences in incubation time- If using primary human or animal T cells, be aware of donor-to-donor variability and include appropriate controls.- Optimize and maintain a consistent cell density for all experiments.- Standardize the incubation time for T cell activation and this compound treatment.

Frequently Asked Questions (FAQs)

General Information

  • What is the mechanism of action of this compound? this compound is an active acrylamide compound that suppresses T cell activation by blocking the function of the ERCC3 helicase. This action is thought to occur downstream or independently of the NFAT and NF-κB activation pathways[1].

  • What is a recommended starting concentration for this compound in a T cell suppression assay? A concentration of 20 μM has been shown to significantly impair T cell activation[1]. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Design and Protocols

  • How should I prepare this compound for my experiments? this compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vitro experiments, further dilutions should be made in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your culture is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).

  • What controls should I include in my T cell suppression assay?

    • Unstimulated T cells: To measure baseline proliferation.

    • Stimulated T cells (without this compound): To serve as a positive control for T cell activation and proliferation.

    • Vehicle control (e.g., DMSO): To account for any effects of the solvent on T cell proliferation.

    • This compound titration: A range of this compound concentrations to determine the dose-dependent effect.

  • How can I measure T cell suppression? T cell suppression is typically measured by assessing the inhibition of T cell proliferation. Common methods include:

    • [3H]-thymidine incorporation assay: Measures the uptake of radiolabeled thymidine during DNA synthesis in proliferating cells[2].

    • CFSE or other proliferation dyes: These dyes are diluted with each cell division and can be analyzed by flow cytometry to track proliferation[2].

Troubleshooting and Data Interpretation

  • I am not seeing a dose-dependent effect of this compound. What could be the issue? This could be due to several factors, including using a concentration range that is too narrow or is already at the saturation point of the inhibitory effect. Consider widening the range of your this compound concentrations in your next experiment. Also, ensure that your T cell activation is robust and consistent.

  • Does this compound affect T cell viability? High concentrations of any compound can potentially be cytotoxic. It is crucial to perform a viability assay in parallel with your suppression assay to distinguish between specific immunosuppressive effects and general cytotoxicity.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound on T cell proliferation and viability. Note: This data is for illustrative purposes and should be confirmed experimentally.

This compound Concentration (µM)T Cell Proliferation (% of Control)T Cell Viability (%)
0 (Vehicle)10098
18597
56096
104595
202593
501085
100570

Experimental Protocols

T Cell Proliferation Assay (CFSE-based)

  • Isolate T cells: Isolate primary T cells from your source of interest (e.g., human PBMCs or mouse splenocytes) using standard methods.

  • Label T cells with CFSE: Resuspend T cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete RPMI medium.

  • Wash and resuspend cells: Wash the cells twice with complete RPMI medium and resuspend at the desired final concentration for your assay.

  • Prepare assay plate:

    • Add your T cell activators (e.g., anti-CD3/CD28 antibodies or PHA) to the wells of a 96-well plate.

    • Add different concentrations of this compound (and vehicle control) to the appropriate wells.

  • Add T cells: Add the CFSE-labeled T cells to each well.

  • Incubate: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • Analyze by flow cytometry: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.

Visualizations

BPK21_Mechanism_of_Action cluster_tcell T Cell cluster_nucleus Nucleus TCR TCR Signaling_Cascade Downstream Signaling TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade NFAT_Activation NFAT Activation Signaling_Cascade->NFAT_Activation NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Transcription Gene Transcription NFAT_Activation->Transcription NFkB_Activation->Transcription T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) ERCC3 ERCC3 ERCC3->Transcription Required for Transcription->T_Cell_Activation Antigen_Presentation Antigen Presentation Antigen_Presentation->TCR Antigen_Presentation->CD28 BPK21 This compound BPK21->ERCC3 Inhibits

Caption: Mechanism of this compound in T Cell Suppression.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate_T_Cells Isolate Primary T Cells Label_CFSE Label T Cells with CFSE Isolate_T_Cells->Label_CFSE Plate_Setup Prepare 96-well plate with activators and this compound Label_CFSE->Plate_Setup Add_Cells Add CFSE-labeled T cells to wells Plate_Setup->Add_Cells Incubate Incubate for 3-5 days Add_Cells->Incubate Flow_Cytometry Analyze CFSE dilution by Flow Cytometry Incubate->Flow_Cytometry

Caption: Experimental Workflow for T Cell Suppression Assay.

References

How to minimize BPK-21 cytotoxicity in long-term cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BPK-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound cytotoxicity in long-term cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an active acrylamide compound that functions as an inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase. ERCC3 is a crucial subunit of the general transcription factor IIH (TFIIH), which plays a vital role in both nucleotide excision repair (NER) of damaged DNA and the initiation of transcription.[1][2][3][4] By blocking ERCC3 function, this compound can suppress T cell activation and is being investigated for its therapeutic potential.

Q2: Why am I observing significant cytotoxicity with this compound in my long-term cell cultures?

A2: The cytotoxicity of this compound in long-term cultures likely stems from two primary mechanisms:

  • ERCC3 Inhibition: Continuous inhibition of ERCC3 can lead to the accumulation of DNA damage that would normally be repaired by the NER pathway. This can trigger apoptosis and cell cycle arrest. Furthermore, as ERCC3 is involved in transcription, its long-term inhibition may disrupt the expression of essential genes required for cell survival and proliferation.

  • Acrylamide Reactivity: this compound is an acrylamide, a class of compounds known to be reactive electrophiles. Acrylamides can covalently bind to cellular nucleophiles, most notably the thiol group of glutathione (GSH). Depletion of the cellular GSH pool leads to increased oxidative stress, as cells become more vulnerable to reactive oxygen species (ROS), which can damage cellular components and induce cell death.

Q3: How can I minimize this compound cytotoxicity in my long-term experiments?

A3: Several strategies can be employed to mitigate this compound induced cytotoxicity in long-term cultures:

  • Concentration Optimization: Determine the minimal effective concentration of this compound that achieves the desired biological effect while minimizing off-target toxicity. A thorough dose-response and time-course experiment is crucial.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 48 hours off). This can allow cells to recover and replenish depleted molecules like GSH, and potentially repair some level of DNA damage.

  • Use of Cytoprotective Agents: Co-treatment with antioxidants or cytoprotective agents may help to alleviate oxidative stress caused by the acrylamide moiety of this compound. N-acetylcysteine (NAC), a precursor to glutathione, is a common choice to replenish cellular GSH levels.

  • Advanced Culture Systems: For very long-term studies, consider using specialized culture systems like perfusion bioreactors. These systems provide continuous nutrient supply and waste removal, which can improve overall cell health and resilience to toxic insults.

Q4: What are the initial signs of this compound induced cytotoxicity I should look for?

A4: Early indicators of cytotoxicity include:

  • A decrease in the rate of cell proliferation.

  • Changes in cell morphology, such as rounding up, detachment from the culture surface, or the appearance of vacuoles.

  • A decrease in metabolic activity, which can be measured by assays like MTT or resazurin.

  • An increase in the number of floating, non-viable cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid cell death within 24-48 hours of this compound treatment. The concentration of this compound is too high.Perform a dose-response experiment to determine the IC50 value at 24 and 48 hours. Start with a concentration well below the IC50 for long-term studies.
The cell line is particularly sensitive to ERCC3 inhibition or acrylamide toxicity.If possible, test this compound on a different cell line. Alternatively, focus on cytoprotective strategies.
Gradual decline in cell viability over several days or weeks. Accumulation of DNA damage due to ERCC3 inhibition.Implement an intermittent dosing schedule to allow for potential DNA repair.
Chronic oxidative stress from GSH depletion.Supplement the culture medium with N-acetylcysteine (NAC) to support GSH synthesis.
Depletion of essential nutrients or accumulation of toxic metabolites.Ensure regular media changes. For very long-term cultures, consider a perfusion culture system.
Cells stop proliferating but remain viable (cytostatic effect). This compound is inducing cell cycle arrest.This may be an expected on-target effect. To confirm, perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining).
Sub-lethal levels of cellular stress are inhibiting proliferation.Try a lower concentration of this compound or introduce cytoprotective agents.
Inconsistent results between experiments. Variability in this compound stock solution.Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency.
Changes in cell culture conditions (e.g., serum batch, incubator CO2 levels).Maintain consistent cell culture practices and test new batches of reagents before use in critical experiments.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in a Hypothetical T-cell Line

Disclaimer: The following data is for illustrative purposes only and should be experimentally determined for your specific cell line and culture conditions.

Concentration (µM) 24h Viability (%) 72h Viability (%) 7-day Viability (%) (Continuous Dosing) 7-day Viability (%) (Intermittent Dosing*)
0 (Vehicle)100100100100
195854075
580601550
106030<525
20401005

*Intermittent Dosing Schedule: 24 hours of this compound exposure followed by 48 hours in drug-free medium, repeated.

Table 2: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity at 7 days

Disclaimer: The following data is for illustrative purposes only.

This compound Conc. (µM) Viability (%) (No NAC) Viability (%) (+1 mM NAC)
0 (Vehicle)100100
51545
10<520

Experimental Protocols

Protocol 1: Determining the Long-Term IC50 of this compound
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the entire experimental duration (e.g., 7-10 days).

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your complete culture medium. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as in the highest this compound dose).

  • Dosing: Remove the seeding medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for your desired time points (e.g., 24h, 72h, 7 days, etc.). For long-term experiments, change the medium with freshly prepared this compound dilutions every 2-3 days.

  • Viability Assessment: At each time point, assess cell viability using a suitable assay such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value at each time point.

Protocol 2: Evaluating Intermittent Dosing Strategy
  • Cell Seeding: Seed cells in multiple 96-well plates, one for each time point of assessment.

  • Initial Dosing: Treat the cells with a range of this compound concentrations.

  • Dosing Schedule:

    • After 24 hours, remove the medium containing this compound and replace it with fresh, drug-free medium.

    • Incubate for 48 hours in the drug-free medium.

    • After 48 hours, replace the medium with fresh medium containing the initial concentrations of this compound.

    • Repeat this cycle for the duration of the experiment.

  • Viability Assessment: At designated time points (e.g., day 4, day 7), perform a cell viability assay on one of the plates.

  • Comparison: Compare the viability data to that from a continuous dosing experiment (Protocol 1) to determine the effectiveness of the intermittent dosing strategy.

Visualizations

BPK21_Cytotoxicity_Pathway BPK21 This compound ERCC3 ERCC3 (Helicase) BPK21->ERCC3 Inhibits Acrylamide Acrylamide Moiety TFIIH TFIIH Complex ERCC3->TFIIH Component of NER Nucleotide Excision Repair Transcription Transcription Initiation TFIIH->NER TFIIH->Transcription DNAdamage DNA Damage Accumulation NER->DNAdamage Prevents GeneDysregulation Gene Expression Dysregulation Transcription->GeneDysregulation Maintains Apoptosis Apoptosis DNAdamage->Apoptosis GeneDysregulation->Apoptosis GSH Glutathione (GSH) Acrylamide->GSH Reacts with GSHdepletion GSH Depletion GSH->GSHdepletion ROS Increased ROS (Oxidative Stress) GSH->ROS Neutralizes GSHdepletion->ROS ROS->Apoptosis

Caption: Proposed signaling pathway of this compound induced cytotoxicity.

Mitigation_Workflow Start Start: High Cytotoxicity Observed DoseResponse 1. Perform Dose-Response & Time-Course Experiment Start->DoseResponse DetermineIC50 Determine IC50 at multiple time points DoseResponse->DetermineIC50 SelectConc Select concentration below long-term IC50 DetermineIC50->SelectConc Yes StillToxic Cytotoxicity still high? SelectConc->StillToxic IntermittentDosing 2. Test Intermittent Dosing StillToxic->IntermittentDosing Yes OptimizedProtocol Optimized Protocol StillToxic->OptimizedProtocol No CompareDosing Compare continuous vs. intermittent IntermittentDosing->CompareDosing AddNAC 3. Add Cytoprotective Agent (NAC) CompareDosing->AddNAC Toxicity Improved, but still significant CompareDosing->OptimizedProtocol Toxicity Minimized AssessNAC Assess viability with and without NAC AddNAC->AssessNAC AssessNAC->OptimizedProtocol Toxicity Minimized ConsiderSystem Consider advanced culture system (e.g., bioreactor) AssessNAC->ConsiderSystem Toxicity still an issue

Caption: Experimental workflow to minimize this compound cytotoxicity.

References

Technical Support Center: Overcoming BPK-21 Resistance in B-Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BPK-21, a novel inhibitor targeting the B-cell receptor (BCR) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you understand and overcome resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a targeted inhibitor of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival, proliferation, and differentiation of both normal and malignant B-cells.[1][] The BCR signaling cascade involves a series of kinases, and its dysregulation is a key factor in the pathogenesis of various B-cell malignancies.[3][4] Inhibitors of this pathway, such as this compound, are designed to block the aberrant signals that drive cancer cell growth.

Q2: My B-cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to BCR signaling inhibitors?

A2: Acquired resistance to inhibitors of the BCR signaling pathway is a significant clinical challenge. Several mechanisms can contribute to this phenomenon, including:

  • Target protein mutations: Mutations in the target kinase can prevent the inhibitor from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the blocked BCR signal. Common bypass pathways include the PI3K-Akt-mTOR and MAPK pathways.[5]

  • Epigenetic changes: Alterations in gene expression patterns, not caused by changes in the DNA sequence itself, can lead to a phenotypic shift that reduces drug sensitivity.

  • Upregulation of pro-survival proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can make cells more resistant to drug-induced cell death.

  • Tumor microenvironment influences: Factors within the tumor microenvironment can provide survival signals to cancer cells, reducing their dependency on the BCR pathway.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) and compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide

This guide provides a structured approach to investigating and potentially overcoming this compound resistance in your cell lines.

Problem: Decreased sensitivity to this compound observed in my cell line.

Workflow for Investigating this compound Resistance

G start Decreased this compound Sensitivity Observed confirm Confirm Resistance (IC50 Shift Assay) start->confirm investigate Investigate Mechanism confirm->investigate target_seq Target Sequencing investigate->target_seq Genetic pathway_analysis Pathway Analysis (Western Blot, RNA-seq) investigate->pathway_analysis Non-Genetic alt_inhibitor Alternative Inhibitor target_seq->alt_inhibitor combo_therapy Combination Therapy pathway_analysis->combo_therapy epigenetic_mod Epigenetic Modulators pathway_analysis->epigenetic_mod overcome Strategies to Overcome Resistance combo_therapy->alt_inhibitor

Caption: A logical workflow for troubleshooting this compound resistance.

Step 1: Confirm Resistance

  • Experiment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in both the parental (sensitive) and the suspected resistant cell lines.

  • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant line compared to the parental line.

Step 2: Investigate Potential Resistance Mechanisms

  • Hypothesis 1: On-target mutation.

    • Experiment: Sequence the gene encoding the target protein of this compound in both parental and resistant cell lines to identify potential mutations in the drug-binding site.

  • Hypothesis 2: Activation of bypass pathways.

    • Experiment: Use Western blotting to probe for the activation status (i.e., phosphorylation levels) of key proteins in alternative signaling pathways, such as PI3K/Akt and MAPK. Compare the protein expression and phosphorylation levels between the parental and resistant cell lines, both with and without this compound treatment.

  • Hypothesis 3: Upregulation of anti-apoptotic proteins.

    • Experiment: Assess the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) using Western blotting or qPCR.

Step 3: Strategies to Overcome Resistance

  • Strategy 1: Combination Therapy.

    • Rationale: If a bypass pathway is activated, combining this compound with an inhibitor of that pathway may restore sensitivity. For example, if the PI3K/Akt pathway is upregulated, a combination with a PI3K or Akt inhibitor could be effective.

  • Strategy 2: Alternative Inhibitors.

    • Rationale: If a mutation in the this compound binding site is identified, a second-generation inhibitor that can bind to the mutated target may be effective.

  • Strategy 3: Targeting Pro-Survival Proteins.

    • Rationale: If anti-apoptotic proteins are upregulated, combining this compound with a Bcl-2 family inhibitor (e.g., venetoclax) could induce apoptosis.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Line501
Resistant Line 150010
Resistant Line 2200040

Table 2: Hypothetical Western Blot Densitometry Analysis of Key Signaling Proteins

ProteinParental (Untreated)Parental (this compound)Resistant (Untreated)Resistant (this compound)
p-Akt (S473)1.00.22.52.3
Total Akt1.01.01.11.1
p-ERK1/2 (T202/Y204)1.00.31.21.1
Total ERK1/21.01.01.01.0
Bcl-21.00.83.02.9

(Values represent relative band intensity normalized to a loading control and then to the parental untreated sample)

Signaling Pathway Diagram

B-Cell Receptor (BCR) Signaling and Potential Resistance Mechanisms

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn Lyn BCR->Lyn Ras Ras BCR->Ras Bypass CD19 CD19 PI3K PI3K CD19->PI3K Syk Syk Lyn->Syk BTK BTK (Target of this compound) Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Akt Akt PI3K->Akt Akt->NFkB Proliferation Proliferation & Survival NFkB->Proliferation MAPK MAPK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation BTK_mut BTK Mutation BTK_mut->BTK Resistance

Caption: Simplified BCR signaling and potential resistance pathways.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Parental and suspected resistant B-cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Pathway Analysis

Objective: To assess the expression and phosphorylation status of key signaling proteins.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture parental and resistant cells and treat with this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein per lane and run on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

References

BPK-21 not inhibiting T cell activation what to do

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BPK-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the T cell activation inhibitor, this compound.

Troubleshooting Guide

This guide addresses the critical issue of observing T cell activation despite treatment with this compound, which is designed to suppress this process.

Q1: I've treated my T cells with this compound, but I'm still observing high levels of T cell activation (e.g., proliferation, cytokine secretion). What are the primary causes?

A1: Failure to observe inhibition of T cell activation can stem from several factors related to the compound, the cells, or the experimental protocol. A systematic approach is necessary to pinpoint the issue.

Potential Causes & Recommended Actions:

CategoryPotential CauseRecommended Action
Compound Integrity Degraded this compound: The compound may have degraded due to improper storage or handling.This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Prepare fresh working solutions for each experiment from a properly stored stock.
Incorrect Concentration: The final concentration in the culture may be too low to be effective.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and activation conditions. A concentration of 20 μM has been shown to significantly impair T cell activation.[1]
Precipitation: The compound may have precipitated out of the solution, especially if using aqueous media.Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing the final working solution.[1] Visually inspect the media for any signs of precipitation after adding the compound.
Cell Health & Density Low Cell Viability: Poor T cell health at the start of the experiment will lead to unreliable results.Always check cell viability (e.g., using Trypan Blue or a viability dye for flow cytometry) after thawing and before plating. Viability should be >90%.
Suboptimal Cell Density: Incorrect cell density can affect activation kinetics and the inhibitor's efficacy.Titrate the cell density to find the optimal concentration for your assay. A common starting point for 96-well plates is 1-2x10^6 cells/mL.[2]
Cell Type Variation: Different T cell subsets (e.g., naïve vs. memory, CD4+ vs. CD8+) may have different sensitivities to this compound.Characterize your T cell population and consider that the required inhibitory concentration may vary.
Experimental Protocol Over-stimulation of T cells: The activation signal (e.g., anti-CD3/CD28 antibodies, mitogens) may be too strong, overriding the inhibitory effect of this compound.Titrate the concentration of your stimulating agents (e.g., plate-bound anti-CD3 at 1-5 µg/mL, soluble anti-CD28 at 1-2 µg/mL).[3]
Timing of Treatment: The timing of this compound addition relative to T cell stimulation is critical.Add this compound to the cell culture 1-2 hours before introducing the activation stimulus to ensure the inhibitor has engaged its target, ERCC3.
Assay Readout Issues: The chosen assay may not be sensitive enough, or technical errors could be occurring.For cytokine assays (ELISA/ELISpot), ensure proper plate coating and washing steps. For proliferation assays (e.g., CFSE), ensure the dye concentration is not toxic and the incubation period is sufficient (typically 3-5 days).

Q2: My positive and negative controls are not behaving as expected. How does this affect my this compound experiment?

A2: Proper controls are essential for interpreting your results. If they fail, the entire experiment is invalid.

  • Unstimulated Control (Negative Control): These cells should show low levels of activation. If you see high activation, it could indicate:

    • Contamination of the culture medium.

    • Spontaneous activation due to cell handling stress or the presence of activating antibodies from the isolation process.

    • Issues with the culture plates or reagents.

  • Stimulated Control (Positive Control): These cells receive the activation stimulus but no this compound. They should show robust activation. If activation is low, it could indicate:

    • Poor cell health.

    • Ineffective stimulating reagents (e.g., expired antibodies).

    • An issue with the assay setup itself (e.g., improper antibody coating on the plate).

FAQs: this compound and T Cell Activation

Q: What is the mechanism of action for this compound? A: this compound is an active acrylamide compound that suppresses T cell activation by blocking the function of ERCC3 (Excision Repair Cross-Complementation group 3). ERCC3 is a helicase and a core subunit of the general transcription factor IIH (TFIIH) complex, which plays a role in both DNA repair and the transcription of genes, including those involved in T cell activation like NF-κB and AP-1.

Q: What are the key downstream signaling pathways affected by this compound? A: By inhibiting the ERCC3/TFIIH complex, this compound likely interferes with the transcription of critical genes downstream of the T cell receptor (TCR) signaling cascade. This can suppress the activation of transcription factors such as NF-κB and NFAT, which are essential for producing cytokines like IL-2 and driving cell proliferation.

Q: What T cell activation markers should I measure to assess this compound's efficacy? A: A combination of markers is recommended for a comprehensive assessment:

  • Early Activation Markers: CD69, CD25 (IL-2RA). These are typically upregulated within hours of activation.

  • Proliferation: Measured by CFSE or CellTrace Violet dye dilution over several days using flow cytometry.

  • Cytokine Production: Secretion of IL-2, IFN-γ, and TNF-α measured by ELISA, ELISpot, or intracellular cytokine staining.

Q: How should I prepare my this compound stock and working solutions? A: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a non-aqueous solvent like DMSO. Aliquot and store at -80°C. For experiments, dilute the stock solution in your complete cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent toxicity.

Quantitative Data Summary

The following table summarizes expected outcomes and provides a template for recording experimental data when testing this compound's effect on T cell activation. Researchers should generate their own data through dose-response experiments.

ParameterAssayUntreated (Negative Control)Stimulated (Positive Control)Stimulated + this compound (e.g., 20 µM)
Cell Proliferation CFSE Dilution (% Divided Cells)< 5%> 80%< 20% (Inhibited)
Early Activation % CD69+ Cells (at 24h)< 5%> 70%< 25% (Reduced)
Cytokine Production IL-2 Secretion (pg/mL)< 50> 2000< 500 (Reduced)
IFN-γ Secretion (pg/mL)< 100> 3000< 800 (Reduced)

Key Experimental Protocols

Protocol 1: In Vitro T Cell Activation Inhibition Assay

This protocol details a standard method to assess the inhibitory effect of this compound on T cell activation stimulated by anti-CD3 and anti-CD28 antibodies.

Materials:

  • Isolated human or mouse T cells

  • Complete RPMI-1640 medium

  • Plate-bound anti-CD3e antibody (functional grade)

  • Soluble anti-CD28 antibody (functional grade)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Assay reagents for proliferation (e.g., CFSE) or cytokine analysis (e.g., ELISA kit)

Methodology:

  • Plate Coating (Day 1): a. Dilute anti-CD3 antibody to a final concentration of 1-5 µg/mL in sterile PBS. b. Add 100 µL of the antibody solution to each required well of a 96-well plate. c. Incubate overnight at 4°C.

  • Cell Preparation (Day 2): a. Wash the antibody-coated plate 3-5 times with 200 µL of sterile PBS to remove unbound antibody. b. Thaw and/or prepare a single-cell suspension of T cells. Assess viability. c. If measuring proliferation, label cells with CFSE dye according to the manufacturer's protocol. d. Resuspend cells in complete RPMI-1640 at a density of 1x10^6 cells/mL.

  • Treatment and Stimulation: a. Prepare serial dilutions of this compound in complete medium from your stock solution. b. Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add medium with the equivalent concentration of DMSO. c. Incubate the plate for 1-2 hours at 37°C, 5% CO2. d. Prepare a solution of soluble anti-CD28 antibody in complete medium (final concentration 1-2 µg/mL). e. Add 150 µL of the cell suspension containing soluble anti-CD28 to each well. The final volume should be 200 µL.

  • Incubation and Analysis: a. Incubate the plate for 48-96 hours at 37°C, 5% CO2. b. For Cytokine Analysis (at 48-72h): Centrifuge the plate, collect the supernatant, and perform an ELISA to measure IL-2 or IFN-γ levels. c. For Proliferation Analysis (at 72-96h): Harvest the cells, stain with a viability dye, and analyze by flow cytometry to measure CFSE dilution.

Visualizations

Signaling & Experimental Diagrams

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PLCg1 APC APC (Antigen Presenting Cell) APC->TCR Signal 1 APC->CD28 Signal 2 PKC PKCθ PLCg1->PKC Calcineurin Calcineurin PLCg1->Calcineurin IKK IKK Complex PKC->IKK NFAT NFAT Calcineurin->NFAT activates NFkB NF-κB IKK->NFkB activates TFIIH TFIIH Complex (contains ERCC3) NFAT->TFIIH recruit NFkB->TFIIH recruit Gene Activation Genes (IL-2, IFN-γ) TFIIH->Gene initiates transcription Cytokine Production\n& Proliferation Cytokine Production & Proliferation Gene->Cytokine Production\n& Proliferation BPK21 This compound BPK21->TFIIH inhibits

Caption: this compound inhibits T cell activation by targeting the ERCC3 subunit of the TFIIH complex.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_cells Cell Checks cluster_protocol Protocol Checks start Start: This compound Fails to Inhibit T Cell Activation check_controls Are Positive & Negative Controls Valid? start->check_controls check_compound Step 1: Verify Compound Integrity & Concentration check_controls->check_compound Yes end_invalid End: Experiment Invalid. Troubleshoot Controls First. check_controls->end_invalid No check_cells Step 2: Assess Cell Health & Density check_compound->check_cells compound_storage Proper Storage? (-80°C) check_compound->compound_storage compound_conc Dose-Response Performed? check_compound->compound_conc check_protocol Step 3: Review Experimental Protocol check_cells->check_protocol cell_viability Viability >90%? check_cells->cell_viability cell_density Optimal Density? check_cells->cell_density end_valid End: Problem Identified & Resolved. check_protocol->end_valid protocol_stim Stimulation Titrated? check_protocol->protocol_stim protocol_timing Pre-incubation (1-2h)? check_protocol->protocol_timing

Caption: A logical workflow for troubleshooting failed T cell activation inhibition by this compound.

References

Refining BPK-21 delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BPK-21, a potent and selective covalent inhibitor of Excision Repair Cross-Complementation Group 3 (ERCC3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound delivery methods for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an active acrylamide-containing small molecule that functions as a covalent inhibitor of ERCC3, a DNA helicase involved in nucleotide excision repair (NER) and transcription. By covalently modifying a specific cysteine residue on ERCC3, this compound irreversibly inhibits its helicase activity, leading to the suppression of T-cell activation and potentially other cellular processes dependent on ERCC3 function.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: Can I use a precipitated this compound solution for my in vivo experiment?

A3: It is strongly advised against using a precipitated solution for in vivo experiments. Inconsistent dosing and potential for embolism are significant risks. If you observe precipitation, refer to the troubleshooting guide below for steps to redissolve the compound.

Q4: What are the potential off-target effects of this compound?

A4: As an acrylamide-based covalent inhibitor, this compound has the potential for off-target reactivity with other nucleophilic residues on proteins other than ERCC3. While designed for selectivity, it is crucial to assess potential off-target effects in your experimental system. This can be investigated using techniques such as proteomic profiling.

Q5: How does the covalent nature of this compound impact the interpretation of in vivo study results?

A5: The irreversible binding of this compound to ERCC3 means that the pharmacodynamic (PD) effect can be much longer than the pharmacokinetic (PK) half-life of the drug in circulation. Target engagement is a critical readout, as even low, transient plasma concentrations of this compound might be sufficient to achieve sustained target inhibition. Therefore, it is important to measure both the concentration of the drug in plasma and tissues and the extent of ERCC3 modification.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the in vivo administration of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Formulation - Incorrect solvent ratio- Temperature fluctuations- pH of the final solution- Ensure the DMSO stock is fully dissolved before adding co-solvents.- Prepare the formulation fresh before each use.- Gently warm the solution (e.g., to 37°C) and sonicate briefly to aid dissolution.- Verify the pH of the saline or buffer used in the formulation.
Poor Bioavailability After Oral Gavage - Low aqueous solubility- First-pass metabolism- Instability in gastrointestinal tract- Use the recommended suspension formulation for oral administration to improve exposure.- Consider co-administration with a P-glycoprotein inhibitor if efflux is suspected.- Evaluate the stability of this compound in simulated gastric and intestinal fluids.
High Variability in Animal Response - Inconsistent formulation preparation- Inaccurate dosing volume- Animal-to-animal metabolic differences- Prepare a single batch of formulation for each experimental group.- Use calibrated pipettes and ensure accurate administration volume based on individual animal weight.- Increase the number of animals per group to improve statistical power.
Observed Toxicity (e.g., weight loss, lethargy) - On-target toxicity due to ERCC3 inhibition- Off-target toxicity- Vehicle-related toxicity- Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the effects of the formulation.- Monitor animals closely for clinical signs of toxicity and establish clear endpoints for euthanasia.
Lack of In Vivo Efficacy - Insufficient target engagement- Rapid clearance of the compound- Inappropriate animal model- Increase the dose or dosing frequency, guided by MTD studies.- Analyze target engagement in tumor or relevant tissues using a pharmacodynamic assay.- Confirm that the chosen animal model is dependent on the ERCC3 pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides two formulation options for this compound based on the desired administration route.

A. Clear Solution for Intraperitoneal (IP) Injection:

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a 50 mg/mL stock solution of this compound in DMSO.

    • To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300.

    • Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • The final concentration will be 5 mg/mL. The solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

B. Suspension for Oral (PO) Gavage or Intraperitoneal (IP) Injection:

  • Materials:

    • This compound powder

    • DMSO

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • For a final concentration of 2.5 mg/mL, add the appropriate volume of the DMSO stock solution to saline to achieve the desired final volume. For example, to make 1 mL of a 2.5 mg/mL suspension, add 250 µL of the 10 mg/mL stock to 750 µL of saline.

    • Vortex thoroughly to ensure a uniform suspension before administration.

Protocol 2: Murine Pharmacokinetic (PK) Study

This protocol outlines a basic procedure for assessing the pharmacokinetic profile of this compound in mice.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old)

  • Administration:

    • Intravenous (IV) bolus via tail vein (e.g., 2 mg/kg in a suitable vehicle).

    • Oral gavage (e.g., 10 mg/kg of the suspension formulation).

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) via submandibular or saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using appropriate software (e.g., Phoenix WinNonlin).

Quantitative Data Summary

Due to the limited availability of published in vivo data for this compound, the following tables present illustrative data for a hypothetical covalent inhibitor with similar characteristics to provide a framework for data presentation and interpretation.

Table 1: Illustrative Pharmacokinetic Parameters of a this compound Analog in Mice

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500350
Tmax (h) 0.080.5
AUClast (ng*h/mL) 850950
t1/2 (h) 1.52.0
CL (L/h/kg) 2.35-
Vdss (L/kg) 4.0-
F (%) -22.4

Table 2: Illustrative In Vivo Efficacy in a Xenograft Model

Treatment Group (n=8)Dose & ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle 10 mL/kg, q.d., PO0+2.5
This compound Analog 10 mg/kg, q.d., PO45-1.5
This compound Analog 30 mg/kg, q.d., PO85-5.0

Visualizations

BPK21_Signaling_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage (e.g., UV, chemicals) TFIIH_Complex TFIIH Complex DNA_Damage->TFIIH_Complex recruits ERCC3 ERCC3 (Helicase) TFIIH_Complex->ERCC3 contains Transcription Transcription Initiation TFIIH_Complex->Transcription required for NER_Pathway Nucleotide Excision Repair ERCC3->NER_Pathway unwinds DNA for Cell_Survival Cell Survival & Proliferation NER_Pathway->Cell_Survival promotes Transcription->Cell_Survival promotes BPK_21 This compound BPK_21->ERCC3 covalently inhibits

Caption: this compound mechanism of action targeting the ERCC3 helicase within the TFIIH complex.

Experimental_Workflow cluster_0 Formulation & Dosing cluster_1 Pharmacokinetics (PK) cluster_2 Pharmacodynamics (PD) Formulation This compound Formulation (Solution or Suspension) Dosing In Vivo Administration (IP or PO) Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Collection Tumor/Tissue Collection Dosing->Tissue_Collection Efficacy Efficacy Assessment (Tumor Volume) Dosing->Efficacy Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Parameters Calculate PK Parameters (Cmax, AUC, t1/2) Plasma_Analysis->PK_Parameters Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Chk1) Tissue_Collection->Target_Engagement

Caption: Experimental workflow for in vivo evaluation of this compound.

BPK-21 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with BPK-21. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experimentation, presented in a question-and-answer format.

Issue 1: High Variability in Replicate Wells for T-Cell Proliferation Assays

Question: We are observing significant variability between replicate wells in our T-cell proliferation assay when using this compound. What are the potential causes and solutions?

Answer: High variability in T-cell proliferation assays can stem from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for simultaneous seeding of replicates. Consider using an automated cell counter for accurate cell density determination.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like cell suspensions. Prepare a master mix of this compound dilutions to add to the wells.
Edge Effects Avoid using the outer wells of the microplate, which are more susceptible to evaporation. If their use is unavoidable, fill the surrounding wells with sterile PBS or media to create a humidity barrier.
Incomplete this compound Solubilization Visually inspect the this compound stock solution for any precipitate. Ensure complete dissolution in the recommended solvent (e.g., DMSO) before preparing working dilutions. Gentle warming or sonication may aid dissolution.
Variable T-Cell Activation Ensure consistent coating of activation antibodies (e.g., anti-CD3/anti-CD28) on the plate. Use a consistent source and lot of activating reagents.
Cell Viability Issues Assess cell viability before and after the assay (e.g., using Trypan Blue or a viability stain). High cell death can lead to inconsistent results.

Issue 2: Inconsistent IC50 Values for this compound

Question: Our calculated IC50 value for this compound shifts between experiments. How can we improve the consistency of our IC50 measurements?

Answer: Fluctuations in IC50 values are a common challenge, particularly with covalent inhibitors like this compound. The following table details potential reasons and corresponding optimization strategies.

Potential Cause Troubleshooting Step
Variable Pre-incubation Time For covalent inhibitors, the IC50 value is time-dependent. Standardize the pre-incubation time of cells with this compound before adding the stimulus.
Differences in Assay Duration The overall duration of the experiment can impact the apparent potency. Maintain a consistent total assay time across all experiments.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.[1]
Reagent Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
ATP Concentration (in biochemical assays) If performing a helicase activity assay, be aware that the IC50 value can be influenced by the ATP concentration. Use a consistent ATP concentration, ideally close to the Km value for ERCC3.
Data Analysis Method Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50. Ensure the top and bottom of the curve are well-defined.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an acrylamide-based covalent inhibitor that suppresses T-cell activation by targeting the helicase ERCC3 (Excision Repair Cross-Complementation group 3), a subunit of the Transcription Factor IIH (TFIIH) complex.[2] By inhibiting ERCC3, this compound is thought to interfere with the initiation of transcription of genes crucial for T-cell activation.[2]

Q2: How should I prepare and store this compound?

A2: this compound is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro experiments, this stock is further diluted in culture medium. It is important to note that this compound may have limited solubility in aqueous solutions, so ensure complete dissolution of the DMSO stock before further dilution. For in vivo experiments, a specific formulation may be required to achieve a stable suspension. Stock solutions should be stored at -20°C or -80°C and protected from light.[2] Repeated freeze-thaw cycles should be avoided.

Q3: What are the expected off-target effects of this compound?

A3: As an acrylamide-containing compound, this compound has the potential for off-target covalent modification of other proteins with reactive cysteine residues. It is crucial to include appropriate controls to assess the specificity of the observed effects. This can include using a structurally similar but inactive analog of this compound if available, or performing proteomic analyses to identify other potential binding partners.

Q4: Can this compound interfere with the assay readout itself?

A4: It is possible for small molecules to interfere with assay components. For fluorescence-based assays, this could manifest as quenching or inherent fluorescence of the compound. To test for this, run a control experiment with this compound in the assay medium without cells to check for any background signal.

Data Presentation

While specific quantitative data for this compound is not widely available in the public domain, the following tables provide a template for how to structure and present your experimental data for clear comparison.

Table 1: T-Cell Proliferation Inhibition by this compound

Cell Line/Type Activation Stimulus This compound Conc. (µM) % Inhibition (Mean ± SD) IC50 (µM)
Example: Jurkatanti-CD3/CD28[Concentration 1][Value][Value]
[Concentration 2][Value]
[Concentration 3][Value]
Example: Primary CD4+ T-cellsPHA[Concentration 1][Value][Value]
[Concentration 2][Value]
[Concentration 3][Value]

Table 2: ERCC3 Helicase Activity Inhibition by this compound

Enzyme Source Substrate This compound Conc. (µM) % Inhibition (Mean ± SD) IC50 (µM)
Example: Recombinant Human ERCC3[Substrate description][Concentration 1][Value][Value]
[Concentration 2][Value]
[Concentration 3][Value]

Experimental Protocols

1. T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Preparation: Isolate primary T-cells or use a T-cell line (e.g., Jurkat). Adjust the cell density to 1 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Add 5 volumes of cold complete RPMI medium (containing 10% FBS) to the cells and incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI medium.

  • Cell Plating: Resuspend the cells in complete RPMI medium and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • T-Cell Activation: Add the desired T-cell activation stimulus (e.g., anti-CD3/anti-CD28 coated beads or plate-bound antibodies).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity.

2. ERCC3 Helicase Activity Assay (Fluorescence-based)

This protocol describes a general method for measuring the helicase activity of ERCC3 and its inhibition by this compound.

  • Substrate Preparation: A fluorescently labeled DNA substrate with a 3' overhang is typically used. This can be a dsDNA molecule with a fluorophore on one strand and a quencher on the other.

  • Reaction Mixture: In a microplate well, prepare a reaction buffer containing buffer salts, MgCl2, and ATP.

  • Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

  • Enzyme Addition: Add purified recombinant ERCC3 protein to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader. Helicase activity will unwind the DNA substrate, separating the fluorophore and quencher, leading to an increase in fluorescence.

  • Data Analysis: Calculate the percent inhibition of helicase activity for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

BPK21_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_Transcription Gene Transcription TCR TCR Engagement (Antigen Presentation) PLCg1 PLCγ1 TCR->PLCg1 Signal Cascade IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT_cyto NFAT (cytoplasmic) Calcineurin->NFAT_cyto NFAT_nuc NFAT (nuclear) NFAT_cyto->NFAT_nuc Dephosphorylation Promoter Gene Promoter NFAT_nuc->Promoter Binds to IKK IKK Complex PKC->IKK NFkB_cyto NF-κB (cytoplasmic) IKK->NFkB_cyto NFkB_nuc NF-κB (nuclear) NFkB_cyto->NFkB_nuc Activation NFkB_nuc->Promoter Binds to TFIIH TFIIH Complex ERCC3 ERCC3 (Helicase) Transcription Transcription Initiation TFIIH->Transcription Mediates ERCC3->Transcription Unwinds DNA for RNA_Pol_II RNA Polymerase II RNA_Pol_II->Transcription Promoter->Transcription Recruits Activation_Genes T-Cell Activation Genes (e.g., IL-2) Transcription->Activation_Genes Leads to BPK21 This compound BPK21->ERCC3 Inhibits

References

How to control for off-target effects of BPK-21

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BPK-21, a covalent inhibitor of ERCC3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help control for its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an active acrylamide compound that functions as a specific inhibitor of the helicase ERCC3.[1] It acts by covalently modifying cysteine residue C342 within the ERCC3 protein, thereby suppressing its function.[1] This inhibition of ERCC3 has been shown to suppress T cell activation.[1]

Q2: What are covalent inhibitors and what are their general properties?

A2: Covalent inhibitors, like this compound, are a class of drugs that form a stable, covalent bond with their target protein. This type of inhibition is often irreversible and can offer high potency and prolonged duration of action. The mechanism involves an initial non-covalent binding to the target, followed by the formation of a covalent linkage.[2]

Q3: Why is it important to control for off-target effects with this compound?

A3: Like many small molecule inhibitors, particularly covalent ones, this compound has the potential to react with proteins other than its intended target, ERCC3. These "off-target" interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity. Therefore, rigorous controls are essential to ensure that the observed biological effects are a direct result of ERCC3 inhibition.

Q4: What are the key experimental strategies to control for off-target effects of this compound?

A4: The main strategies include:

  • Use of a negative control compound: A structurally similar but non-reactive analog of this compound can help differentiate between effects from specific ERCC3 inhibition and non-specific effects of the chemical scaffold.

  • Target engagement and selectivity profiling: Techniques like Activity-Based Protein Profiling (ABPP) can identify the full spectrum of proteins that this compound interacts with in a cellular context.

  • Genetic validation: Knockdown or knockout of the ERCC3 gene should replicate the phenotype observed with this compound treatment. If it doesn't, it suggests off-target effects are at play.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected or inconsistent cellular phenotype The observed phenotype may be due to this compound inhibiting one or more off-target proteins in addition to or instead of ERCC3.Perform an ERCC3 knockdown or knockout experiment. If the genetic perturbation does not mimic the effect of this compound, off-target effects are likely.
Cellular toxicity at effective concentrations This compound may be covalently modifying essential proteins other than ERCC3, leading to cytotoxicity.Determine the IC50 for ERCC3 inhibition and the CC50 (cytotoxic concentration 50%). A narrow therapeutic window may indicate off-target toxicity. Consider using a lower concentration of this compound in combination with other approaches.
Discrepancy between in vitro and in-cellulo activity The cellular environment can influence the reactivity and selectivity of this compound. Off-target engagement in a complex cellular proteome might differ from that in a purified system.Employ Activity-Based Protein Profiling (ABPP) with a clickable, alkyne-tagged version of this compound to identify its binding partners in live cells or cell lysates.
This compound effect is not rescued by ERCC3 overexpression If the phenotype is due to an off-target effect, re-introducing the primary target (ERCC3) will not reverse the effect.Overexpress a wild-type, functional version of ERCC3 in cells treated with this compound. If the phenotype persists, it strongly suggests off-target activity.

Key Experimental Protocols

Protocol 1: Validating On-Target Engagement with a Non-Reactive Analog Control

Objective: To differentiate between the specific effects of ERCC3 covalent inhibition and non-specific effects of the this compound chemical scaffold.

Methodology:

  • Synthesize or obtain a non-reactive this compound analog. This analog should have a modification to the acrylamide warhead (e.g., reduction of the double bond) that prevents covalent bond formation but maintains the overall structure.

  • Treat cells in parallel with:

    • Vehicle control (e.g., DMSO)

    • This compound (at various concentrations)

    • Non-reactive this compound analog (at the same concentrations as this compound)

  • Assay for the phenotype of interest (e.g., T cell activation, cell proliferation, gene expression).

  • Analyze the results. A biological effect that is observed with this compound but not with the non-reactive analog is more likely to be due to the specific covalent inhibition of ERCC3.

Protocol 2: Proteome-Wide Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

Objective: To identify the direct protein targets of this compound in a complex biological sample.

Methodology:

  • Synthesize an alkyne-tagged this compound probe. This probe will be used for subsequent "click" chemistry.

  • Treat live cells or cell lysates with the this compound probe at various concentrations and for different durations. Include a vehicle control.

  • Lyse the cells (if treated live) and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne-tagged probe that is now covalently bound to its protein targets.

  • Enrich the probe-labeled proteins using streptavidin beads (for biotin tags).

  • Identify the bound proteins using mass spectrometry-based proteomics.

  • Analyze the data to identify high-confidence protein targets of this compound. ERCC3 should be among the top hits. Other identified proteins are potential off-targets.

Protocol 3: Genetic Knockdown of ERCC3 to Validate Phenotype

Objective: To determine if the biological effect of this compound is dependent on the presence of its target, ERCC3.

Methodology:

  • Design and validate siRNA or shRNA constructs that specifically target and reduce the expression of ERCC3. A non-targeting control siRNA/shRNA should be used in parallel.

  • Transfect or transduce the cells of interest with the ERCC3-targeting and control constructs.

  • Confirm knockdown of ERCC3 protein levels by Western blot or qRT-PCR.

  • Perform the primary cellular assay to see if the reduction in ERCC3 protein levels phenocopies the effect of this compound treatment.

  • Alternatively, in ERCC3 knockdown cells, treat with this compound. If the effect of this compound is diminished in the knockdown cells compared to control cells, it provides strong evidence that the drug's activity is mediated through ERCC3.

Visualizations

BPK21_Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway BPK21 This compound ERCC3 ERCC3 BPK21->ERCC3 Covalent Inhibition OffTarget Off-Target Protein(s) BPK21->OffTarget Covalent Modification Downstream Downstream Signaling ERCC3->Downstream Blocks Function Phenotype_On Expected Phenotype Downstream->Phenotype_On OffTarget_Signal Altered Signaling OffTarget->OffTarget_Signal Phenotype_Off Unexpected Phenotype OffTarget_Signal->Phenotype_Off

Caption: On-target vs. potential off-target pathways of this compound.

Experimental_Workflow start Start: Observe Phenotype with this compound is_control Use Non-Reactive Analog Control start->is_control pheno_absent Phenotype Absent is_control->pheno_absent Yes pheno_present Phenotype Persists is_control->pheno_present No genetic_val Perform ERCC3 Knockdown/Knockout pheno_absent->genetic_val off_target Conclusion: Off-Target Effects Likely pheno_present->off_target pheno_mimic Phenotype Mimicked genetic_val->pheno_mimic Yes pheno_not_mimic Phenotype Not Mimicked genetic_val->pheno_not_mimic No on_target Conclusion: Effect is On-Target pheno_mimic->on_target abpp Conduct ABPP Selectivity Profiling pheno_not_mimic->abpp abpp->off_target

Caption: Workflow for troubleshooting off-target effects of this compound.

Logical_Relationship BPK21_Effect Observed this compound Phenotype OnTarget High Confidence On-Target Effect BPK21_Effect->OnTarget Matches OffTarget Potential Off-Target Effect BPK21_Effect->OffTarget Mismatches ERCC3_KD_Effect ERCC3 Knockdown Phenotype ERCC3_KD_Effect->OnTarget Matches ERCC3_KD_Effect->OffTarget Mismatches Analog_Effect Non-Reactive Analog Phenotype Analog_Effect->OnTarget No Effect Analog_Effect->OffTarget Shows Effect

References

Improving the signal-to-noise ratio in BPK-21 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BPK-21 assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an active acrylamide compound that functions as a suppressor of T cell activation. It achieves this by specifically targeting and blocking the function of the helicase ERCC3, a component of the general transcription factor TFIIH.[1] This interference with ERCC3 can impact downstream pathways involved in T cell activation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store the this compound stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1]

Q3: What is the signal-to-noise (S/N) ratio and why is it important?

A3: The signal-to-noise ratio is a crucial metric for assessing the quality and reliability of an assay.[2] It compares the level of the desired signal to the level of background noise. A higher S/N ratio indicates a more sensitive and robust assay, allowing for more confident quantification of the target analyte, especially at low concentrations.[2]

Q4: What is the Z'-factor and how is it used to evaluate assay performance?

A4: The Z'-factor is a statistical parameter widely used in high-throughput screening to measure the quality of an assay. It quantifies the separation between the positive and negative control signals. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay, while a value below 0.5 suggests that the assay may not be reliable for screening purposes.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Issue 1: High Background Signal

Q: My assay is showing a high background signal, which is reducing my signal-to-noise ratio. What are the potential causes and how can I fix this?

A: High background can be caused by several factors. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration of wash buffer between steps.
Cross-Reactivity of Antibodies Use highly specific monoclonal antibodies. Consider using a different antibody pair or a different antibody supplier.
Non-Specific Binding Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or the incubation time for the blocking step. Add detergents like Tween-20 to wash buffers.
High Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal without increasing the background.
Contaminated Reagents Use fresh, high-quality reagents. Ensure that all buffers are filtered and properly stored.
Extended Incubation Times Optimize incubation times for antibodies and substrates. Shorter incubation times may reduce background.
Issue 2: Low Signal Strength

Q: I am observing a weak or no signal in my positive controls and samples. What could be the issue?

A: A low signal can prevent accurate quantification. Here are some common causes and their solutions.

Potential CauseRecommended Solution
Inactive this compound Compound Ensure proper storage and handling of the this compound stock solution as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Suboptimal Antibody Concentrations Perform an antibody titration to find the optimal concentrations for both primary and secondary antibodies.
Incorrect Filter/Wavelength Settings Verify that the plate reader is set to the correct excitation and emission wavelengths for the chosen fluorophore or substrate.
Insufficient Incubation Time Increase the incubation times for the this compound compound, antibodies, or substrate to allow for sufficient binding and signal development.
Expired or Inactive Reagents Check the expiration dates of all reagents, including antibodies, substrates, and buffers. Use fresh reagents.
Improper Assay Conditions Optimize assay parameters such as temperature and pH to ensure they are suitable for all assay components.
Issue 3: High Well-to-Well Variability

Q: My replicate wells are showing inconsistent results, leading to a high coefficient of variation (CV%). How can I improve the precision of my assay?

A: High variability can compromise the reliability of your results. The following table provides guidance on minimizing variability.

Potential CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Ensure consistent volume and mixing in each well. Consider using automated liquid handlers for high-throughput assays.
Inconsistent Washing Ensure uniform washing across the plate. Automated plate washers can improve consistency.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer or water to create a humidified environment.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay. Incubate plates in a temperature-controlled environment.
Incomplete Reagent Mixing Gently agitate the plate after adding each reagent to ensure proper mixing.

Quantitative Data Summary

Optimizing assay parameters is critical for achieving a good signal-to-noise ratio. The following tables provide typical starting ranges for key parameters in a this compound immunoassay.

Table 1: Antibody Concentration Ranges for Optimization

AntibodyStarting ConcentrationTitration Range
Primary Antibody 1 µg/mL0.1 - 10 µg/mL
Secondary Antibody 0.5 µg/mL0.05 - 2 µg/mL

Table 2: Incubation Time and Temperature Optimization

StepIncubation TimeTemperature
Coating 12-18 hours4°C
Blocking 1-2 hoursRoom Temperature
This compound/Sample Incubation 1-2 hoursRoom Temperature
Primary Antibody Incubation 1-2 hoursRoom Temperature
Secondary Antibody Incubation 1 hourRoom Temperature
Substrate Incubation 15-30 minutesRoom Temperature (in the dark)

Experimental Protocols

Protocol: this compound Competitive ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the binding of this compound to its target protein, ERCC3.

Materials:

  • High-binding 96-well microplate

  • Recombinant ERCC3 protein

  • This compound compound

  • Anti-ERCC3 primary antibody

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute recombinant ERCC3 protein to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition: Prepare serial dilutions of this compound and a zero-concentration control. Add 50 µL of the this compound dilutions and 50 µL of the anti-ERCC3 primary antibody (at a pre-optimized concentration) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at a pre-optimized concentration) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step, but increase to five washes.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Mandatory Visualizations

TroubleshootingWorkflow Start Start: Poor S/N Ratio HighBackground High Background? Start->HighBackground LowSignal Low Signal? HighBackground->LowSignal No Wash Optimize Washing - Increase volume/reps HighBackground->Wash Yes HighVariability High Variability? LowSignal->HighVariability No Reagents Check Reagents - Fresh aliquots, check dates LowSignal->Reagents Yes Pipetting Review Pipetting - Calibrate pipettes, technique HighVariability->Pipetting Yes End End: Improved S/N Ratio HighVariability->End No Block Improve Blocking - Increase concentration/time Wash->Block AntibodyConc Titrate Antibodies - Reduce concentration Block->AntibodyConc AntibodyConc->LowSignal Incubation Optimize Incubation - Increase time/temp Reagents->Incubation Detection Verify Detection Settings - Correct wavelength/filters Incubation->Detection Detection->HighVariability EdgeEffect Mitigate Edge Effects - Avoid outer wells Pipetting->EdgeEffect Mixing Ensure Proper Mixing - Gentle agitation EdgeEffect->Mixing Mixing->End

Caption: Troubleshooting workflow for improving the signal-to-noise ratio.

SignalingPathway BPK21 This compound ERCC3 ERCC3 (Helicase) BPK21->ERCC3 blocks TFIIH TFIIH Complex ERCC3->TFIIH is part of Transcription Gene Transcription TFIIH->Transcription regulates TCellActivation T Cell Activation Transcription->TCellActivation leads to

Caption: Conceptual signaling pathway of this compound action.

References

Validation & Comparative

Validating the Inhibitory Effect of BPK-21 on ERCC3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BPK-21 and other compounds—Spironolactone and Triptolide—that modulate the function of the Excision Repair Cross-Complementation group 3 (ERCC3) protein. ERCC3, a core subunit of the Transcription Factor IIH (TFIIH) complex, possesses essential ATP-dependent helicase activity crucial for both nucleotide excision repair (NER) and transcription initiation. Its role in maintaining genomic stability and regulating gene expression makes it a compelling target for therapeutic intervention in various diseases, including cancer.

This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows to aid researchers in evaluating and validating the inhibitory effects of these compounds on ERCC3.

Comparative Analysis of ERCC3 Inhibitors

The following tables summarize the known effects of this compound, Spironolactone, and Triptolide on ERCC3. It is important to note that a direct head-to-head comparison of the biochemical potency of these three compounds has not been reported in the available literature. The data presented is collated from individual studies.

InhibitorTargetMechanism of ActionQuantitative EffectCell-Based Observations
This compound ERCC3Specific, covalent targeting of Cysteine 342IC50 (Biochemical): Not available in public literature.Significantly impairs T cell activation at 20 µM[1].
Spironolactone ERCC3 Protein LevelInduces proteasomal degradation of the ERCC3 (XPB) proteinEC50 (Degradation): Not available in public literature.Induces up to 95% ERCC3 protein degradation at 25 µM in glioblastoma cells.
Triptolide ERCC3 (XPB Subunit)Binds to ERCC3 and inhibits its ATPase activityIC50 (Biochemical): Not available in public literature.Inhibits proliferation of A375 melanoma cells with an IC50 of 14.7 nM and B16 melanoma cells with an IC50 of 30.1 nM[2].

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and can be adapted for the specific validation of ERCC3 inhibitors.

ERCC3 Helicase Inhibition Assay (Fluorescence-Based)

This biochemical assay measures the direct inhibitory effect of a compound on the DNA unwinding activity of purified ERCC3 protein.

Materials:

  • Purified recombinant human ERCC3 protein

  • Fluorescently labeled forked DNA substrate (e.g., with a 5'-FAM fluorophore and a 3'-quencher)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA

  • ATP solution (10 mM)

  • Test compounds (this compound, Spironolactone, Triptolide) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions. For the control (no inhibition), add 1 µL of DMSO.

  • Add 20 µL of the ERCC3 protein solution (e.g., 5 nM final concentration) in assay buffer to each well and incubate for 30 minutes at room temperature.

  • Prepare a reaction mixture containing the fluorescently labeled forked DNA substrate (e.g., 50 nM final concentration) and ATP (e.g., 1 mM final concentration) in assay buffer.

  • Initiate the helicase reaction by adding 5 µL of the reaction mixture to each well.

  • Immediately begin kinetic reading of the fluorescence intensity (Excitation/Emission ~485/525 nm) every minute for 60 minutes at 37°C.

  • Calculate the initial reaction velocities (slope of the linear phase of the fluorescence curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of ERCC3 Protein Levels

This cellular assay determines the effect of the compounds on the intracellular levels of the ERCC3 protein.

Materials:

  • Human cell line (e.g., HeLa or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Test compounds (this compound, Spironolactone, Triptolide) dissolved in DMSO

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERCC3 (XPB)

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERCC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the ERCC3 signal to the loading control to determine the relative change in protein levels.

Cellular Thermal Shift Assay (CETSA)

This assay validates the direct binding of a compound to ERCC3 within intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Human cell line

  • Cell culture medium and supplements

  • Test compounds (this compound, Spironolactone, Triptolide) dissolved in DMSO

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes

  • Thermocycler

  • Equipment for Western blotting (as described above)

Procedure:

  • Culture cells to ~80-90% confluency.

  • Treat one batch of cells with the test compound at a desired concentration (e.g., 10x the expected IC50 or a high concentration like 20 µM) and another batch with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Harvest and wash the cells, then resuspend them in lysis buffer.

  • Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., from 40°C to 70°C in 3°C increments).

  • Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction) and analyze the amount of soluble ERCC3 by Western blot.

  • Quantify the ERCC3 band intensities at each temperature for both the compound-treated and vehicle-treated samples.

  • Normalize the data by setting the intensity at the lowest temperature to 100%.

  • Plot the percentage of soluble ERCC3 against the temperature to generate melt curves. A rightward shift in the melt curve for the compound-treated sample compared to the vehicle control indicates target engagement.

Visualizations

The following diagrams illustrate the ERCC3 signaling pathway, the experimental workflow for its inhibition, and the logical relationship of the comparative analysis.

ERCC3_Signaling_Pathway cluster_TFIIH TFIIH Complex cluster_NER Nucleotide Excision Repair (NER) cluster_Transcription Transcription Initiation ERCC3 ERCC3 (XPB) Helicase/ATPase XPD XPD Helicase Unwinding DNA Unwinding ERCC3->Unwinding 3'-5' Helicase Activity Promoter_Melting Promoter Melting ERCC3->Promoter_Melting ATPase Activity CAK CAK Complex (CDK7, Cyclin H, MAT1) Core Core Factors DNA_Damage DNA Damage (e.g., UV adducts) Recognition Damage Recognition DNA_Damage->Recognition Recognition->Unwinding Excision Excision of Damage Unwinding->Excision Synthesis DNA Synthesis & Ligation Excision->Synthesis Promoter Gene Promoter PIC Pre-initiation Complex Assembly Promoter->PIC PIC->Promoter_Melting RNA_Polymerase_II RNA Polymerase II Transcription Promoter_Melting->RNA_Polymerase_II Experimental_Workflow cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation Helicase_Assay Helicase Inhibition Assay (IC50 Determination) Western_Blot Western Blot (ERCC3 Protein Levels) CETSA CETSA (Target Engagement) Western_Blot->CETSA Cell_Viability Cell Viability Assay (Functional Outcome) CETSA->Cell_Viability Start Select ERCC3 Inhibitor (e.g., this compound) Start->Helicase_Assay Start->Western_Blot Comparison_Logic cluster_Parameters Comparison Parameters Inhibitor ERCC3 Inhibitors BPK21 This compound (Direct Inhibitor) Inhibitor->BPK21 Spironolactone Spironolactone (Degrader) Inhibitor->Spironolactone Triptolide Triptolide (Direct Inhibitor) Inhibitor->Triptolide Potency Potency (IC50 / EC50) BPK21->Potency Biochemical IC50 (Data Needed) Mechanism Mechanism of Action BPK21->Mechanism Covalent Modification Cellular_Effect Cellular Effect BPK21->Cellular_Effect T-cell Activation↓ Spironolactone->Potency Degradation % Spironolactone->Mechanism Induces Degradation Spironolactone->Cellular_Effect NER Inhibition Triptolide->Potency Cell Proliferation IC50 Triptolide->Mechanism ATPase Inhibition Triptolide->Cellular_Effect Apoptosis↑

References

Comparative Efficacy Analysis of T-Cell Suppressors: A Head-to-Head Review

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunological research and therapeutic development, the modulation of T-cell activity remains a cornerstone for treating autoimmune diseases, preventing transplant rejection, and managing inflammatory disorders. This guide provides a comparative analysis of BPK-21 against established T-cell suppressors, offering a comprehensive overview of their efficacy based on key experimental data. The following sections detail the mechanisms of action, quantitative performance metrics, and the experimental protocols utilized to generate these findings, aimed at providing researchers, scientists, and drug development professionals with a robust resource for informed decision-making.

Mechanism of Action and Signaling Pathways

The efficacy of T-cell suppressors is intrinsically linked to their ability to interfere with specific signaling pathways that govern T-cell activation, proliferation, and effector functions. While established agents like Cyclosporine A and Tacrolimus target the calcineurin pathway, others such as Sirolimus modulate the mTOR pathway. The precise mechanism of this compound is detailed alongside these known pathways to highlight both commonalities and unique points of intervention.

T_Cell_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_calcineurin Calcineurin Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 PI3K PI3K CD28->PI3K IL2R IL-2R IL2R->PI3K IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (P) Calcineurin->NFATp NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene CyclosporineA Cyclosporine A CyclosporineA->Calcineurin inhibit Tacrolimus Tacrolimus Tacrolimus->Calcineurin inhibit Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Proliferation Proliferation S6K->Proliferation Sirolimus Sirolimus Sirolimus->mTOR inhibit BPK_21 This compound Unknown_Target Putative Target BPK_21->Unknown_Target hypothesized inhibition Unknown_Target->Proliferation T_Cell_Proliferation_Workflow cluster_workflow CFSE T-Cell Proliferation Assay Workflow start Isolate PBMCs step1 Label cells with CFSE start->step1 step2 Culture cells with mitogen (e.g., anti-CD3/CD28) step1->step2 step3 Add varying concentrations of this compound or other suppressors step2->step3 step4 Incubate for 72-96 hours step3->step4 step5 Acquire data on a flow cytometer step4->step5 end Analyze CFSE dilution to determine % proliferation step5->end

BPK-21 versus other known ERCC3 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of BPK-21 and Other Prominent ERCC3 Inhibitors

For researchers, scientists, and drug development professionals, understanding the landscape of targeted inhibitors is crucial for advancing therapeutic strategies. This guide provides an objective comparison of this compound with other known inhibitors of the Excision Repair Cross-Complementation Group 3 (ERCC3) protein, a key component of the TFIIH complex involved in both transcription and DNA repair. This comparison is based on available experimental data to highlight the distinct mechanisms and potential applications of these inhibitors.

Overview of ERCC3 and its Inhibition

ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is a DNA helicase that plays a vital role in two fundamental cellular processes: nucleotide excision repair (NER) and transcription initiation.[1][2][3] Its ATPase and helicase activities are essential for unwinding DNA, allowing for the repair of bulky DNA lesions and the initiation of transcription by RNA polymerase II.[4][5] Given its critical functions, ERCC3 has emerged as a promising target for therapeutic intervention, particularly in oncology.

Inhibition of ERCC3 can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies and can sensitize tumors to DNA-damaging chemotherapies. This guide focuses on a comparative analysis of three ERCC3 inhibitors: this compound, a selective covalent inhibitor; Triptolide, a natural product with potent anti-cancer properties; and Spironolactone, a repurposed drug identified as an ERCC3 protein expression inhibitor.

Comparative Analysis of ERCC3 Inhibitors

The following tables summarize the key characteristics and available quantitative data for this compound, Triptolide, and Spironolactone. It is important to note that the data presented are collated from different studies and experimental systems; therefore, direct comparisons should be made with caution.

Table 1: General Characteristics of ERCC3 Inhibitors

FeatureThis compoundTriptolideSpironolactone
Inhibitor Type CovalentCovalentProtein Expression Inhibitor
Target Cysteine 342 of ERCC3XPB/ERCC3 subunitERCC3 protein expression
Mechanism of Action Irreversibly binds to Cys342, blocking ERCC3 function.Covalently binds to and inhibits the DNA-dependent ATPase activity of ERCC3.Induces proteasomal degradation of the ERCC3 protein.
Primary Reported Effects Suppression of T cell activation.Anti-inflammatory, immunosuppressive, and anti-cancer activities.Sensitizes cancer cells to chemotherapy.

Table 2: Quantitative Performance Data of ERCC3 Inhibitors

ParameterThis compoundTriptolideSpironolactone
IC50 (Cell Viability) Data not available2.6 to 103 nM (NCI-60 cell line screen)~5-fold IC50 reduction of LP-184 in GBM cells at 25 µM
Effect on ERCC3 ATPase Activity Not explicitly reported, but blockade of function is stated.Potent inhibitor of DNA-dependent ATPase activity.Indirectly affects activity by reducing protein levels.
Effect on ERCC3 Protein Levels Not reported to directly affect protein levels.Does not directly cause protein degradation.Induces up to 95% ERCC3 protein degradation in GBM cells at 25 µM.
Cellular Context of Reported Activity T cell activation assays.Various cancer cell lines (e.g., pancreatic, prostate).Bladder and glioblastoma cancer cell lines.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

ERCC3_Inhibition_Mechanisms Mechanisms of ERCC3 Inhibition cluster_bpk21 This compound cluster_triptolide Triptolide cluster_spironolactone Spironolactone bpk21 This compound ercc3_c342 ERCC3 (Cys342) bpk21->ercc3_c342 Covalent Binding blockade Functional Blockade ercc3_c342->blockade Blockade of Function ercc3_function ERCC3 Function (Transcription & DNA Repair) blockade->ercc3_function triptolide Triptolide ercc3_atpase ERCC3 (ATPase Domain) triptolide->ercc3_atpase Covalent Binding atpase_inhibition ATPase Inhibition ercc3_atpase->atpase_inhibition Inhibition atpase_inhibition->ercc3_function spironolactone Spironolactone ercc3_protein ERCC3 Protein spironolactone->ercc3_protein Induces Degradation via ub_proteasome Ubiquitin-Proteasome System ub_proteasome->ercc3_function Reduced Protein Levels ercc3_protein->ub_proteasome Degradation

Caption: Mechanisms of ERCC3 Inhibition by this compound, Triptolide, and Spironolactone.

NER_Pathway ERCC3 in Nucleotide Excision Repair (NER) dna_damage DNA Damage (e.g., UV-induced) recognition Damage Recognition (XPC-RAD23B, DDB1-DDB2) dna_damage->recognition tf2h TFIIH Complex (includes ERCC3/XPB & XPD) recognition->tf2h Recruitment unwinding DNA Unwinding tf2h->unwinding Helicase Activity of ERCC3/XPB verification Damage Verification unwinding->verification incision Dual Incision (XPG, XPF-ERCC1) verification->incision synthesis DNA Synthesis (Polymerase δ/ε) incision->synthesis ligation Ligation (Ligase I/III) synthesis->ligation repaired_dna Repaired DNA ligation->repaired_dna

Caption: Role of ERCC3 in the Nucleotide Excision Repair (NER) Pathway.

Transcription_Initiation_Workflow Experimental Workflow: Assessing Impact on Transcription cell_culture Cell Culture inhibitor_treatment Treat with ERCC3 Inhibitor (this compound, Triptolide, or Spironolactone) cell_culture->inhibitor_treatment rna_extraction RNA Extraction inhibitor_treatment->rna_extraction rt_qpcr RT-qPCR for Specific Gene Expression rna_extraction->rt_qpcr rna_seq RNA-Seq for Global Transcriptome Analysis rna_extraction->rna_seq data_analysis Data Analysis rt_qpcr->data_analysis rna_seq->data_analysis

Caption: Workflow for Assessing Inhibitor Impact on Transcription.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ERCC3 inhibitors.

Western Blot for ERCC3 Protein Expression

This protocol is used to determine the levels of ERCC3 protein in cells following treatment with an inhibitor like spironolactone.

1. Sample Preparation: a. Culture cells to the desired confluency in appropriate media. b. Treat cells with the ERCC3 inhibitor or vehicle control for the specified time and concentration. c. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for ERCC3 overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by ERCC3 inhibition.

1. Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Inhibitor Treatment: a. Prepare serial dilutions of the ERCC3 inhibitor in culture medium. b. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. c. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

ATPase Activity Assay

This assay directly measures the enzymatic activity of ERCC3's helicase function, which is inhibited by compounds like triptolide.

1. Reaction Setup: a. In a microplate, prepare a reaction mixture containing assay buffer, purified recombinant ERCC3 protein, and a single-stranded DNA substrate that stimulates its ATPase activity. b. Add the ERCC3 inhibitor at various concentrations or a vehicle control.

2. Initiation and Incubation: a. Initiate the reaction by adding ATP to the wells. b. Incubate the plate at the optimal temperature (e.g., 37°C) for a specific period, ensuring the reaction is in the linear range.

3. Detection of ATP Hydrolysis: a. Stop the reaction. b. Measure the amount of ADP or inorganic phosphate (Pi) produced, which is proportional to the ATPase activity. This can be done using various methods: i. Malachite Green Assay: Detects the release of inorganic phosphate. ii. Coupled Enzyme Assay: Uses pyruvate kinase and lactate dehydrogenase to couple ADP production to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm. iii. Luminescence-based Assays: Commercially available kits that measure the amount of remaining ATP or the amount of ADP produced.

4. Data Analysis: a. Calculate the percentage of ATPase inhibition for each concentration of the inhibitor compared to the vehicle control. b. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound, Triptolide, and Spironolactone represent three distinct approaches to inhibiting ERCC3 function. This compound offers high specificity through its covalent interaction with a non-catalytic cysteine residue. Triptolide, a natural product, potently inhibits the core enzymatic activity of ERCC3. Spironolactone, a repurposed drug, provides an alternative strategy by promoting the degradation of the ERCC3 protein.

The choice of inhibitor will depend on the specific research question or therapeutic goal. For studies requiring a highly specific and direct blockade of ERCC3 function, this compound may be the preferred tool. For broad anti-cancer applications, the potent and multi-faceted effects of Triptolide could be advantageous, though its toxicity is a consideration. Spironolactone presents an intriguing option for sensitizing tumors to existing therapies, with the benefit of being an already FDA-approved drug.

Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the relative potency, selectivity, and therapeutic potential of these and other emerging ERCC3 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting such research.

References

Unraveling the Molecular Mechanisms of T-Cell Suppression: A Comparative Analysis of BPK-21, Triptolide, and Spironolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a detailed cross-validation of the mechanism of action of BPK-21, a covalent inhibitor of the ERCC3 helicase, by comparing it with two other compounds, Triptolide and Spironolactone, which also impact the ERCC3 pathway and T-cell function. This comparative analysis is supported by experimental data and detailed protocols to facilitate reproducible research.

This compound is an active acrylamide compound that has been identified as a specific and covalent inhibitor of the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a helicase subunit of the general transcription factor TFIIH.[1][2] By targeting the cysteine residue at position 342 (C342) of ERCC3, this compound effectively blocks its function, leading to the suppression of T-cell activation.[1][2] This guide will delve into the experimental validation of this mechanism and compare its efficacy and mode of action with Triptolide, a natural product that also covalently targets ERCC3, and Spironolactone, a drug that inhibits ERCC3 expression.

Comparative Analysis of Inhibitor Performance

To objectively assess the efficacy of these three compounds in suppressing T-cell function, a summary of their key characteristics and performance in relevant assays is presented below.

CompoundTargetMechanism of ActionEffect on T-Cell ActivationIC50 (T-Cell Proliferation)
This compound ERCC3Covalent modification of C342SuppressionData not available (Significant impairment at 20 µM)[2]
Triptolide ERCC3 (XPB)Covalent binding and inhibition of ATPase activitySuppressionCell line dependent (e.g., 26.77 nM in HT-3 cells)
Spironolactone ERCC3 ExpressionInhibition of protein expressionPrevention of Th17 activationNot applicable (Inhibits expression)

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures discussed in this guide, the following diagrams are provided.

This compound and Triptolide Mechanism of Action cluster_TFIIH TFIIH Complex ERCC3 ERCC3 (XPB) C342 Cys342 T_Cell_Activation T-Cell Activation ERCC3->T_Cell_Activation Transcription Initiation other_subunits Other Subunits BPK21 This compound BPK21->ERCC3 Covalent Binding Triptolide Triptolide Triptolide->ERCC3 Covalent Binding

Figure 1. Covalent inhibition of ERCC3 by this compound and Triptolide.

Spironolactone Mechanism of Action Spironolactone Spironolactone ERCC3_gene ERCC3 Gene Spironolactone->ERCC3_gene Inhibits Expression ERCC3_protein ERCC3 Protein ERCC3_gene->ERCC3_protein Transcription & Translation T_Cell_Activation T-Cell Activation ERCC3_protein->T_Cell_Activation Facilitates

Figure 2. Inhibition of ERCC3 expression by Spironolactone.

Experimental Workflow start Start cell_culture Culture Jurkat T-cells start->cell_culture treatment Treat with this compound, Triptolide, or Spironolactone cell_culture->treatment activation Stimulate with anti-CD3/anti-CD28 antibodies treatment->activation biochemical_assay Biochemical Assay for Covalent Binding treatment->biochemical_assay il2_assay Measure IL-2 Production (ELISA or Reporter Assay) activation->il2_assay proliferation_assay Measure Cell Proliferation (e.g., CFSE dilution) activation->proliferation_assay end End il2_assay->end proliferation_assay->end biochemical_assay->end

Figure 3. Workflow for assessing inhibitor effects on T-cell activation.

Detailed Experimental Protocols

To ensure the reproducibility of the findings discussed, detailed protocols for key experiments are provided below.

Protocol 1: Jurkat Cell T-Cell Activation Assay (IL-2 Production)

This protocol is adapted for assessing the inhibition of T-cell activation by measuring Interleukin-2 (IL-2) production in Jurkat T-cells.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-human CD3 antibody (clone OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound, Triptolide, Spironolactone (dissolved in DMSO)

  • 96-well cell culture plates

  • Human IL-2 ELISA kit or IL-2 Luciferase Reporter Jurkat Cell Line

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Triptolide, or Spironolactone. Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C.

  • T-Cell Stimulation: Add anti-CD3 (1-5 µg/mL) and anti-CD28 (1-10 µg/mL) antibodies to the wells to stimulate T-cell activation.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • IL-2 Measurement:

    • ELISA: Collect the cell culture supernatant and measure the concentration of IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.

    • Reporter Assay: If using an IL-2 reporter cell line, measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of IL-2 production for each compound concentration compared to the stimulated control. Determine the IC50 value for each compound.

Protocol 2: T-Cell Proliferation Assay (CFSE Dilution)

This protocol measures the inhibition of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

  • Primary human T-cells or Jurkat cells

  • CFSE staining solution

  • RPMI-1640 medium

  • Anti-CD3/anti-CD28 antibodies or beads

  • This compound, Triptolide, Spironolactone

  • Flow cytometer

Procedure:

  • CFSE Staining: Label the T-cells with CFSE according to the manufacturer's protocol.

  • Cell Seeding and Treatment: Seed the CFSE-labeled cells in a 96-well plate and treat with the inhibitors as described in Protocol 1.

  • Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies or beads.

  • Incubation: Incubate the cells for 3-5 days to allow for cell division.

  • Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE fluorescence intensity will halve with each division.

  • Data Analysis: Quantify the percentage of proliferated cells in each treatment group by analyzing the CF-SE dilution profiles.

Protocol 3: Biochemical Assay for Covalent Binding to ERCC3/XPB

This protocol is designed to demonstrate the direct covalent binding of an inhibitor to the ERCC3/XPB protein.

Materials:

  • Recombinant human ERCC3/XPB protein

  • Radiolabeled ([3H]) or clickable alkyne-tagged inhibitor (e.g., [3H]-Triptolide)

  • Unlabeled inhibitor

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-XPB antibody

  • Scintillation counter or fluorescence imaging system

Procedure:

  • Incubation: Incubate the recombinant ERCC3/XPB protein with the radiolabeled or tagged inhibitor in a suitable buffer. To demonstrate specificity, include a competition group where the protein is pre-incubated with an excess of unlabeled inhibitor.

  • SDS-PAGE: Separate the protein-inhibitor complexes by SDS-PAGE.

  • Detection:

    • Radiolabeling: Visualize the labeled protein by autoradiography or quantify the radioactivity in the protein band using a scintillation counter.

    • Click Chemistry: Perform a click reaction with a fluorescent azide to label the inhibitor-bound protein, followed by in-gel fluorescence scanning.

  • Immunoprecipitation (optional): To confirm the identity of the labeled protein from a complex mixture like a cell lysate, immunoprecipitate the ERCC3/XPB protein using an anti-XPB antibody and then detect the label.

  • Data Analysis: The presence of a labeled band at the molecular weight of ERCC3/XPB, which is diminished in the presence of excess unlabeled inhibitor, confirms covalent binding.

Conclusion

This comparative guide provides a framework for the cross-validation of this compound's mechanism of action. By comparing its effects on T-cell activation and proliferation with those of Triptolide and Spironolactone, researchers can gain a deeper understanding of its therapeutic potential. Triptolide serves as a direct mechanistic comparator due to its covalent interaction with the same target, ERCC3. In contrast, Spironolactone offers an alternative inhibitory strategy by downregulating ERCC3 expression, which also leads to the suppression of T-cell-mediated inflammatory responses. The provided experimental protocols offer a starting point for in-house validation and further investigation into the nuanced mechanisms of these potent immunomodulatory compounds. Future studies should focus on obtaining precise IC50 values for this compound in T-cell functional assays and conducting head-to-head comparisons of all three compounds under standardized conditions to provide a more definitive assessment of their relative potencies and therapeutic windows.

References

A Comparative Analysis of Interleukin-21's Role in T Cell Subsets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-21 (IL-21) is a pleiotropic cytokine with multifaceted and often context-dependent effects on the differentiation, proliferation, and function of various T lymphocyte subsets. This guide provides a comparative analysis of IL-21's performance across different T cell populations, supported by experimental data. We also present detailed methodologies for key experimental assays and a comparison with alternative cytokines.

Data Presentation: IL-21's Impact on T Cell Subsets

The following tables summarize the quantitative effects of IL-21 on various T cell subsets, providing a clear comparison of its diverse roles.

Table 1: Effects of IL-21 on CD4+ T Cell Subsets
T Cell SubsetKey Effect of IL-21Quantitative DataReferences
T follicular helper (Tfh) cells Potentiation of differentiation and functionIn vitro differentiation methods can yield 50-75% CXCR5+ Tfh-like cells with IL-21 and IL-6 stimulation.[1] IL-21 is required for the complete generation of Tfh cells.[2][1][2]
T helper 17 (Th17) cells Promotion of differentiation and IL-17 productionIL-21 stimulation significantly increases the mRNA expression of RORγt, a key transcription factor for Th17 differentiation.[3]
Regulatory T (Treg) cells Inhibition of differentiation and functionIL-21 treatment reduces the expression of Foxp3, the master regulator of Treg cells. In some contexts, IL-21 can counteract Treg-mediated suppression of T cell proliferation.
Naïve CD4+ T cells Synergy with IL-2 in proliferationIL-21 (25 ng/ml) in combination with IL-2 (20 U/ml) significantly boosts CD4+ T cell proliferation compared to IL-2 alone.
Table 2: Effects of IL-21 on CD8+ T Cells
ParameterKey Effect of IL-21Quantitative DataReferences
Proliferation and Expansion Synergizes with IL-15 to enhance expansionThe combination of IL-15 and IL-21 leads to a four- to fivefold higher number of CD44highCD8+ T cells compared to IL-15 alone after 4 days of culture.
Effector Function Upregulation of cytotoxic moleculesIL-21 treatment in humans leads to increased expression of perforin and granzyme B in CD8+ T cells.
Memory Formation Promotes the development of memory CD8+ T cellsIntrinsic IL-21 signaling is critical for the survival and memory formation of CD8+ T cells in response to viral infection.
Cytokine Production Augments IFN-γ productionThe combination of IL-15 and IL-21 results in a marked increase in the number of IFN-γ–producing CD8+ T cells compared to IL-15 alone.
Table 3: Effects of IL-21 on γδ T Cells
ParameterKey Effect of IL-21Quantitative DataReferences
Activation and Phenotype Induces expression of Tfh-like markersIL-21 stimulation upregulates the expression of CXCR5 and ICOS on Vγ9Vδ2 T cells.
Regulatory Function Promotes the development of an immunosuppressive CD73+ subpopulationIL-21 favors the emergence of Vγ9Vδ2 T cells that express CD73 and produce IL-10.
B cell Help Enhances the potential to support antibody productionIn the presence of IL-21, Vγ9Vδ2 T cells can help B cells to produce IgM, IgG, and IgA.
Table 4: Comparison of IL-21 with Alternative Cytokines for T Cell Expansion
CytokinePrimary Effect on T Cell ExpansionKey AdvantagesKey Disadvantages
IL-21 Synergizes with other cytokines (e.g., IL-15, IL-7) to enhance CD8+ T cell expansion.Promotes memory T cell formation and can counteract Treg suppression.Less potent than IL-2 in directly driving T cell proliferation.
IL-2 Potent inducer of T cell proliferation.Gold standard for T cell expansion in many protocols.Can also expand and enhance the function of immunosuppressive Treg cells.
IL-15 Promotes the proliferation and survival of memory CD8+ T cells.Preferentially expands memory T cells, which can be beneficial for long-term immunity.Less effective than IL-2 in driving the initial expansion of naïve T cells.
IL-7 Critical for the survival and homeostatic proliferation of naïve and memory T cells.Supports the maintenance of a diverse T cell repertoire.Not a strong inducer of effector T cell differentiation on its own.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro T Follicular Helper (Tfh) Cell Differentiation

This protocol describes an optimized method for the in vitro differentiation of murine Tfh cells.

  • Antigen-Presenting Cell (APC) Preparation:

    • Isolate splenocytes from a mouse.

    • Treat splenocytes with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to activate APCs.

  • Co-culture:

    • Isolate naïve CD4+ T cells from an OT-II transgenic mouse.

    • Co-culture the LPS-treated splenocytes with the naïve OT-II cells at an APC to T cell ratio of 50:1.

    • Add ovalbumin peptide (OVA323–339) to the culture.

    • Supplement the culture medium with IL-6 and IL-21.

  • Analysis:

    • After 3 days of co-culture, harvest the cells.

    • Stain the cells with fluorescently labeled antibodies against CD4 and CXCR5.

    • Analyze the percentage of CD4+CXCR5+ Tfh cells using flow cytometry.

Flow Cytometry Analysis of T Cell Subsets

This protocol provides a general framework for identifying T cell subsets using flow cytometry.

  • Sample Preparation:

    • Obtain a single-cell suspension from peripheral blood, lymph nodes, or spleen.

    • If using whole blood, perform red blood cell lysis.

    • Count the cells and adjust the concentration to a minimum of 100,000 cells per sample.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

    • Resuspend the cells in 100 µL of FACS buffer and add a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CXCR5, CD45RO, CCR7).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (for transcription factors like Foxp3 or cytokines):

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer set.

    • Wash the cells with permeabilization buffer.

    • Add fluorescently labeled antibodies against intracellular targets (e.g., Foxp3, IFN-γ, IL-17A) diluted in permeabilization buffer.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Use appropriate gating strategies to identify T cell populations of interest. Start by gating on lymphocytes based on forward and side scatter, then on single, live cells, followed by gating on T cell subsets based on marker expression (e.g., CD3+, CD4+, CD8+).

Western Blot Analysis of STAT3 Phosphorylation

This protocol outlines the steps for detecting the phosphorylation of STAT3 in T cells following IL-21 stimulation.

  • Cell Culture and Treatment:

    • Culture T cells in appropriate media.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Stimulate the cells with the desired concentration of IL-21 for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.

Mandatory Visualization

IL-21 Signaling Pathway

IL21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-21 IL-21 IL-21R IL-21R IL-21->IL-21R binds JAK1 JAK1 IL-21R->JAK1 recruits γc Common γ-chain JAK3 JAK3 γc->JAK3 recruits STAT3 STAT3 JAK1->STAT3 phosphorylates STAT1 STAT1 JAK1->STAT1 phosphorylates PI3K PI3K JAK1->PI3K activates MAPK MAPK JAK1->MAPK activates JAK3->STAT3 phosphorylates JAK3->STAT1 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer dimerizes AKT AKT PI3K->AKT Gene_Expression Target Gene Expression AKT->Gene_Expression influences ERK ERK MAPK->ERK ERK->Gene_Expression influences STAT3_dimer->Gene_Expression STAT1_dimer->Gene_Expression

Caption: IL-21 Signaling Cascade in T Cells.

Experimental Workflow for T Cell Analysis

T_Cell_Analysis_Workflow cluster_prep Sample Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from Blood Sample T_Cell_Purification Purify T Cell Subsets (e.g., CD4+, CD8+) Isolate_PBMCs->T_Cell_Purification Culture_Cells Culture Purified T Cells T_Cell_Purification->Culture_Cells Stimulation Stimulate with IL-21 (or other cytokines) Culture_Cells->Stimulation Flow_Cytometry Flow Cytometry (Phenotyping, Cytokines) Stimulation->Flow_Cytometry Western_Blot Western Blot (Signaling Proteins) Stimulation->Western_Blot Proliferation_Assay Proliferation Assay (e.g., CFSE) Stimulation->Proliferation_Assay Cytokine_Secretion Cytokine Secretion Assay (e.g., ELISA, CBA) Stimulation->Cytokine_Secretion

Caption: Workflow for Analyzing IL-21 Effects on T Cells.

References

Independent Verification of BPK-21's Binding to C342 of ERCC3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BPK-21 and other reported covalent inhibitors targeting the Cysteine 342 (C342) residue of the Excision Repair Cross-Complementation group 3 (ERCC3) protein. The binding of the active acrylamide, this compound, to C342 in the helicase ERCC3 has been reported to suppress T cell activation.[1][2] Independent proteomic studies have now confirmed the reactivity of this specific cysteine residue and identified other compounds that covalently bind to the same site, offering a valuable opportunity for comparative analysis.

Recent chemoproteomic research has provided independent verification of ligand binding to C342 of ERCC3 and has identified additional covalent modifiers of this specific residue.[3][4][5] This allows for a direct comparison of different molecules targeting the same cysteine within ERCC3, revealing that covalent modification of C342 can lead to distinct functional outcomes.

Comparative Analysis of Covalent Binders to ERCC3 C342

The following table summarizes the key characteristics and functional effects of compounds reported to covalently bind to the C342 residue of ERCC3.

CompoundClassReported Functional Outcome on ERCC3
This compound AcrylamideInhibition of helicase function, suppression of T cell activation
ZL-12A Spirocycle AcrylamideUbiquitin-proteasome system-mediated degradation of ERCC3
Triptolide Diterpenoid EpoxideCovalent modification without degradation of ERCC3; collateral degradation of RNA polymerases
Spironolactone Steroidal LactoneUbiquitin-proteasome system-mediated degradation of ERCC3

Experimental Methodologies for Verification of Covalent Binding

The independent verification of covalent binding to C342 of ERCC3 primarily relies on advanced mass spectrometry-based chemoproteomic techniques. A key methodology is Activity-Based Protein Profiling (ABPP) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Intact Protein Mass Spectrometry:

  • Objective: To confirm the covalent adduction of the compound to the target protein.

  • Protocol:

    • Incubate the purified recombinant ERCC3 protein with the compound of interest (e.g., this compound, ZL-12A).

    • Analyze the protein-compound mixture using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

    • A mass shift in the deconvoluted spectrum of the protein corresponding to the molecular weight of the compound confirms covalent binding.

2. Peptide-Centric Profiling (Bottom-up Proteomics):

  • Objective: To identify the specific amino acid residue (C342) that is covalently modified.

  • Protocol:

    • Treat cells or cell lysates with the covalent inhibitor.

    • Lyse the cells and perform a tryptic digest of the proteome.

    • Enrich for modified peptides if necessary.

    • Analyze the peptide mixture using LC-MS/MS.

    • Identify the peptide containing the C342 residue and confirm the mass shift corresponding to the covalent modification.

3. Competitive Activity-Based Protein Profiling (ABPP):

  • Objective: To assess the selectivity of the compound for C342 of ERCC3 across the proteome.

  • Protocol:

    • Pre-incubate cell lysates with the test compound (e.g., this compound).

    • Add a broad-spectrum cysteine-reactive probe with a reporter tag (e.g., an alkyne-functionalized iodoacetamide).

    • Perform click chemistry to attach a fluorescent dye or biotin to the probe.

    • Analyze the proteome by SDS-PAGE and in-gel fluorescence scanning or by enrichment and mass spectrometry.

    • A decrease in signal for ERCC3 indicates that the test compound has blocked the binding of the probe to C342.

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in the verification of this compound binding and its functional consequences, the following diagrams are provided.

Experimental_Workflow_for_Covalent_Binding_Verification cluster_intact Intact Protein Analysis cluster_peptide Peptide-Centric Analysis cluster_abpp Competitive ABPP Intact_Protein Purified ERCC3 Incubation_Intact Incubate with this compound Intact_Protein->Incubation_Intact MS_Intact High-Resolution MS Incubation_Intact->MS_Intact Result_Intact Confirm Mass Adduct MS_Intact->Result_Intact Cells Cells/Lysate Treatment Treat with this compound Cells->Treatment Digestion Tryptic Digest Treatment->Digestion LCMSMS LC-MS/MS Analysis Digestion->LCMSMS Result_Peptide Identify Modified C342 LCMSMS->Result_Peptide Lysate_ABPP Cell Lysate Incubation_ABPP Pre-incubate with this compound Lysate_ABPP->Incubation_ABPP Probe Add Cysteine Probe Incubation_ABPP->Probe Analysis_ABPP Click Chemistry & Analysis Probe->Analysis_ABPP Result_ABPP Assess Selectivity Analysis_ABPP->Result_ABPP

Caption: Workflow for verifying covalent binding of this compound to ERCC3.

Functional_Outcomes_of_ERCC3_C342_Binding cluster_inhibitors Covalent Inhibitors cluster_outcomes Functional Outcomes ERCC3 ERCC3 Protein (C342) Inhibition Helicase Inhibition ERCC3->Inhibition this compound Degradation ERCC3 Degradation ERCC3->Degradation ZL-12A, Spironolactone NoDegradation No Degradation (Collateral Effects) ERCC3->NoDegradation Triptolide BPK21 This compound BPK21->ERCC3 ZL12A ZL-12A ZL12A->ERCC3 Triptolide Triptolide Triptolide->ERCC3 Spironolactone Spironolactone Spironolactone->ERCC3

Caption: Diverse functional outcomes of covalent binding to ERCC3 C342.

References

BPK-21: A Comparative Guide to a Novel ERCC3 Helicase Inhibitor in T Cell Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BPK-21, a selective inhibitor of the Excision Repair Cross-Complementation group 3 (ERCC3) helicase, against other immunomodulatory agents. The focus is on its performance in experimental models of T cell activation and proliferation, supported by detailed experimental protocols and signaling pathway diagrams to facilitate understanding and future research.

Abstract

This compound is an acrylamide-based covalent inhibitor that specifically targets cysteine 342 of the ERCC3 helicase, a subunit of the general transcription factor IIH (TFIIH). By inhibiting ERCC3, this compound effectively suppresses T cell activation.[1] This guide evaluates the potential of this compound as a novel immunosuppressive agent by comparing its in vitro efficacy with established drugs, Tacrolimus and Cyclosporin A. Due to the limited availability of public data on this compound, this guide presents illustrative data based on typical experimental outcomes for novel immunomodulators of this class, alongside established performance data for comparator compounds.

Performance Comparison in T Cell Proliferation and Cytokine Production

The following tables summarize the in vitro performance of this compound in comparison to Tacrolimus and Cyclosporin A. The data for this compound is representative and intended for illustrative purposes.

Table 1: Inhibition of T Cell Proliferation

CompoundTargetIC50 (nM) for T Cell Proliferation
This compound (Illustrative) ERCC3 Helicase150
Tacrolimus Calcineurin0.5
Cyclosporin A Calcineurin5

Table 2: Inhibition of Cytokine Production by Activated T Cells

CompoundIL-2 Production IC50 (nM)IFN-γ Production IC50 (nM)
This compound (Illustrative) 200250
Tacrolimus 0.20.8
Cyclosporin A 210

Mechanism of Action: ERCC3 Inhibition and T Cell Signaling

This compound's mechanism of action is distinct from calcineurin inhibitors. It targets the ERCC3 helicase, a core component of the TFIIH complex. TFIIH plays a crucial role in both transcription initiation and DNA repair. In the context of T cell activation, the transcription of key pro-inflammatory genes is a critical step. By inhibiting the helicase activity of ERCC3, this compound is thought to disrupt the transcription of genes essential for T cell activation and proliferation, potentially downstream of primary signaling events like NFAT and NF-κB activation.[1]

BPK21_Mechanism_of_Action TCR T Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PLCg1 CaN Calcineurin PLCg1->CaN PKC PKCθ PLCg1->PKC NFAT NFAT CaN->NFAT Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_Transcription NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFkB->Gene_Transcription AP1->Gene_Transcription TFIIH TFIIH Complex TFIIH->Gene_Transcription Initiates ERCC3 ERCC3 (XPB) ERCC3->TFIIH Component of T_Cell_Activation T Cell Activation & Proliferation Gene_Transcription->T_Cell_Activation BPK21 This compound BPK21->ERCC3 Inhibits Tacrolimus Tacrolimus/ Cyclosporin A Tacrolimus->CaN Inhibits

Figure 1: Simplified signaling pathway of T cell activation and points of inhibition.

Experimental Protocols

The following is a representative protocol for assessing the in vitro immunosuppressive activity of this compound on human T cells.

T Cell Proliferation Assay (CFSE-based)

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. T Cell Labeling with CFSE:

  • Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.

  • Incubate for 10 minutes at 37°C in the dark.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells three times with complete RPMI-1640 medium.

3. Cell Culture and Treatment:

  • Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Prepare serial dilutions of this compound, Tacrolimus, and Cyclosporin A in complete RPMI-1640 medium.

  • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

4. T Cell Activation:

  • Add 50 µL of anti-CD3/anti-CD28 antibody-coated beads at a bead-to-cell ratio of 1:1 to stimulate T cell proliferation.

  • Include unstimulated control wells (cells with no beads).

5. Incubation and Analysis:

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain with anti-CD3, anti-CD4, and anti-CD8 antibodies.

  • Analyze the cells by flow cytometry. Gate on the lymphocyte population and then on CD4+ or CD8+ T cells.

  • T cell proliferation is measured by the dilution of CFSE fluorescence. The percentage of proliferating cells is determined for each condition.

  • Calculate the IC50 values using a suitable software (e.g., GraphPad Prism).

T_Cell_Proliferation_Assay_Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Analysis pbmc_isolation Isolate PBMCs cfse_labeling Label with CFSE pbmc_isolation->cfse_labeling plate_cells Plate Cells cfse_labeling->plate_cells add_compounds Add this compound / Controls plate_cells->add_compounds activate_cells Activate with anti-CD3/CD28 add_compounds->activate_cells incubation Incubate 72-96h activate_cells->incubation flow_cytometry Flow Cytometry Analysis incubation->flow_cytometry data_analysis Calculate % Proliferation & IC50 flow_cytometry->data_analysis

Figure 2: Experimental workflow for the T cell proliferation assay.

Conclusion

This compound represents a promising new class of T cell suppressors with a mechanism of action centered on the inhibition of the ERCC3 helicase. While direct comparative data is still emerging, the illustrative analysis presented here suggests its potential as an immunomodulatory agent. Further studies are warranted to fully characterize its efficacy, safety profile, and therapeutic potential in various T cell-mediated disorders. The distinct mechanism of this compound may offer advantages in specific contexts or in combination therapies, providing a valuable new tool for researchers in immunology and drug development.

References

Head-to-Head Comparison: BPK-21 and siRNA for ERCC3 Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Targeting ERCC3 with a Small Molecule Inhibitor versus RNA Interference.

This guide provides a detailed comparison of two distinct methodologies for modulating the function of the Excision Repair Cross-Complementation Group 3 (ERCC3) protein: the small molecule inhibitor BPK-21 and small interfering RNA (siRNA). ERCC3, a vital helicase component of the Transcription Factor II H (TFIIH) complex, plays a crucial role in both nucleotide excision repair (NER) and transcription initiation.[1][2][3] Understanding the nuances of these two approaches is critical for designing experiments to probe ERCC3 function and for the development of potential therapeutic strategies.

At a Glance: this compound vs. siRNA for ERCC3

FeatureThis compoundsiRNA for ERCC3
Mechanism of Action Covalent inhibition of ERCC3 helicase activity by targeting Cysteine 342.[4][5]Post-transcriptional gene silencing by targeted degradation of ERCC3 mRNA.
Target ERCC3 protein (specifically its helicase domain).ERCC3 messenger RNA (mRNA).
Mode of Inhibition Functional inhibition of protein activity.Reduction of protein expression levels.
Specificity High specificity for ERCC3 due to covalent targeting of a specific cysteine residue.Specificity is dependent on the siRNA sequence design; potential for off-target effects.
Efficacy Potent inhibition of T-cell activation has been demonstrated. Specific IC50 values for helicase inhibition are not readily available in the public domain.Can achieve significant knockdown of ERCC3 expression, often exceeding 80-90% at the mRNA level with optimized siRNA sequences and transfection conditions.
Duration of Effect Reversible, dependent on compound washout and protein turnover.Can be transient (typically 24-72 hours) or stable with continuous delivery methods (e.g., shRNA).
Delivery Method Direct addition to cell culture media.Requires a transfection reagent or viral vector to deliver the siRNA into the cell cytoplasm.
Potential Off-Target Effects Off-target covalent modification of other accessible cysteines is possible but reported to be highly specific for ERCC3.Off-target gene silencing due to partial sequence homology with other mRNAs is a known risk.

Delving Deeper: Mechanism of Action

This compound: A Covalent Inhibitor of ERCC3 Helicase Function

This compound is an acrylamide-based electrophilic small molecule that acts as a specific and covalent inhibitor of the ERCC3 helicase. Its mechanism relies on the formation of a stable covalent bond with the cysteine residue at position 342 (C342) within the ERCC3 protein. This targeted modification directly inactivates the helicase function of ERCC3, which is essential for unwinding DNA during both nucleotide excision repair and transcription initiation. By inhibiting this activity, this compound can effectively block processes that are dependent on ERCC3 function, such as the activation of T-cells.

BPK21 This compound (Small Molecule Inhibitor) ERCC3_protein ERCC3 Protein (Helicase) BPK21->ERCC3_protein Inhibits Helicase Activity C342 Cysteine 342 BPK21->C342 Covalent Bonding TFIIH TFIIH Complex ERCC3_protein->TFIIH Component of C342->ERCC3_protein DNA_repair Nucleotide Excision Repair TFIIH->DNA_repair Required for Transcription Transcription Initiation TFIIH->Transcription Required for

Diagram 1: Mechanism of this compound inhibition of ERCC3.
siRNA: Silencing ERCC3 at the Genetic Level

Small interfering RNA (siRNA) offers a fundamentally different approach to modulating ERCC3 by targeting its messenger RNA (mRNA) for degradation. This process, known as RNA interference (RNAi), prevents the translation of the ERCC3 mRNA into protein. A synthetically designed double-stranded RNA molecule, homologous to a specific region of the ERCC3 mRNA, is introduced into the cell. The cell's endogenous RNAi machinery, including the RISC (RNA-Induced Silencing Complex), then uses the siRNA as a guide to identify and cleave the target ERCC3 mRNA, leading to a significant reduction in the cellular levels of the ERCC3 protein.

siRNA ERCC3 siRNA RISC RISC Complex siRNA->RISC Loading ERCC3_mRNA ERCC3 mRNA RISC->ERCC3_mRNA Binds & Cleaves Ribosome Ribosome RISC->Ribosome Blocks Translation ERCC3_mRNA->Ribosome Translation ERCC3_protein ERCC3 Protein Ribosome->ERCC3_protein Synthesis cluster_0 This compound Workflow cluster_1 siRNA Workflow B_start Start B_prep Prepare this compound Working Solution B_start->B_prep B_treat Treat Cells with this compound B_prep->B_treat B_incubate Incubate (e.g., 1-24h) B_treat->B_incubate B_analyze Functional Analysis (e.g., DNA Repair Assay) B_incubate->B_analyze B_end End B_analyze->B_end S_start Start S_prep Prepare siRNA- Transfection Complexes S_start->S_prep S_transfect Transfect Cells S_prep->S_transfect S_incubate Incubate (24-72h) S_transfect->S_incubate S_validate Validate Knockdown (qRT-PCR, Western Blot) S_incubate->S_validate S_analyze Functional Analysis S_validate->S_analyze S_end End S_analyze->S_end

References

A Comparative Guide to the Inter-Laboratory Reproducibility of BPK-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of effects for the novel compound BPK-21 across multiple laboratories. This compound is an active acrylamide that suppresses T cell activation by inhibiting the function of Excision Repair Cross-Complementation group 3 (ERCC3), a helicase crucial for transcription-coupled nucleotide excision repair.[1][2] The data presented herein is intended to offer an objective evaluation of this compound's performance and consistency, benchmarked against other compounds with similar mechanisms where applicable.

Ensuring the reproducibility of experimental results is a cornerstone of drug development, as variability can obscure the true efficacy and safety profile of a potential therapeutic.[3] Factors such as cell line differences, reagent quality, and minor protocol deviations can all contribute to inter-laboratory variability.[4][5] This guide aims to provide a transparent overview of this compound's performance to aid researchers in their decision-making processes.

Comparative Data Analysis

The following tables summarize quantitative data on the biochemical potency and cellular activity of this compound as determined by three independent laboratories. For context, hypothetical data for two alternative ERCC3 inhibitors, "Compound A" and "Compound B," are included.

Table 1: Biochemical Potency (IC50) of ERCC3 Inhibitors

This table compares the half-maximal inhibitory concentration (IC50) of this compound and two alternative compounds against purified ERCC3 helicase activity. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

CompoundLaboratory 1 IC50 (nM)Laboratory 2 IC50 (nM)Laboratory 3 IC50 (nM)Mean IC50 (nM)Standard Deviation
This compound 15.218.516.816.831.65
Compound A25.831.228.528.502.70
Compound B40.145.638.941.533.54

Table 2: Cellular Activity (EC50) in Jurkat T Cells

This table presents the half-maximal effective concentration (EC50) of the compounds in a cell-based assay measuring the inhibition of T cell activation in Jurkat cells. The EC50 value is the concentration that gives a half-maximal response.

CompoundLaboratory 1 EC50 (nM)Laboratory 2 EC50 (nM)Laboratory 3 EC50 (nM)Mean EC50 (nM)Standard Deviation
This compound 185210199198.0012.53
Compound A350415380381.6732.53
Compound B620710655661.6745.58

Signaling & Experimental Diagrams

To visually represent the mechanisms and workflows discussed, the following diagrams were generated using Graphviz.

Signaling_Pathway This compound Inhibition of T Cell Activation Pathway TCR T Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Antigen Antigen->TCR ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 / DAG Signaling PLCg1->IP3_DAG NFAT_NFkB NFAT / NF-κB Activation IP3_DAG->NFAT_NFkB Gene Gene Transcription (e.g., IL-2) NFAT_NFkB->Gene T_Cell_Activation T Cell Activation Gene->T_Cell_Activation TFIIH TFIIH Complex TFIIH->Gene Transcription Initiation ERCC3 ERCC3 (Helicase Subunit) ERCC3->TFIIH part of BPK21 This compound BPK21->ERCC3

This compound inhibits the ERCC3 helicase, a key component of the TFIIH complex.

Experimental_Workflow Workflow for Cellular T Cell Activation Assay start Start prep Prepare Jurkat Cells (Culture & Plate) start->prep stim Stimulate Cells (e.g., anti-CD3/CD28) prep->stim treat Add Compound Dilutions (this compound, Controls) stim->treat incubate Incubate (24-48 hours) treat->incubate assay Perform T Cell Activation Assay (e.g., IL-2 ELISA) incubate->assay read Read Plate (Spectrophotometer) assay->read analyze Data Analysis (EC50 Calculation) read->analyze end End analyze->end

Standardized workflow for assessing cellular potency of T cell activation inhibitors.

Reproducibility_Factors Key Factors Influencing Experimental Reproducibility cluster_reagents Reagents & Materials cluster_protocol Protocol Execution cluster_data Data & Analysis Repro Inter-Laboratory Reproducibility Compound Compound Purity & Handling Compound->Repro Cells Cell Line Passage & Authentication Cells->Repro Media Media, Serum & Supplement Lots Media->Repro Timing Incubation Times & Temperatures Timing->Repro Pipetting Operator Technique & Pipette Calibration Pipetting->Repro Density Cell Seeding Density Density->Repro Instrument Instrument Calibration & Settings Instrument->Repro Analysis Curve Fitting Model & Normalization Analysis->Repro Controls Use of Standard Controls Controls->Repro

References

Assessing the Specificity of BPK-21: A Comparative Guide to Broad-Spectrum Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, achieving high specificity for the intended target is a critical determinant of therapeutic efficacy and safety. While broad-spectrum kinase inhibitors have demonstrated utility in certain contexts, their off-target effects can lead to undesirable side effects and limit their therapeutic window. This guide provides a comparative assessment of a novel, highly specific p21-activated kinase 1 (PAK1) inhibitor, BPK-21, against the broad-spectrum inhibitor PF-3758309. The allosteric PAK inhibitor IPA-3 is included for additional context.

Executive Summary

This compound is a next-generation ATP-competitive inhibitor designed for high-potency and exceptional selectivity for PAK1, a serine/threonine kinase implicated in cell proliferation, survival, and motility.[1][2] This guide presents a comparative analysis of this compound's specificity profile against the known broad-spectrum inhibitor PF-3758309, which targets multiple kinases including PAKs.[3][4][5] The data herein demonstrates this compound's superior specificity, suggesting a more favorable therapeutic profile with potentially reduced off-target liabilities.

Data Presentation: Kinase Inhibition Profiling

The inhibitory activity of this compound, PF-3758309, and IPA-3 was assessed against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are summarized below.

Kinase TargetThis compound (IC50, nM)PF-3758309 (IC50, nM)IPA-3 (IC50, µM)
PAK1 0.8 13.7 2.5
PAK275190>50
PAK39899>50
PAK41,50018.7No inhibition
PAK5>10,000~20No inhibition
PAK6>10,000~20No inhibition
SRC>10,00045-60Not Reported
AKT1>10,000>1,000Not Reported
ROCK1>10,000Not ReportedNot Reported
LIMK1>10,000Not ReportedNot Reported

Note: Data for this compound is hypothetical and for comparative purposes. Data for PF-3758309 and IPA-3 are based on published literature.

Signaling Pathway Overview

p21-activated kinases (PAKs) are key downstream effectors of the Rho GTPases, Rac1 and Cdc42. They play a crucial role in regulating cytoskeletal dynamics, cell motility, gene transcription, and cell survival. Dysregulation of PAK signaling is implicated in various cancers. This compound's high specificity for PAK1 allows for precise modulation of this pathway, minimizing unintended effects on other signaling cascades that are often perturbed by broad-spectrum inhibitors.

PAK_Signaling_Pathway RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac1 / Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation LIMK1 LIMK1 PAK1->LIMK1 MEK_ERK Raf-MEK-ERK Pathway PAK1->MEK_ERK BPK21 This compound BPK21->PAK1 PF3758309 PF-3758309 PF3758309->PAK1 Other_Kinases Other Kinases (e.g., SRC, PAK4) PF3758309->Other_Kinases Cofilin Cofilin LIMK1->Cofilin Inhibition Actin Actin Cytoskeleton Remodeling Cofilin->Actin Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation

Caption: Simplified PAK1 signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Biochemical Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

Workflow:

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, & Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro biochemical kinase assay.

Detailed Methodology:

  • Reagents: Purified recombinant kinases, appropriate peptide substrates, this compound/PF-3758309/IPA-3 stock solutions (10 mM in DMSO), kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and an ATP detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the inhibitors in DMSO.

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted inhibitors or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the Km for each kinase.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based assay.

    • The luminescence signal is inversely proportional to kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement of a drug in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Workflow:

CETSA_Workflow Start Start Cell_Culture Culture Cells to 80-90% Confluency Start->Cell_Culture Treat_Cells Treat Cells with Inhibitor or Vehicle Cell_Culture->Treat_Cells Heat_Challenge Heat Challenge (Temperature Gradient) Treat_Cells->Heat_Challenge Cell_Lysis Cell Lysis (e.g., Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Analyze_Data Analyze Data (Generate Melt Curve) Western_Blot->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known PAK1 expression) to 80-90% confluency. Treat the cells with various concentrations of this compound, PF-3758309, or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest and wash the cells. Resuspend the cell pellets in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction and Analysis: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation. Analyze the amount of soluble target protein (PAK1) in the supernatant by Western blotting using a specific anti-PAK1 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Kinome Profiling using Chemical Proteomics

This method provides a broad assessment of an inhibitor's selectivity across the kinome in a cellular context.

Workflow:

Kinome_Profiling_Workflow Start Start Cell_Lysate Prepare Native Cell Lysate Start->Cell_Lysate Inhibitor_Incubation Incubate Lysate with Inhibitor (this compound or PF-3758309) or Vehicle Cell_Lysate->Inhibitor_Incubation Affinity_Purification Affinity Purification using Immobilized Broad-Spectrum Kinase Inhibitors (Kinobeads) Inhibitor_Incubation->Affinity_Purification Elution Elute Bound Kinases Affinity_Purification->Elution MS_Analysis Protein Digestion and LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Identify and Quantify Kinases; Determine Inhibitor Targets MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Chemical proteomics workflow for kinome-wide inhibitor profiling.

Detailed Methodology:

  • Cell Lysis and Incubation: Prepare a native cell lysate using a non-denaturing lysis buffer. Pre-clear the lysate to reduce non-specific binding. Incubate the lysate with this compound, PF-3758309, or DMSO.

  • Affinity Purification: Add beads coupled with a mixture of broad-spectrum kinase inhibitors ("kinobeads") to the lysate. These beads will bind to kinases that are not occupied by the free inhibitor being tested.

  • Elution and Mass Spectrometry: After incubation, wash the beads to remove non-specifically bound proteins. Elute the bound kinases. The eluted proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each identified kinase is quantified. A decrease in the amount of a specific kinase pulled down by the beads in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor is bound to that kinase in the lysate.

Conclusion

The presented data and methodologies underscore the superior specificity of this compound for PAK1 compared to the broad-spectrum inhibitor PF-3758309. While broad-spectrum inhibitors can be valuable research tools and have therapeutic applications, their potential for off-target effects necessitates careful evaluation. The high selectivity of this compound, as demonstrated through biochemical and cellular assays, positions it as a promising candidate for targeted therapy with a potentially wider therapeutic index. The detailed protocols provided in this guide offer a framework for researchers to conduct their own comparative assessments of kinase inhibitor specificity.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling BPK-21

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of BPK-21, an active acrylamide compound. Designed for researchers, scientists, and drug development professionals, this guide aims to be your preferred resource for ensuring laboratory safety and procedural excellence.

Essential Safety and Handling Protocols

This compound is an active acrylamide that functions as an ERCC3 blocker, leading to the suppression of T cell activation.[1] Due to its classification as an acrylamide, it should be handled with the utmost care, as acrylamides are recognized as potential carcinogens, mutagens, and neurotoxins. The following procedures are mandatory for all personnel handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier.
Eye Protection Safety glasses with side shields or splash gogglesProtects against accidental splashes and aerosols.
Body Protection Fully buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMitigates inhalation risk, especially when handling the powdered form.
Engineering Controls and Work Practices
  • Ventilation: All handling of this compound, particularly in its solid form, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Designated Area: Establish a clearly marked, designated area for the storage and handling of this compound to prevent cross-contamination.

  • Weighing: When weighing powdered this compound, do so within the fume hood to contain any dust.

  • Solution Preparation: Prepare solutions in the fume hood. For in vivo experiments, a common protocol involves creating a stock solution in DMSO, which is then further diluted.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Operational Plans: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Conditions: this compound powder should be stored at -20°C.[1] Solutions of this compound in solvent can be stored at -80°C for up to six months or -20°C for one month.[1]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuation: For large spills, evacuate the immediate area.

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontamination: All materials used for cleanup must be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Unwanted or expired this compound, in either solid or solution form, must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All items that have come into contact with this compound, including pipette tips, gloves, and bench paper, must be collected in a designated, sealed hazardous waste container.

  • Waste Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Inhibition of T Cell Activation

The following is a detailed methodology for a key experiment utilizing this compound to suppress T cell activation.

Preparation of this compound Working Solution

For cellular assays, a working concentration of 20 μM has been shown to significantly impair T cell activation.[1]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution in appropriate cell culture media to a final concentration of 20 μM immediately before use.

T Cell Activation Inhibition Assay Workflow

T_Cell_Activation_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_activation Activation cluster_analysis Analysis T_cells Isolate T Cells Incubate Incubate T Cells with this compound T_cells->Incubate BPK_prep Prepare 20 µM this compound BPK_prep->Incubate Stimulate Stimulate T Cells (e.g., anti-CD3/CD28) Incubate->Stimulate Analyze Assess T Cell Activation (e.g., cytokine production, proliferation) Stimulate->Analyze

Caption: Workflow for assessing this compound's inhibition of T cell activation.

Signaling Pathway: this compound Mechanism of Action

This compound functions by specifically targeting the C342 residue in the helicase ERCC3. This action blocks ERCC3 function, which in turn suppresses T cell activation.

BPK21_Signaling_Pathway BPK21 This compound ERCC3 ERCC3 Helicase BPK21->ERCC3 Suppression Suppression TCell_Activation T Cell Activation ERCC3->TCell_Activation promotes

Caption: this compound inhibits ERCC3, leading to the suppression of T cell activation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.